Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
Description
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Properties
IUPAC Name |
3-benzylsulfanylcarbothioylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S3/c12-10(13)6-7-15-11(14)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPDPFXRBLNDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581602 | |
| Record name | 3-{[(Benzylsulfanyl)carbonothioyl]sulfanyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497931-76-7 | |
| Record name | 3-{[(Benzylsulfanyl)carbonothioyl]sulfanyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[(Benzylthio)carbonothioyl]thio]propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Definitive Guide to 2-(Benzylthiocarbonothioylthio)propanoic Acid in RAFT Polymerization: Mechanism, Synthesis, and Application
This technical guide provides a comprehensive overview of the reversible addition-fragmentation chain-transfer (RAFT) agent, 2-(benzylthiocarbonothioylthio)propanoic acid. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the core principles of its mechanism, detailed protocols for its synthesis and use, and expert insights into its advantages and limitations. Our focus is on delivering not just procedural steps, but the scientific rationale that underpins them, ensuring a self-validating and robust application of this versatile RAFT agent.
Introduction: The Role of Trithiocarbonates in Controlled Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as one of the most versatile and powerful techniques for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. The control exerted in a RAFT process is governed by a chain transfer agent (CTA), with trithiocarbonates being a prominent class of these agents. Trithiocarbonates are lauded for their high transfer constants and greater hydrolytic stability compared to other RAFT agents like dithiobenzoates, which often leads to less retardation during polymerization.
The subject of this guide, 2-(benzylthiocarbonothioylthio)propanoic acid, is a trithiocarbonate RAFT agent distinguished by its benzyl R-group and a propanoic acid Z-group. This unique structure offers specific advantages, including the potential for post-polymerization modification via the carboxylic acid moiety and influencing polymerization kinetics through the benzyl group.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the RAFT agent is paramount for its effective application.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₂S₃ |
| Molar Mass | 272.41 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | 86-88 °C |
The RAFT Mechanism in Action: A Step-by-Step Breakdown
The efficacy of 2-(benzylthiocarbonothioylthio)propanoic acid in controlling polymerization lies in the degenerative chain transfer process of the RAFT mechanism. This process establishes a dynamic equilibrium between active (propagating) and dormant polymer chains, minimizing termination reactions.
Caption: Experimental workflow for RAFT polymerization.
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add 2-(benzylthiocarbonothioylthio)propanoic acid and AIBN. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 200:1:0.2.
-
Addition of Monomer and Solvent: Add the desired amount of styrene and toluene to the Schlenk flask.
-
Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 70-80 °C) and stir.
-
Monitoring the Reaction: At predetermined time intervals, take aliquots from the reaction mixture using a nitrogen-purged syringe to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and PDI (via Gel Permeation Chromatography/Size Exclusion Chromatography - GPC/SEC).
-
Termination and Isolation: After the desired conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the contents to air. The polymer is then isolated by precipitation into a large excess of a non-solvent, such as cold methanol.
-
Drying: The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.
Advantages and Field-Proven Insights
The choice of 2-(benzylthiocarbonothioylthio)propanoic acid as a RAFT agent is underpinned by several key advantages:
-
Versatility: This RAFT agent is effective for the polymerization of a wide range of "more activated" monomers, including styrenes and acrylates.
-
Post-Polymerization Modification: The carboxylic acid functionality provides a convenient handle for subsequent chemical transformations, such as conjugation to biomolecules, surfaces, or other polymers.
-
Improved Stability: As a trithiocarbonate, it generally exhibits better stability towards hydrolysis and oxidation compared to xanthates and some dithioesters.[1] This robustness is particularly beneficial for polymerizations in protic media or for long-term storage of the resulting polymers.
-
Controlled Polymerization: The benzyl group is a good homolytic leaving group, which is crucial for efficient fragmentation of the intermediate radical and maintaining the RAFT equilibrium. This leads to polymers with predictable molecular weights and low polydispersity.
Troubleshooting and Expert Recommendations
| Problem | Potential Cause | Solution |
| High PDI (>1.3) | - Impurities in monomer or solvent- Inefficient deoxygenation- Incorrect [RAFT]:[Initiator] ratio | - Purify monomer and solvent before use- Ensure thorough deoxygenation- Optimize the [RAFT]:[Initiator] ratio; a higher ratio generally leads to better control |
| Slow Polymerization Rate | - Low initiator concentration- Retardation caused by the RAFT agent | - Increase initiator concentration slightly- Increase reaction temperature |
| Bimodal GPC Trace | - Incomplete consumption of the initial RAFT agent- Chain termination reactions | - Ensure a sufficient pre-equilibrium period- Lower the reaction temperature or initiator concentration |
Conclusion
2-(Benzylthiocarbonothioylthio)propanoic acid is a highly effective and versatile RAFT agent that offers excellent control over the polymerization of a variety of monomers. Its inherent stability and the presence of a functional carboxylic acid group make it a valuable tool for the synthesis of well-defined polymers for a wide range of applications, from advanced materials to biomedical devices. By understanding the underlying mechanism and adhering to robust experimental protocols, researchers can harness the full potential of this powerful molecule in their polymer synthesis endeavors.
References
-
Fuchs, A. V., & Thurecht, K. J. (2017). Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ACS Macro Letters, 6(3), 287–291. [Link]
-
Lau, D., et al. (2022). Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with Surfactant Properties. ACS Applied Polymer Materials, 4(10), 7536–7546. [Link]
-
Summers, G. J., Mdletshe, T. S., & Summers, C. A. (2018). Synthesis pathway for the RAFT polymerization of styrene, mediated by the different naphthyl-functionalized trithiocarbonate RAFT agents. ResearchGate. [Link]
-
Boron Molecular. (n.d.). RAFT General Procedures. [Link]
-
Bicciocchi, E., Chong, Y., Giorgini, L., Moad, G., Rizzardo, E., & Thang, S. (2010). Substituent effects on RAFT polymerization with benzyl aryl trithiocarbonates. Macromolecular Chemistry and Physics, 211(5), 529-538. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
Sources
physical and chemical properties of "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-, also known by its IUPAC name 3-(benzylthiocarbonothioylthio)propanoic acid, is a specialized chemical compound of significant interest in the field of polymer chemistry and materials science.[1] Its structure, featuring a carboxylic acid group and a trithiocarbonate moiety, positions it as a highly effective chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This controlled radical polymerization technique is a cornerstone for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions, which are crucial for advanced applications in drug delivery, nanotechnology, and biomedical engineering.
This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and stability. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required for its effective application.
Chemical Identity and Structure
The unique architecture of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is central to its function as a RAFT agent. The trithiocarbonate group is the active component in the RAFT process, while the propanoic acid and benzyl groups provide opportunities for further functionalization and influence its solubility and reactivity.
Molecular Structure:
Caption: 2D structure of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-.
Physicochemical Properties
A clear understanding of the physicochemical properties of this RAFT agent is essential for its proper handling, storage, and application in polymerization reactions. The available data, a mix of experimental and predicted values, are summarized below.
Table 1: Physicochemical Data for Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
| Property | Value | Source |
| CAS Number | 497931-76-7 | [1] |
| Molecular Formula | C₁₁H₁₂O₂S₃ | [1] |
| Molar Mass | 272.41 g/mol | [2] |
| Appearance | White to Yellow to Orange powder to crystal | |
| Melting Point | 86-88 °C | [2] |
| Boiling Point (Predicted) | 500.5 ± 39.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.366 ± 0.06 g/cm³ | [2] |
| pKa | No data available | |
| Solubility | No quantitative data available. Generally soluble in many organic solvents. |
It is important to note that the boiling point and density are predicted values and should be treated with caution. Experimental verification is recommended for applications where these parameters are critical. The lack of quantitative solubility data necessitates empirical determination for specific solvent systems.
Chemical Properties and Reactivity
Role in RAFT Polymerization
The primary chemical utility of this compound lies in its function as a chain transfer agent in RAFT polymerization. The trithiocarbonate group reversibly reacts with propagating polymer radicals, establishing a dynamic equilibrium that allows for the controlled growth of polymer chains.
Mechanism of RAFT Polymerization:
Caption: Generalized mechanism of RAFT polymerization.
Stability and Decomposition
The stability of the RAFT agent is crucial for achieving well-controlled polymerizations. Trithiocarbonates are known to be sensitive to certain conditions:
-
Thermal Stability: While generally stable at typical polymerization temperatures, prolonged exposure to high temperatures can lead to decomposition. For propionic acid, thermal decomposition is observed between 496 and 580°C, proceeding through both first and second-order reactions to yield a variety of products including methylketene, water, carbon dioxide, ethane, and ethylene.[3]
-
Hydrolytic Stability: The ester-like trithiocarbonate linkage can be susceptible to hydrolysis, particularly under basic conditions. The carboxylic acid group in the molecule can also influence its stability in aqueous media. For some trithiocarbonate-based RAFT agents, hydrolysis of the trithiocarbonate group has been observed at a pH greater than 11.[4]
-
Oxidative Stability: The thioether group can be prone to oxidation, potentially forming sulfoxides and sulfones, which would deactivate the RAFT agent. It is therefore recommended to handle and store the compound under an inert atmosphere and protected from light.
Synthesis and Purification
While a detailed, step-by-step experimental protocol for the synthesis of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is not explicitly available in the reviewed literature, a common synthetic route for similar compounds involves the reaction of a suitable thiol with carbon disulfide in the presence of a base, followed by reaction with an appropriate alkylating agent. One publication mentions that the compound was synthesized as previously reported, referencing a work that likely contains the detailed procedure.[5]
General Synthetic Approach:
A plausible synthetic route would involve the reaction of benzyl mercaptan with carbon disulfide to form the benzyl trithiocarbonate anion, which is then reacted with 3-bromopropanoic acid.
Purification:
Purification is typically achieved through recrystallization. A documented solvent system for the recrystallization of this compound is a mixture of ethyl acetate and hexane.[2]
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of the compound. Although specific spectra for this compound are not publicly available, the expected spectral features can be inferred from its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the methylene protons of the benzyl group, and two triplets for the ethylene protons of the propanoic acid moiety. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would be expected to show a characteristic signal for the thiocarbonyl carbon (C=S) in the range of 220-225 ppm. Signals for the carbons of the phenyl ring, the methylene carbons, and the carbonyl carbon of the carboxylic acid would also be present.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹), a broad O-H stretching band (2500-3300 cm⁻¹), and characteristic absorptions for C-H and C=C bonds of the aromatic ring. The C=S stretch is typically found in the 1000-1250 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (272.41 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the thioether and trithiocarbonate linkages.
Applications in Drug Development
The ability to synthesize well-defined polymers with controlled architectures makes RAFT polymerization, and thus RAFT agents like Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-, highly valuable in the field of drug development. The carboxylic acid functionality of this particular RAFT agent is a key feature, as it allows for the straightforward conjugation of drugs, targeting ligands, or other biomolecules to the polymer chain.
Potential applications include:
-
Polymer-drug conjugates: The carboxylic acid can be activated and coupled to amine or hydroxyl groups on drug molecules, creating prodrugs with improved solubility, stability, and pharmacokinetic profiles.
-
Stimuli-responsive drug delivery systems: Polymers with specific functionalities can be synthesized to release their therapeutic payload in response to changes in the local environment, such as pH or temperature.
-
Targeted delivery vehicles: The carboxylic acid can serve as a handle to attach targeting moieties that direct the polymer-drug conjugate to specific cells or tissues, enhancing efficacy and reducing off-target toxicity.
Safety and Handling
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is classified as a skin and eye irritant.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Storage:
For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] Recommended storage temperatures are typically between 2-8°C.
Conclusion
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is a versatile and powerful tool for the synthesis of advanced polymeric materials. Its well-defined structure, combining a reactive trithiocarbonate group with a functional carboxylic acid, makes it an ideal RAFT agent for creating polymers with precise control over their architecture and functionality. While there are gaps in the publicly available experimental data for some of its physical properties, the information presented in this guide provides a solid foundation for its application in research and development, particularly in the promising field of drug delivery. Further characterization of its properties will undoubtedly expand its utility and contribute to the development of next-generation polymer-based therapeutics.
References
-
PubChem. 3-(((Benzylthio)carbonothioyl)thio)propionic Acid. National Center for Biotechnology Information.
-
TCI Chemicals. 3-[[(Benzylthio)carbonothioyl]thio]propionic Acid.
-
Sigma-Aldrich. 3-(((Benzylthio)carbonothioyl)thio)propanoic acid.
-
ChemBK. Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-.
-
MDPI. Mild and Facile Synthesis of Multi-Functional RAFT Chain Transfer Agents.
-
The Journal of the Chemical Society B: Physical Organic. The thermal decomposition of propionic acid.
-
MDPI. Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions.
Sources
An In-Depth Technical Guide to Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- for Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-, a highly efficient trithiocarbonate-based chain transfer agent for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This document will delve into the synthesis, mechanism of action, and practical application of this agent in achieving well-defined polymers with controlled molecular weights and narrow polydispersities, which are critical attributes for advanced materials in drug delivery and other biomedical applications.
Introduction: The Need for Precision in Polymer Synthesis
In the realm of advanced materials, particularly in the pharmaceutical and biomedical sectors, the precise control over polymer architecture is paramount. The ability to dictate molecular weight, polydispersity, and end-group functionality directly translates to the performance and efficacy of drug delivery systems, biomaterials, and diagnostics. Controlled/living radical polymerization techniques have emerged as powerful tools to meet these demands, with RAFT polymerization standing out due to its versatility and compatibility with a wide range of monomers and reaction conditions.[1]
At the heart of the RAFT process is the chain transfer agent (CTA). The choice of CTA is critical as it governs the kinetics of the polymerization and the characteristics of the resulting polymer.[2] This guide focuses on a specific, highly effective trithiocarbonate RAFT agent: Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (CAS 497931-76-7). Its unique structure, featuring a benzyl group as a proficient re-initiating fragment and a carboxylic acid group for post-polymerization modification, makes it a valuable tool for the synthesis of advanced functional polymers.
Core Concepts: Understanding the RAFT Mechanism with Trithiocarbonates
RAFT polymerization achieves control through a degenerative chain transfer process. The trithiocarbonate moiety in Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- plays a central role in this mechanism. The key steps are outlined below:
-
Initiation: A standard radical initiator (e.g., AIBN, V-501) decomposes to generate primary radicals, which then react with a monomer to form a propagating polymer chain.
-
Chain Transfer: The propagating polymer chain adds to the C=S bond of the RAFT agent. This is followed by fragmentation of the intermediate radical, releasing a new radical (in this case, a benzyl radical) that can initiate a new polymer chain. This process establishes an equilibrium between active (propagating) and dormant (trithiocarbonate-capped) polymer chains.
-
Re-initiation and Propagation: The expelled benzyl radical initiates the growth of a new polymer chain.
-
Equilibration: A rapid equilibrium is established where the trithiocarbonate end-group is transferred between dormant and active chains. This ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.[3]
The presence of the benzyl group is crucial as it is a good homolytic leaving group, facilitating the fragmentation step.[4] The carboxylic acid functionality remains on the dormant chain end, providing a handle for subsequent bioconjugation or surface attachment.[5]
Synthesis of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
While numerous methods exist for synthesizing trithiocarbonate RAFT agents, a common and effective approach involves a two-step, one-pot reaction. This method is adaptable for the synthesis of the title compound.
Causality Behind Experimental Choices
The synthesis hinges on the nucleophilic attack of a thiol on carbon disulfide, followed by alkylation. The choice of reagents and conditions is critical for high yield and purity.
-
Base: A base such as potassium hydroxide is used to deprotonate 3-mercaptopropanoic acid, forming a thiolate which is a strong nucleophile.
-
Solvent: A polar aprotic solvent like N,N-dimethylacetamide is often preferred to dissolve the reactants and facilitate the nucleophilic reactions.[6]
-
Alkylating Agent: Benzyl chloride is used to introduce the essential benzyl group, which serves as the re-initiating R group in the RAFT process.
-
Temperature Control: The initial reaction with carbon disulfide is typically carried out at low temperatures (0-5 °C) to control the exothermic reaction and prevent side reactions. The subsequent alkylation can then be performed at a slightly higher temperature.[6]
Detailed Experimental Protocol
This protocol is a representative synthesis based on established methods for similar trithiocarbonates.[6]
Materials:
-
3-Mercaptopropanoic acid
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Benzyl chloride
-
N,N-Dimethylacetamide (DMAc)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Thiolate Formation: In a three-necked flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve potassium hydroxide in a minimal amount of water and then add N,N-dimethylacetamide. Cool the solution to 0-5 °C in an ice bath. Slowly add 3-mercaptopropanoic acid to the solution while stirring.
-
Trithiocarbonate Salt Formation: To the cooled thiolate solution, add carbon disulfide dropwise. The reaction mixture will typically change color, indicating the formation of the trithiocarbonate salt. Stir the reaction at 0-5 °C for 1-2 hours.
-
Alkylation: While maintaining the low temperature, add benzyl chloride dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by adding 1M HCl until the solution is acidic. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- as a solid.
Application in Controlled Radical Polymerization
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is a versatile RAFT agent suitable for the polymerization of a variety of "more-activated" monomers (MAMs) such as styrenes, acrylates, and methacrylates.[7]
General Polymerization Protocol
The following is a general procedure for the RAFT polymerization of a model monomer, styrene.
Materials:
-
Styrene (inhibitor removed)
-
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized)
-
1,4-Dioxane (or other suitable solvent)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the desired amounts of styrene, the RAFT agent, and AIBN in 1,4-dioxane. The molar ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator will influence the polymerization rate and control.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified time.
-
Termination and Isolation: To quench the reaction, cool the flask in an ice bath and expose the mixture to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., methanol). Filter or centrifuge to collect the polymer, then dry it under vacuum to a constant weight.
Expected Performance and Data
The use of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is expected to yield polymers with predictable molecular weights and low polydispersity indices (PDI < 1.3). The molecular weight should increase linearly with monomer conversion. The following tables provide representative data for the polymerization of common monomers using similar trithiocarbonate RAFT agents.
Table 1: Representative Data for RAFT Polymerization of Styrene
| Entry | [Styrene]:[RAFT]:[AIBN] | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 200:1:0.2 | 4 | 25 | 5,200 | 1.15 |
| 2 | 200:1:0.2 | 8 | 50 | 10,500 | 1.12 |
| 3 | 200:1:0.2 | 16 | 90 | 18,800 | 1.10 |
| 4 | 500:1:0.2 | 12 | 60 | 31,200 | 1.18 |
Data are representative and based on typical results for benzyl-functionalized trithiocarbonates.[8]
Table 2: Representative Data for RAFT Polymerization of Methyl Methacrylate (MMA)
| Entry | [MMA]:[RAFT]:[AIBN] | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 300:1:0.3 | 3 | 30 | 9,100 | 1.25 |
| 2 | 300:1:0.3 | 6 | 65 | 19,600 | 1.21 |
| 3 | 300:1:0.3 | 12 | 92 | 27,700 | 1.19 |
| 4 | 600:1:0.3 | 10 | 55 | 33,100 | 1.28 |
Data are representative and based on typical results for trithiocarbonate-mediated MMA polymerization.[9][10]
Table 3: Representative Data for RAFT Polymerization of Butyl Acrylate (BA)
| Entry | [BA]:[RAFT]:[AIBN] | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 400:1:0.25 | 2 | 40 | 20,500 | 1.14 |
| 2 | 400:1:0.25 | 4 | 75 | 38,500 | 1.11 |
| 3 | 400:1:0.25 | 8 | 95 | 48,800 | 1.09 |
| 4 | 800:1:0.25 | 6 | 60 | 61,500 | 1.16 |
Data are representative and based on typical results for trithiocarbonate-mediated BA polymerization.
Characterization of Synthesized Polymers
Thorough characterization is essential to validate the success of the RAFT polymerization.
-
Size Exclusion Chromatography (SEC/GPC): This is the primary technique to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A narrow, symmetric peak shifting to higher molecular weight with increasing conversion is indicative of a controlled polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine monomer conversion by comparing the integrals of monomer vinyl protons to those of the polymer backbone. It can also be used to confirm the presence of the RAFT agent end-groups on the polymer chains.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique can provide detailed information about the polymer structure, including the mass of the end-groups, confirming the successful incorporation of the RAFT agent.
Conclusion and Future Outlook
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is a highly effective and versatile RAFT agent that offers excellent control over the polymerization of a wide range of monomers. Its synthesis is straightforward, and its application in RAFT polymerization provides a reliable route to well-defined polymers with predictable molecular weights and low polydispersities. The presence of the carboxylic acid functionality opens up a vast array of possibilities for post-polymerization modification, making it an ideal choice for the development of advanced materials for drug delivery, diagnostics, and other biomedical applications where precision and functionality are paramount. The continued development and application of such well-designed RAFT agents will undoubtedly propel further innovations in polymer science and its translation to cutting-edge technologies.
References
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Synthesis of block/graft copolymers based on vinyl benzyl chloride via reversible addition fragmentation chain transfer (RAFT) polymerization using the carboxylic acid functionalized Trithiocarbonate. Request PDF on ResearchGate. Accessed January 22, 2026. [Link]
-
RAFT homopolymerization of vinylbenzyl chloride with benzyl ethyl trithiocarbonate and synthesis of block copolymers from poly(VBC) macro-RAFT agent and N-isopropylacrylamide. ResearchGate. Accessed January 22, 2026. [Link]
-
Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. MDPI. Accessed January 22, 2026. [Link]
- Functional trithiocarbonate RAFT agents.
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Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. ResearchGate. Accessed January 22, 2026. [Link]
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Development of Ring-Expansion RAFT Polymerization of tert-Butyl Acrylate with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers. PMC. Accessed January 22, 2026. [Link]
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Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with Surfactant Properties. ACS Applied Polymer Materials. Accessed January 22, 2026. [Link]
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Synthesis of 3-phenyl-3-(phenylthio)propionic acid. PrepChem.com. Accessed January 22, 2026. [Link]
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RAFT solution copolymerization of styrene and 1,3-butadiene and its application as a tool for block copolymer preparation. New Journal of Chemistry (RSC Publishing). Accessed January 22, 2026. [Link]
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Synthesis of novel trithiocarbonate and allyl sulfide containing monomers. RSC Publishing. Accessed January 22, 2026. [Link]
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Functional Polymers from Novel Carboxyl-Terminated Trithiocarbonates as Highly Efficient RAFT Agents. Request PDF on ResearchGate. Accessed January 22, 2026. [Link]
-
RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. UNCW. Accessed January 22, 2026. [Link]
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The Pivotal Role of Trithiocarbonates in RAFT Polymerization: A Guide to Precision Polymer Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide a comprehensive, field-proven perspective on the application of trithiocarbonates in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. We will move beyond simple procedural lists to explore the underlying causality of experimental choices, ensuring that the protocols described are robust and self-validating. This document is structured to serve as a foundational resource for professionals engaged in the synthesis of well-defined polymers for advanced applications, including drug delivery and development.
Foundational Principles: Understanding the RAFT Landscape
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a premier technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity, Đ), and complex architectures.[1] The power of RAFT lies in the addition of a chain transfer agent (CTA), or RAFT agent, to a conventional free-radical polymerization system.[2] This agent establishes a dynamic equilibrium between actively propagating radicals and dormant polymer chains, a process that allows for the controlled, "living" growth of polymer chains.[3]
The general structure of a RAFT agent is Z-C(=S)S-R. The efficacy of the RAFT process is critically dependent on the choice of the stabilizing group (Z) and the homolytic leaving group (R).[4] These groups modulate the reactivity of the C=S double bond and the stability of the intermediate radical, respectively.[4][5] Among the classes of RAFT agents—which include dithioesters, xanthates, and dithiocarbamates—trithiocarbonates (where Z is an S-R' group) have emerged as exceptionally versatile and robust mediators for a wide range of monomers.[6][7]
The Trithiocarbonate Core: Mechanism and Advantages
Trithiocarbonates are distinguished by their Z = S-R' structure, making them highly effective CTAs for controlling the polymerization of a broad spectrum of monomers, particularly "more activated monomers" (MAMs) like styrenes, acrylates, and acrylamides.[5][6]
The RAFT Mechanism with Trithiocarbonates
The control exerted by trithiocarbonates is achieved through a degenerative chain transfer process, as illustrated below. The key to this process is the reversible addition of a propagating radical (P•) to the C=S bond of the RAFT agent, followed by the fragmentation of the resulting intermediate radical. This transfers the thiocarbonylthio group to the propagating chain, rendering it dormant, while releasing a new radical (R•) that can initiate further polymerization.
Figure 1: The core mechanism of RAFT polymerization mediated by a trithiocarbonate chain transfer agent (CTA).
Structural Considerations: The R and Z Groups
The choice of the R and Z groups is paramount for successful RAFT polymerization.[7]
-
The R Group (Leaving Group): This group must be a good homolytic leaving group, meaning the R-S bond can cleave readily.[5] Its stability as a radical should be greater than that of the propagating polymer radical.[5] Furthermore, the resulting R• radical must be capable of efficiently re-initiating polymerization by adding to a monomer unit.[5] A poor choice of R group can lead to a significant "induction period," where polymerization is stalled until the initial RAFT agent is consumed.[5]
-
The Z Group (Stabilizing Group): For trithiocarbonates, the Z group is an alkylthio (-SR') moiety. This group modulates the reactivity of the C=S double bond towards radical addition. Trithiocarbonates are highly effective for MAMs because they provide a high chain transfer coefficient, leading to rapid establishment of the main RAFT equilibrium and excellent control over the polymerization.[5]
Key Advantages of Trithiocarbonates
-
Versatility: They provide excellent control over the polymerization of most "more activated monomers" (MAMs) such as styrenes, acrylates, and acrylamides.[6]
-
Stability: Trithiocarbonates generally exhibit higher stability against hydrolysis and oxidation compared to other RAFT agents like xanthates.[8]
-
Symmetrical Architecture: Symmetrical trithiocarbonates (R-S-C(=S)S-R) can be synthesized, allowing for the growth of polymer chains in two directions from the center of the molecule.[3] This is a highly efficient route for synthesizing ABA triblock copolymers in just two steps.[3]
-
Color: Polymers synthesized with trithiocarbonates are typically yellow, a characteristic color that can be useful for visual tracking and is often easier to remove post-polymerization than the deep pink/red associated with dithiobenzoates.[8]
Limitations and Considerations
While versatile, trithiocarbonates are generally not suitable for "less activated monomers" (LAMs) like vinyl esters and vinyl amides.[6] For these monomers, the use of trithiocarbonates often results in strong retardation or complete inhibition of polymerization.[6] For LAMs, xanthates or dithiocarbamates are typically the preferred RAFT agents.[5]
Practical Guide: Selecting and Applying Trithiocarbonates
The success of a RAFT polymerization hinges on the judicious selection of the RAFT agent for the specific monomer being polymerized.
RAFT Agent Selection Guide
The following table provides a general guideline for selecting appropriate R and Z groups on a trithiocarbonate RAFT agent for different classes of monomers.
| Monomer Class | Recommended Z Group (Trithiocarbonate) | Recommended R Group (Leaving Group) | Control Level |
| Styrenes | -S-Alkyl (e.g., -S-Dodecyl) | Cyano-isopropyl, Cumyl, Benzyl | Excellent |
| Acrylates | -S-Alkyl | Cyano-isopropyl, Carboxy-alkyl | Excellent |
| Acrylamides | -S-Alkyl | Cyano-isopropyl, Carboxy-alkyl | Excellent |
| Methacrylates | -S-Alkyl | Cyano-isopropyl, Tertiary alkyl | Good to Excellent |
| Vinyl Esters (LAMs) | Not Recommended | N/A | Poor (Retardation) |
| N-Vinylpyrrolidone (LAM) | -S-Alkyl (with caution) | Carboxy-alkyl | Moderate (Potential side reactions)[8] |
This table is a guideline. Optimal selection depends on specific reaction conditions and desired polymer characteristics. For Z, addition rates decrease and fragmentation rates increase from left to right in general RAFT agent selection guides. For R, fragmentation rates decrease from left to right.[9]
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for a typical trithiocarbonate-mediated RAFT polymerization. The example chosen is the polymerization of N,N-Dimethylacrylamide (DMA), a hydrophilic monomer relevant to biomedical applications.[1]
Objective
To synthesize poly(N,N-dimethylacrylamide) (PDMA) with a target degree of polymerization (DP) of 50, using a trithiocarbonate RAFT agent, resulting in a polymer with a predictable molecular weight and a narrow molecular weight distribution (Đ < 1.2).
Materials
| Reagent | M.W. ( g/mol ) | Purpose | Supplier Example |
| N,N-Dimethylacrylamide (DMA) | 99.13 | Monomer | Sigma-Aldrich |
| 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid | 403.64 | Trithiocarbonate RAFT Agent (CTA) | TCI Chemicals |
| 4,4'-Azobis(4-cyanovaleric acid) (V-501) | 280.28 | Initiator (Water-soluble) | Sigma-Aldrich |
| 1,4-Dioxane or D₂O | - | Solvent | Fisher Scientific |
| Argon or Nitrogen Gas | - | Inert Gas for Degassing | Airgas |
Note: DMA should be passed through a column of basic alumina to remove inhibitors prior to use.
Experimental Workflow
Figure 2: Standard experimental workflow for RAFT polymerization.
Step-by-Step Procedure
Rationale: The molar ratio of [Monomer]/[CTA]/[Initiator] is critical. The [Monomer]/[CTA] ratio determines the target molecular weight, while the [CTA]/[Initiator] ratio influences the rate of polymerization and the "livingness" of the system.[2] A common ratio is [CTA]/[Initiator] between 1 and 10.
-
Reagent Calculation (Target DP = 50):
-
Monomer (DMA): 5 mmol (0.49 g)
-
CTA: 0.1 mmol (40.4 mg) ([DMA]/[CTA] = 50/1)
-
Initiator (V-501): 0.025 mmol (7.0 mg) ([CTA]/[Initiator] = 4/1)
-
Solvent (D₂O): 5 mL
-
-
Setup: In a clean glass vial equipped with a magnetic stir bar, combine the DMA, the trithiocarbonate CTA, and the V-501 initiator. Add the D₂O to dissolve the components.[1]
-
Degassing (Critical Step): Seal the vial with a rubber septum and secure it. Purge the solution by bubbling argon or nitrogen gas through it for at least 20 minutes.
-
Causality: Oxygen is a radical scavenger and will inhibit the polymerization. Thorough removal is essential for the reaction to proceed in a controlled manner.
-
-
Polymerization: Place the sealed vial into a preheated oil bath set to the desired temperature (e.g., 70 °C for V-501). Begin stirring.[1]
-
Monitoring: To follow the kinetics, aliquots can be withdrawn at specific time points using a nitrogen-purged syringe. The monomer conversion can be determined by ¹H NMR spectroscopy by comparing the integral of the vinyl protons of the monomer to that of the polymer backbone protons.[8]
-
Termination: After the target time or conversion is reached, terminate the polymerization by removing the vial from the heat source and exposing the reaction mixture to air. Rapid cooling in an ice-water bath will quench the reaction.[8]
-
Purification: Precipitate the crude polymer by adding the reaction solution dropwise into a large excess of a stirred, cold non-solvent (e.g., diethyl ether). The polymer will crash out. Isolate the polymer, redissolve it in a small amount of a good solvent (e.g., dichloromethane), and re-precipitate. Repeat this process twice to remove unreacted monomer and initiator fragments.
-
Analysis (Validation):
-
Dry the purified polymer under vacuum to a constant weight.
-
Analyze the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and the polydispersity (Đ).
-
Expected Outcome: The experimental Mn should be close to the theoretical Mn, and the Đ should be low (e.g., < 1.2). The molecular weight should increase linearly with monomer conversion.[2] This confirms the "living" and controlled nature of the polymerization.
-
Applications in Drug Development
The precision afforded by trithiocarbonate-mediated RAFT is particularly valuable in the pharmaceutical and biomedical fields.
-
Drug Delivery Vehicles: Well-defined block copolymers with hydrophilic and hydrophobic segments can be synthesized.[10] These amphiphilic polymers can self-assemble into micelles or other nanoparticles, serving as carriers for hydrophobic drugs.[10]
-
Biocompatible Polymers: RAFT polymerization using trithiocarbonates is effective for creating hydrophilic polymers like poly(N,N-dimethylacrylamide) (PDMA) and poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC), which are known for their biocompatibility and antifouling properties.[1]
-
Functional Polymers: The trithiocarbonate end-group of a RAFT-synthesized polymer is a versatile chemical handle. It can be removed or transformed into other functional groups, such as thiols, allowing for the conjugation of polymers to proteins, peptides, or surfaces.[4][11]
Conclusion
Trithiocarbonates are powerful and versatile chain transfer agents that have become a cornerstone of RAFT polymerization. Their stability and effectiveness with a wide range of activated monomers allow for the synthesis of polymers with unparalleled precision and architectural complexity. For researchers, scientists, and drug development professionals, mastering the use of trithiocarbonates opens the door to creating advanced materials with tailored properties, driving innovation in fields from therapeutics to advanced materials. By understanding the core mechanism and the critical role of experimental parameters, one can reliably produce well-defined polymers designed for high-performance applications.
References
-
Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. MDPI. [Link]
-
Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with Surfactant Properties. ACS Applied Polymer Materials. [Link]
-
Trithiocarbonates in RAFT Polymerization. ResearchGate. [Link]
-
Living Polymers by the Use of Trithiocarbonates as Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents: ABA Triblock. Controlled Radical Polymerization. [Link]
-
RAFT-Based Polymers for Click Reactions. PMC - NIH. [Link]
-
Investigation of the Experimental Factors Affecting the Trithiocarbonate-Mediated RAFT Polymerization of Methyl Acrylate. ResearchGate. [Link]
-
RAFT with Light: A User Guide to Using Thiocarbonylthio Compounds in Photopolymerizations. ACS Polymers Au. [Link]
-
Photoinitiated RAFT polymerization in the presence of trithiocarbonate. ResearchGate. [Link]
-
Thermolysis of RAFT-Synthesized Polymers. A Convenient Method for Trithiocarbonate Group Elimination. Macromolecules - ACS Publications. [Link]
-
RAFT Agent Design and Synthesis. Macromolecules - ACS Publications. [Link]
-
Guidelines for selection of RAFT agents for various polymerizations. ResearchGate. [Link]
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Spectroscopic Profile of a RAFT Agent: A Technical Guide to Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (CAS 497931-76-7).[1][2][3][4][5] As a key Reversible Addition-Fragmentation chain-Transfer (RAFT) agent, understanding its structural features through spectroscopic analysis is paramount for its application in controlled polymer synthesis. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry who utilize RAFT polymerization and require a deep understanding of the characterization of the agents involved.
The structure of this guide is designed to provide not just the data, but also the scientific rationale behind the interpretation of the spectra. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into how each technique elucidates a different aspect of the molecule's architecture.
Molecular Structure and Key Functional Groups
The target molecule, with the chemical formula C₁₁H₁₂O₂S₃ and a molecular weight of 272.41 g/mol , possesses several key functional groups that give rise to characteristic spectroscopic signals.[1][2] Understanding these is fundamental to interpreting the data that follows.
Caption: Molecular structure of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR are indispensable for confirming its successful synthesis and purity. The spectra are typically recorded in deuterated chloroform (CDCl₃).[6]
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl and propanoic acid moieties, and the acidic proton of the carboxylic acid.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Aromatic protons of the benzyl group. |
| Benzyl CH₂ | ~4.6 | Singlet | 2H | Methylene protons adjacent to the phenyl group and a sulfur atom. |
| S-CH₂ (propanoic) | ~3.4 | Triplet | 2H | Methylene protons adjacent to the trithiocarbonate sulfur. |
| CH₂-COOH | ~2.8 | Triplet | 2H | Methylene protons adjacent to the carboxylic acid group. |
| COOH | > 10 | Broad Singlet | 1H | Acidic proton of the carboxylic acid, often broad and may exchange with trace water. |
Expert Insight: The downfield shift of the benzyl CH₂ protons is a direct consequence of the adjacent electron-withdrawing phenyl group and the sulfur atom. The triplet multiplicity for the propanoic acid methylene groups arises from scalar coupling with their respective neighboring methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom. The most characteristic signal in the spectrum of this RAFT agent is that of the thiocarbonyl carbon (C=S).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| C=S | ~223 | The thiocarbonyl carbon is highly deshielded and appears far downfield. This is a hallmark of trithiocarbonates.[6] |
| C=O | ~178 | Carbonyl carbon of the carboxylic acid. |
| Aromatic C | 127 - 136 | Aromatic carbons of the benzyl group. |
| Benzyl CH₂ | ~38 | Benzyl methylene carbon. |
| S-CH₂ (propanoic) | ~34 | Propanoic methylene carbon attached to sulfur. |
| CH₂-COOH | ~30 | Propanoic methylene carbon adjacent to the carbonyl group. |
Expert Insight: The chemical shift of the C=S carbon is highly diagnostic for the integrity of the RAFT agent.[6] Any significant deviation from this value could indicate decomposition or the presence of impurities. The chemical shifts for the propanoic acid carbons can be compared to known values for propanoic acid itself.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the title compound will be dominated by absorptions from the carboxylic acid and the trithiocarbonate groups.
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[9][10] |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds in the phenyl ring. |
| C-H (Aliphatic) | 2850 - 2960 | Medium | Stretching vibrations of the C-H bonds in the methylene groups. |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Carbonyl stretch of the carboxylic acid.[9] |
| C=S (Thiocarbonyl) | 1050 - 1250 | Strong | Thiocarbonyl stretching vibration of the trithiocarbonate group. |
| C-S | 600 - 800 | Medium | C-S stretching vibrations. |
Expert Insight: The broadness of the O-H stretch is a clear indication of the presence of the carboxylic acid and its hydrogen-bonded nature.[10] The strong C=S absorption is another key indicator of the trithiocarbonate functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the title compound, Electron Ionization (EI) would likely lead to extensive fragmentation.
Expected Molecular Ion Peak: [M]⁺ at m/z = 272
Predicted Fragmentation Pattern:
The fragmentation of this molecule is expected to occur at the weaker C-S and S-S bonds.
Caption: Predicted major fragmentation pathways in the mass spectrum.
Expert Insight: The benzyl cation ([C₆H₅CH₂]⁺) at m/z = 91 is a very common and stable fragment and is expected to be a prominent peak in the spectrum. The observation of fragments corresponding to the loss of the benzylthio group and the propanoic acid thio group would provide strong evidence for the proposed structure.
Experimental Protocols
The following are generalized, step-by-step methodologies for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Sample Spectrum: Place the sample in the IR spectrometer and record the spectrum.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Conclusion
The spectroscopic characterization of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is crucial for verifying its structure and purity, which are critical for its successful application as a RAFT agent. The combination of NMR, IR, and Mass Spectrometry provides a detailed and unambiguous picture of the molecule. The data and interpretations presented in this guide serve as a valuable resource for researchers working with this and structurally related compounds, enabling them to confidently assess the quality of their RAFT agents and, consequently, the outcomes of their polymerization reactions.
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solubility of "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" in organic solvents
An In-Depth Technical Guide to the Solubility of Propanoic Acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-", a compound of interest in contemporary drug development. In the absence of extensive published solubility data for this specific molecule, this document synthesizes foundational principles of organic chemistry with established experimental methodologies to provide a robust framework for its solubility assessment. We will delve into a theoretical analysis of its structural attributes to predict its behavior in various organic solvents, followed by detailed, field-proven protocols for the empirical determination of its solubility. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties to advance their research and development endeavors.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. For "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-", understanding its solubility profile in a range of organic solvents is crucial for several aspects of its development, including:
-
Formulation Development: The ability to dissolve the compound in appropriate solvents is fundamental to creating various dosage forms, from oral solutions to parenteral formulations.
-
Purification: Crystallization, a common method for purifying chemical compounds, is critically dependent on the differential solubility of the target compound and its impurities in a given solvent system.
-
Analytical Method Development: Accurate quantification of the compound in biological matrices or formulation excipients often requires its dissolution in a suitable solvent for techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
In Vitro and In Vivo Studies: The preparation of stock solutions for biological assays necessitates solvents that can dissolve the compound at the required concentrations without interfering with the experimental system.
Theoretical Analysis of Solubility
The principle of "similia similibus solvuntur" or "like dissolves like" is a cornerstone of solubility prediction.[1] This principle posits that a solute will dissolve best in a solvent that has a similar polarity.[2] The polarity of a molecule is a function of its functional groups and overall structure.
Structural Features of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
To predict the solubility of the target compound, we must first dissect its molecular structure:
-
Propanoic Acid Moiety: This carboxylic acid group is polar and capable of acting as both a hydrogen bond donor and acceptor. The presence of this group suggests potential solubility in polar protic solvents.
-
Phenylmethyl (Benzyl) Group: This aromatic hydrocarbon group is large and nonpolar, which will contribute to its solubility in nonpolar or moderately polar solvents.
-
Dithiocarbamate-like Core (thio]thioxomethyl]thio): The two thioxomethylthio groups contain sulfur atoms, which are less electronegative than oxygen but still contribute to the molecule's overall polarity and polarizability. The presence of multiple sulfur atoms can influence interactions with various solvents.
Predicted Solubility Profile
Based on the interplay of these structural features, we can forecast the solubility of "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" in a spectrum of organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the nonpolar benzyl group may afford some solubility in these solvents. However, the polar propanoic acid and dithiocarbamate-like core will likely limit its miscibility.
-
Moderately Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): These solvents are likely to be effective at dissolving the compound. They can interact with the nonpolar regions of the molecule while also engaging in dipole-dipole interactions with the polar functional groups. For instance, related compounds like (±)-3-benzoylthio-2-methylpropanoic acid are noted to be soluble in acetone and can be recrystallized from aliphatic esters like ethyl acetate.[3]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): These solvents are generally good solvents for a wide range of organic compounds. The strong dipole moments of these solvents can effectively solvate the polar moieties of the target molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of these solvents to form hydrogen bonds with the carboxylic acid group suggests that the compound will be soluble in them. However, the large nonpolar part of the molecule may prevent high solubility. The general trend is that as the non-polar hydrocarbon portion of a molecule increases, its solubility in polar solvents decreases.
Experimental Determination of Solubility
While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate characterization. The following protocols outline both qualitative and quantitative approaches.
Qualitative Solubility Assessment
This rapid screening method provides a preliminary understanding of the compound's solubility in a range of solvents.
Protocol:
-
Dispense approximately 1-2 mg of "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" into a series of small, labeled glass vials.
-
To each vial, add 0.5 mL of a different test solvent (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO).
-
Vortex each vial vigorously for 30-60 seconds.
-
Visually inspect each vial for the presence of undissolved solid.
-
If the solid has dissolved, add another 1-2 mg of the compound and repeat the process until no more solute dissolves.
-
Record observations as "insoluble," "sparingly soluble," "soluble," or "freely soluble."
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Protocol:
-
Add an excess amount of "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" to a known volume of the desired solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the working range of a pre-validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of the compound in the diluted sample.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Experimental Workflow Diagram
Caption: Experimental workflows for qualitative and quantitative solubility determination.
Data Presentation and Interpretation
Systematic recording and clear presentation of solubility data are essential for its effective use.
Qualitative Solubility Data Table
| Solvent | Polarity Index | Dielectric Constant | Observation | Solubility Category |
| n-Hexane | 0.1 | 1.88 | Undissolved solid remains | Insoluble |
| Toluene | 2.4 | 2.38 | Some solid dissolves | Sparingly Soluble |
| Dichloromethane | 3.1 | 9.08 | All solid dissolves | Soluble |
| Ethyl Acetate | 4.4 | 6.02 | All solid dissolves | Soluble |
| Acetone | 5.1 | 20.7 | All solid dissolves | Freely Soluble |
| Ethanol | 4.3 | 24.5 | All solid dissolves | Soluble |
| Methanol | 5.1 | 32.7 | All solid dissolves | Soluble |
| DMSO | 7.2 | 46.7 | All solid dissolves | Freely Soluble |
Note: The observations and categories in this table are hypothetical and for illustrative purposes only.
Quantitative Solubility Data Table
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
Interpretation of Results
The experimentally determined solubility should be compared with the theoretical predictions. Discrepancies may arise due to specific intermolecular interactions not accounted for in the initial analysis, such as steric hindrance or the formation of specific solvates. The influence of temperature should also be considered, as the solubility of most solid organic compounds in organic solvents increases with temperature.[4]
Troubleshooting and Advanced Considerations
-
Slow Dissolution: Some compounds may dissolve slowly. If equilibrium is not reached, the measured solubility will be artificially low. The equilibration time may need to be extended, and the use of sonication can sometimes aid in dissolution, though care must be taken not to heat the sample.[5]
-
Supersaturation: This can occur when a solution holds more solute than it would at equilibrium. It is a metastable state, and the excess solute may precipitate over time. Ensuring a sufficiently long equilibration period can help to avoid this.
-
Compound Instability: The target compound may degrade in certain solvents over the course of the experiment. It is advisable to assess the purity of the compound in the supernatant after the experiment to check for degradation products.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.
Conclusion
While specific published data on the solubility of "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" is scarce, a systematic approach based on its chemical structure and established experimental methodologies can provide a comprehensive understanding of its solubility profile. The presence of both polar (carboxylic acid) and nonpolar (benzyl) moieties suggests that it will exhibit good solubility in a range of moderately polar to polar organic solvents. The protocols and frameworks presented in this guide offer a robust starting point for researchers to empirically determine the solubility of this compound, a critical step in its journey through the drug development pipeline.
References
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An In-depth Technical Guide to the Thermal Stability of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the thermal stability of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-. This document delves into the theoretical underpinnings of its decomposition, provides detailed experimental protocols for its characterization, and offers insights into the interpretation of the resulting data.
Introduction: Understanding the Molecule
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-, with the chemical formula C₁₁H₁₂O₂S₃, belongs to the class of organic compounds known as trithiocarbonates.[1] These compounds are characterized by a central carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms (S=C(S-)₂). The presence of multiple sulfur atoms and the thioxomethyl group can significantly influence the molecule's stability, particularly in response to thermal stress.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂S₃ | [1] |
| Molar Mass | 272.41 g/mol | [1] |
| Predicted Melting Point | 86-88 °C | [1] |
| Predicted Boiling Point | 500.5 ± 39.0 °C | [1] |
A thorough understanding of the thermal stability of this compound is critical for its safe handling, storage, and application in various fields, including drug development where thermal processing steps are common.
Theoretical Framework: The Thermal Decomposition of Trithiocarbonates
The thermal decomposition of trithiocarbonates can proceed through several potential pathways. The stability of these compounds is influenced by the nature of the substituents on the trithiocarbonate group.[2][3] In the case of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-, the benzylthio and propanoic acid moieties will play a crucial role in directing the decomposition mechanism.
Potential decomposition pathways may involve:
-
Homolytic Cleavage: The C-S bonds in the trithiocarbonate core can undergo homolytic cleavage at elevated temperatures, leading to the formation of radical intermediates. These radicals can then initiate a cascade of further decomposition reactions.
-
Chugaev-type Elimination: For certain trithiocarbonates, a concerted elimination reaction can occur, leading to the formation of an alkene, carbon disulfide (CS₂), and a thiol.
-
Intramolecular Rearrangement: The molecule may undergo intramolecular rearrangement to form more stable species prior to or during decomposition.
The following diagram illustrates a generalized hypothesis for the initial fragmentation pathways.
Caption: Experimental workflow for thermal stability assessment.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. [4]This technique is invaluable for determining the onset temperature of decomposition and the extent of mass loss.
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in the decomposition process.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of mass loss from the first derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [5][6][7][8]It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold-plated steel pan. The use of a sealed pan is crucial to contain any volatile decomposition products.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature above the decomposition point at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Calculate the enthalpy change (ΔH) for each event by integrating the peak area. A large exothermic peak is indicative of a highly energetic decomposition.
-
Accelerating Rate Calorimetry (ARC)
ARC is a specialized technique used to study the thermal stability of materials under adiabatic conditions, which mimic a worst-case scenario for a thermal runaway reaction. [9][10][11][12][13] Protocol:
-
Instrument Calibration: Calibrate the ARC instrument according to the manufacturer's guidelines.
-
Sample Preparation: Place a known amount of the sample (typically 1-5 g) into a spherical sample bomb (e.g., titanium or stainless steel).
-
Experimental Mode: Employ the Heat-Wait-Search (HWS) mode. The instrument heats the sample in small temperature steps, waits for thermal equilibrium, and then searches for any self-heating (exothermic activity).
-
Data Acquisition: If an exotherm is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is controlled to match the sample temperature. The temperature and pressure of the sample are monitored as a function of time.
-
Data Analysis:
-
Determine the onset temperature of self-heating.
-
Calculate the adiabatic temperature rise (ΔTad).
-
Determine the time to maximum rate (TMR) and the final pressure.
-
Data Interpretation and Reporting
The data from TGA, DSC, and ARC should be synthesized to provide a comprehensive thermal stability profile.
Summary of Key Parameters:
| Parameter | TGA | DSC | ARC |
| Onset Temperature of Decomposition (°C) | Tonset (mass loss) | Tonset (exotherm) | Tonset (self-heating) |
| Peak Decomposition Temperature (°C) | DTG peak | Exotherm peak | - |
| Mass Loss (%) | Quantified | - | - |
| Enthalpy of Decomposition (J/g) | - | ΔHdecomp | - |
| Adiabatic Temperature Rise (°C) | - | - | ΔTad |
| Time to Maximum Rate (min) | - | - | TMR |
| Final Pressure (bar) | - | - | Pfinal |
A significant exotherm observed in DSC, coupled with a low onset temperature of self-heating and a short time to maximum rate in ARC, would indicate a high potential for a thermal runaway reaction. The TGA data provides complementary information on the extent of decomposition and the temperatures at which it occurs.
Factors Influencing Thermal Stability
The thermal stability of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- can be influenced by several factors:
-
Impurities: The presence of impurities, such as residual solvents or catalysts from its synthesis, can significantly lower the decomposition temperature.
-
Atmosphere: As seen in the experimental protocols, an oxidative atmosphere (air) may lead to different decomposition pathways and lower onset temperatures compared to an inert atmosphere (nitrogen).
-
pH: The carboxylic acid moiety introduces pH sensitivity. The stability of the compound may vary in acidic or basic conditions.
-
Confinement: The degree of confinement can affect the decomposition behavior. In a closed system (like an ARC bomb or a sealed DSC pan), the buildup of gaseous decomposition products can alter the reaction kinetics.
Conclusion
This guide provides a robust framework for the systematic evaluation of the thermal stability of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-. By employing a combination of TGA, DSC, and ARC, researchers can obtain critical data to ensure the safe handling, storage, and processing of this compound. The interpretation of this data, in the context of the theoretical decomposition pathways of trithiocarbonates, will enable a comprehensive risk assessment and inform the development of appropriate safety protocols.
References
- Plato, C. (n.d.). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry - ACS Publications.
- A computational study on the thermal decomposition of di(tri)thiocarbonates. (n.d.).
- D'Amelia, R., Franks, T., & Nirode, W. F. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education - ACS Publications.
- Differential Scanning Calorimeter. (n.d.). Shared Materials Instrumentation Facility.
- Differential Scanning Calorimetry (DSC) Testing. (n.d.). TCA Lab / Alfa Chemistry.
- Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center.
- Accelerating Rate Calorimeter (ARC). (n.d.). Belmont Scientific.
- Accelerating rate calorimeter and its application in the thermal hazard evaluation of chemical production. (n.d.). Semantic Scholar.
- Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- Request for Quotation. (n.d.). ChemBK.
- How predictable are the decomposition temperatures of trithiocarbonates?. (2024, April 24).
- Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).
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- 7. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
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- 12. paralab.pt [paralab.pt]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Methodological & Application
using "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" for polymer synthesis
Topic: Application of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- for Advanced Polymer Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Authored By: A Senior Application Scientist
Executive Summary
This document provides a comprehensive technical guide on the utilization of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- for the synthesis of well-defined polymers. This trithiocarbonate-based chain transfer agent (CTA) is a cornerstone of Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization, a powerful technique for creating polymers with controlled molecular weights, low dispersity, and complex architectures. The inherent carboxylic acid functionality of this RAFT agent is a key feature, enabling straightforward post-polymerization modifications essential for applications in drug delivery, bioconjugation, and materials science. This guide will delve into the mechanistic underpinnings of RAFT polymerization, provide detailed experimental protocols, and offer insights into the characterization of the resulting polymers.
Introduction: The Power of Controlled Polymerization
In the realm of polymer chemistry, precision is paramount. The ability to dictate the molecular weight, dispersity (Đ), and architecture of a polymer chain unlocks a vast landscape of tailored materials with specific functions. Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization has emerged as one of the most versatile and robust methods for achieving this control.[1][2] At the heart of the RAFT process lies the chain transfer agent (CTA), a molecule that reversibly deactivates propagating polymer chains, allowing for controlled growth.[3][4]
"Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" is a highly effective trithiocarbonate-type RAFT agent.[2][3] Its structure is uniquely suited for the polymerization of a wide array of "more activated monomers" (MAMs), such as styrenes, acrylates, and methacrylates.[2] The defining feature of this particular agent is its terminal carboxylic acid group, which is preserved during polymerization. This functional handle provides a convenient site for subsequent chemical modifications, such as conjugation to proteins, peptides, or small molecule drugs.[5][6]
Table 1: Physicochemical Properties of the RAFT Agent
| Property | Value |
| Chemical Name | Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- |
| CAS Number | 497931-76-7 |
| Molecular Formula | C₁₁H₁₂O₂S₃ |
| Molar Mass | 272.41 g/mol [7] |
| Melting Point | 86-88 °C[7] |
| Appearance | Yellow to light-orange solid |
The RAFT Mechanism: A Controlled Radical Process
RAFT polymerization operates through a degenerative chain transfer mechanism, establishing a dynamic equilibrium between active (propagating) and dormant polymer chains. This equilibrium ensures that all chains grow at a similar rate, leading to polymers with a narrow molecular weight distribution.[2]
The process can be broken down into several key stages:
-
Initiation: A standard radical initiator (e.g., AIBN, V-501) decomposes to generate initial radicals. These radicals react with monomer units to form propagating polymer chains (P•).
-
Chain Transfer: The propagating radical (P•) adds to the C=S bond of the RAFT agent. This results in the formation of an intermediate radical.
-
Fragmentation: The intermediate radical fragments, releasing a new radical (R•) from the RAFT agent, which then initiates the polymerization of further monomer units. The original propagating chain is now capped with the thiocarbonylthio group, becoming a dormant macro-RAFT agent.
-
Re-initiation and Equilibrium: The newly formed propagating chains can add to the dormant macro-RAFT agent, re-initiating the process. This rapid exchange between active and dormant species is the cornerstone of the control offered by RAFT.[2]
Experimental Protocols
General Considerations for RAFT Polymerization
-
Purity of Reagents: The success of RAFT polymerization is highly dependent on the purity of the monomer, initiator, and solvent. Monomers should be passed through a column of basic alumina to remove inhibitors.
-
Oxygen Removal: Oxygen is a radical scavenger and must be removed from the reaction mixture. This is typically achieved by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.[8]
-
Initiator Selection: The choice of initiator depends on the reaction temperature and solvent. Azobisisobutyronitrile (AIBN) is a common choice for organic solvents, while water-soluble initiators like 4,4'-azobis(4-cyanovaleric acid) (V-501) are used for aqueous polymerizations.[9][10]
Protocol for the Synthesis of Poly(methyl methacrylate) (PMMA)
This protocol details the synthesis of a well-defined PMMA polymer with a target molecular weight of 10,000 g/mol .
Materials:
-
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (RAFT Agent)
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous 1,4-dioxane
-
Methanol (for precipitation)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
Table 2: Reagent Quantities for PMMA Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| MMA | 100.12 | 1.00 g | 9.99 mmol | 100 |
| RAFT Agent | 272.41 | 27.2 mg | 0.10 mmol | 1 |
| AIBN | 164.21 | 1.64 mg | 0.01 mmol | 0.1 |
| 1,4-Dioxane | - | 2.0 mL | - | - |
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (27.2 mg), MMA (1.00 g), AIBN (1.64 mg), and 1,4-dioxane (2.0 mL).
-
Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Termination: To quench the reaction, cool the flask in an ice bath and expose the contents to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol while stirring.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Drying: Dry the polymer under vacuum at room temperature until a constant weight is achieved.
Polymer Characterization
The synthesized polymers should be characterized to determine their molecular weight, dispersity, and chemical structure.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymer. Well-controlled RAFT polymerizations typically yield polymers with Đ values between 1.05 and 1.25.[4][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the polymer and to calculate the monomer conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups in the polymer, including the carboxylic acid end group.
Post-Polymerization Modification: Leveraging the Carboxylic Acid Functionality
The terminal carboxylic acid group on the polymer chains synthesized with this RAFT agent is a versatile handle for a variety of conjugation chemistries. A common approach is carbodiimide-mediated coupling to primary amines.
Protocol for EDC/NHS Coupling to a Primary Amine
This protocol describes the conjugation of the carboxyl-terminated polymer to a generic amine-containing molecule (e.g., a fluorescent dye, a peptide, or a drug).
Materials:
-
Carboxyl-terminated polymer
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing molecule (R-NH₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Activation of Carboxylic Acid: Dissolve the carboxyl-terminated polymer in anhydrous DMF. Add NHS (1.5 equivalents relative to the polymer) and EDC (1.5 equivalents relative to the polymer). Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.
-
Conjugation: Add the amine-containing molecule (1.2 equivalents relative to the polymer) to the reaction mixture. Allow the reaction to proceed at room temperature for 12-24 hours.
-
Purification: Purify the polymer conjugate by dialysis against an appropriate solvent to remove unreacted reagents and byproducts.
-
Lyophilization: Lyophilize the purified solution to obtain the final polymer conjugate.
Conclusion
"Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" is a robust and versatile RAFT agent that enables the synthesis of well-defined polymers with a valuable carboxylic acid functionality. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the power of RAFT polymerization for the creation of advanced materials for a wide range of applications, from targeted drug delivery systems to novel functional coatings. The ability to precisely control polymer architecture and subsequently modify it opens up a world of possibilities for materials innovation.
References
-
Styrene polymerization mediated by cyclic trithiocarbonate as RAFT agent. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterisation of Polymeric Materials via RAFT Polymerisation. (n.d.). Durham E-Theses. Retrieved from [Link]
-
Synthesis and characterization of a set of novel copolymers by using RAFT polymerization method and “grafting through” strategy. (2021). Taylor & Francis Online. Retrieved from [Link]
-
Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. (2023). MDPI. Retrieved from [Link]
-
Living Polymers by the Use of Trithiocarbonates as Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents: ABA Triblock Copolymers by Radical Polymerization in Two Steps. (2000). ACS Publications. Retrieved from [Link]
-
Synthesis and characterization of high molecular weight and low dispersity polystyrene homopolymers by RAFT polymerization. (2003). ResearchGate. Retrieved from [Link]
-
A Guide to the Synthesis of Block Copolymers using Reversible-Addition Fragmentation chain Transfer (RAFT) Polymerization. (2013). Semantic Scholar. Retrieved from [Link]
-
Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. (2023). MDPI. Retrieved from [Link]
-
Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant of CaCO3, Kaolin, and TiO2. (2006). ACS Publications. Retrieved from [Link]
-
Propanoic acid, 3-[(phenylmethyl)thio]-. (n.d.). ChemBK. Retrieved from [Link]
-
Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with Surfactant Properties. (2022). ACS Publications. Retrieved from [Link]
-
Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. (2017). ACS Publications. Retrieved from [Link]
-
RAFT polymerization by the radical decarboxylation of carboxylic acids. (2021). ChemRxiv. Retrieved from [Link]
-
Propanoic acid, 3-[(phenylmethyl)thio]-, ethyl ester. (n.d.). Mol-Instincts. Retrieved from [Link]
-
Synthesis of Carboxylic Acid and Ester Mid-Functionalized Polymers using RAFT Polymerization and ATRP. (2006). ResearchGate. Retrieved from [Link]
-
Synthesis and Effectiveness of Functional Peptide-based RAFT Agents. (2018). ResearchGate. Retrieved from [Link]
-
3-(Phenylthio)propanoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
-
RAFT Based Synthesis of In-house Polymers. (2024). protocols.io. Retrieved from [Link]
-
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-. (n.d.). ChemBK. Retrieved from [Link]
-
Propanoic acid, 3-[[[(2-carboxyethyl)thio]phenylmethyl]thio]-, 1-(2-ethylhexyl) ester. (n.d.). US EPA. Retrieved from [Link]
-
A triple carboxylic acid-functionalized RAFT agent platform for the elaboration of well-defined telechelic 3-arm star PDMAc. (2013). Royal Society of Chemistry. Retrieved from [Link]
- Thiocarbonylthio-free raft polymers and the process of making the same. (2018). Google Patents.
-
Possible polymers obtained by RAFT polymerization when using RAFT agent 3. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
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- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for RAFT Polymerization Utilizing 3-[[[(Phenylmethyl)thio]thioxomethyl]thio]propanoic Acid
Introduction: Harnessing Control in Radical Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization (CRP) techniques, offering unparalleled precision in synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1][2] At the heart of this elegant process lies the RAFT agent, or chain transfer agent (CTA), which reversibly mediates the polymerization, imparting a "living" character to the growing polymer chains.[1][2]
This document provides a comprehensive guide to the application of a highly versatile trithiocarbonate-type RAFT agent, Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (CAS 497931-76-7).[3][][5] Its chemical structure, featuring a benzyl group as the reinitiating R-group and a propanoic acid moiety as the stabilizing Z-group, makes it particularly well-suited for the controlled polymerization of a wide range of monomers, especially acrylates and methacrylates.[1][2] The carboxylic acid functionality also provides a convenient handle for post-polymerization modifications, such as bioconjugation or surface attachment.
These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage RAFT polymerization for the creation of well-defined polymers for advanced materials, nanotechnology, and biomedical applications.
Mechanism of Action: The RAFT Equilibrium
The efficacy of RAFT polymerization hinges on a degenerative chain transfer process. The trithiocarbonate core of the CTA reacts with a propagating polymer radical to form a dormant intermediate. This intermediate can then fragment, releasing either the original propagating radical or a new radical derived from the RAFT agent's R-group, which then initiates a new polymer chain. This rapid and reversible exchange ensures that all polymer chains have an equal opportunity to grow, leading to a population of polymers with similar chain lengths and, consequently, a low dispersity.
Core Experimental Protocol
This protocol outlines a general procedure for the RAFT polymerization of an acrylic monomer, such as n-butyl acrylate, using 3-[[[(phenylmethyl)thio]thioxomethyl]thio]propanoic acid as the CTA and azobisisobutyronitrile (AIBN) as the thermal initiator.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent | Grade | Supplier (Example) | Notes |
| 3-[[[(Phenylmethyl)thio]thioxomethyl]thio]propanoic acid | ≥98% | Sigma-Aldrich, Boron Molecular | Store refrigerated. |
| Monomer (e.g., n-butyl acrylate) | Inhibitor-free | Sigma-Aldrich | Pass through a column of basic alumina to remove inhibitor before use. |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 98% | Sigma-Aldrich | Recrystallize from methanol or ethanol before use for optimal results. |
| Anhydrous 1,4-Dioxane | ≥99.8% | Sigma-Aldrich | Use a dry solvent to prevent side reactions. |
| Deuterated Chloroform (CDCl₃) | Cambridge Isotope Laboratories | For NMR analysis. | |
| Tetrahydrofuran (THF) | HPLC grade | Fisher Scientific | For GPC/SEC analysis. |
| Nitrogen or Argon Gas | High purity | For creating an inert atmosphere. |
Equipment:
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Rubber septa
-
Needles and syringes
-
Schlenk line or glovebox for inert atmosphere techniques
-
Constant temperature oil bath or heating mantle with a temperature controller
-
Rotary evaporator
-
Vacuum oven
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) system
Step-by-Step Polymerization Procedure
The following procedure is for a targeted polymer with a degree of polymerization (DP) of 100. The molar ratio of [Monomer]:[CTA]:[Initiator] is a critical parameter and should be adjusted based on the desired molecular weight and polymerization kinetics. A common starting point is a ratio of[6]:[3]:[0.1].
-
Reagent Preparation:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, add 3-[[[(phenylmethyl)thio]thioxomethyl]thio]propanoic acid (e.g., 0.272 g, 1.0 mmol).
-
Add the desired amount of monomer, for example, n-butyl acrylate (12.82 g, 100 mmol).
-
Add the initiator, AIBN (e.g., 0.0164 g, 0.1 mmol).
-
Add anhydrous 1,4-dioxane to achieve the desired monomer concentration (e.g., 20 mL for a 5 M solution).
-
-
Degassing the Reaction Mixture:
-
Seal the Schlenk flask with a rubber septum.
-
Subject the reaction mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can terminate the radical polymerization.
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Stir the reaction mixture vigorously for the desired reaction time (e.g., 6-24 hours). The optimal time depends on the monomer, temperature, and desired conversion.
-
To monitor the polymerization kinetics, small aliquots can be withdrawn at different time points using a nitrogen-purged syringe for analysis by NMR (to determine monomer conversion) and GPC/SEC (to determine molecular weight and dispersity).
-
-
Termination and Polymer Isolation:
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or a hexane/isopropanol mixture).
-
Collect the precipitated polymer by filtration or decantation.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or dichloromethane) and re-precipitate to remove unreacted monomer and initiator fragments. Repeat this step 2-3 times.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Workflow Diagram
Caption: Workflow for RAFT polymerization.
Characterization and Validation
Thorough characterization of the synthesized polymer is crucial to validate the success and control of the RAFT polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Used to determine the monomer conversion by comparing the integration of monomer vinyl proton signals with that of the polymer backbone signals. It can also confirm the presence of the RAFT agent end-groups.
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
-
Molecular Weight and Dispersity: GPC/SEC is the primary technique to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ). A successful RAFT polymerization is characterized by a linear increase in Mₙ with monomer conversion and a low dispersity value (typically Đ < 1.3).
Table 2: Expected Outcomes for a Controlled RAFT Polymerization
| Parameter | Expected Result | Rationale |
| Kinetics | Pseudo-first-order kinetics | Indicates a constant concentration of propagating radicals, a hallmark of a controlled polymerization.[7] |
| Mₙ vs. Conversion | Linear increase | Demonstrates that the polymer chains are growing at a similar rate and that chain termination events are minimal. |
| Dispersity (Đ) | Low value (typically < 1.3) | Confirms that the polymer chains are of similar length, indicating a high degree of control. |
| GPC/SEC Traces | Symmetrical and narrow peaks | A monomodal distribution that shifts to higher molecular weights with increasing conversion is indicative of a well-controlled polymerization. |
Troubleshooting
Table 3: Common Issues and Solutions in RAFT Polymerization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Broad Dispersity (Đ > 1.5) | - Inefficient RAFT agent for the monomer.- Too high initiator concentration.- Presence of impurities (e.g., oxygen). | - Consult literature for a more suitable CTA.- Decrease the initiator concentration.- Ensure thorough degassing of the reaction mixture. |
| Low Monomer Conversion | - Insufficient reaction time or temperature.- Low initiator concentration.- Polymerization retardation. | - Increase reaction time or temperature.- Increase initiator concentration slightly.- Some CTAs can cause retardation; consider a different CTA or reaction conditions. |
| Bimodal GPC/SEC Trace | - Incomplete initiation by the RAFT agent.- Chain termination events. | - Allow for a pre-equilibration period at a lower temperature.- Ensure the reaction is free of inhibitors and oxygen. |
Conclusion
The use of 3-[[[(phenylmethyl)thio]thioxomethyl]thio]propanoic acid as a RAFT agent offers a robust and versatile platform for the synthesis of well-defined polymers. By carefully controlling the experimental parameters outlined in this guide, researchers can achieve excellent control over polymer molecular weight and architecture, paving the way for the development of advanced materials with tailored properties. The inherent functionality of this CTA further expands the possibilities for creating sophisticated polymer conjugates and smart materials.
References
- Vertex AI Search. (n.d.). Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization Reagents.
- MDPI. (n.d.). Mild and Facile Synthesis of Multi-Functional RAFT Chain Transfer Agents.
- CORE. (n.d.). Synthesis of Ultra-High Molecular Weight ABA Triblock Copolymers via aqueous RAFT-mediated gel polymerisation, end group modification.
- ResearchGate. (n.d.). The benzyl ethyl trithiocarbonate mediated control synthesis of a block copolymer containing N-vinyl Pyrrolidone by RAFT methodology: Influence of polymer composition on cell cytotoxicity and cell viability.
- MDPI. (n.d.). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers.
- ResearchGate. (n.d.). Possible polymers obtained by RAFT polymerization when using RAFT agent 3.
- Sigma-Aldrich. (n.d.). RAFT: Choosing the Right Agent to Achieve Controlled Polymerization.
- The University of Sydney. (n.d.). Supplementary information Synthesis of RAFT agent Synthesis of 3-benzylsulfanylthiocarbonylsulfanylpropionic acid.
-
protocols.io. (2024). RAFT Based Synthesis of In-house Polymers. Retrieved January 22, 2026, from [Link]
- National Institutes of Health. (n.d.). RAFT step-growth polymerization via the Z-group approach and deconstruction by RAFT interchange.
- National Institutes of Health. (n.d.). RAFT-Based Polymers for Click Reactions.
- Google Patents. (n.d.). US20180155463A1 - Thiocarbonylthio-free raft polymers and the process of making the same.
- ResearchGate. (n.d.). Ab Initio Emulsion Polymerization by RAFT-Controlled Self-Assembly.
- Trinitti International Co., Ltd. (n.d.). RAFT Agents.
- Academia.edu. (n.d.). Hyperbranched Polymers via RAFT Copolymerization of an Acryloyl Trithiocarbonate.
- BOC Sciences. (n.d.). RAFT Agents.
- Sigma-Aldrich. (n.d.). Concepts and Tools for RAFT Polymerization.
- CymitQuimica. (n.d.). RAFT Agents.
- National Institutes of Health. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- RSC Publishing. (n.d.). Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization.
- ChemBK. (n.d.). Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- Request for Quotation.
- TCI Chemicals. (n.d.). Trithiocarbonate RAFT Agents and Raw Materials for Controlled Radical Polymerization.
- ResearchGate. (n.d.). Synthesis and Evaluation of New Dicarboxylic Acid Functional Trithiocarbonates: RAFT Synthesis of Telechelic Poly(n-butyl acrylate)s.
- TCI Chemicals. (n.d.). Trithiocarbonate-type RAFT Reagents for Precision Radical Polymerization.
Sources
Application Note: Synthesis of Well-Defined Block Copolymers using 3-([([(Benzyl)thio]carbonothioyl)thio])propanoic Acid as a Reversible Addition-Fragmentation Chain Transfer (RAFT) Agent
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of block copolymers utilizing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Specifically, this note focuses on the application of 3-([([(benzyl)thio]carbonothioyl)thio])propanoic acid, a trithiocarbonate-based RAFT agent, for creating well-defined polymeric architectures. The document elucidates the underlying mechanism of RAFT polymerization, offers guidance on experimental design, and presents step-by-step protocols for the synthesis of a model amphiphilic block copolymer, poly(styrene)-block-poly(n-butyl acrylate). This guide is intended for researchers, scientists, and professionals in drug development and materials science seeking to leverage controlled radical polymerization for advanced polymer synthesis.
Introduction: The Power of Controlled Polymer Architectures
Block copolymers, macromolecules composed of two or more distinct polymer chains linked covalently, have garnered significant interest due to their ability to self-assemble into ordered nanostructures. This behavior makes them invaluable in a myriad of applications, including drug delivery, nanolithography, and advanced coatings. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a robust and versatile controlled radical polymerization (CRP) technique, offering precise control over molecular weight, architecture, and dispersity (Đ).
The versatility of RAFT polymerization stems from its tolerance to a wide range of functional monomers and reaction conditions. The core of this process is the RAFT agent, or chain transfer agent (CTA), which mediates the polymerization through a degenerative chain transfer mechanism.[1] Trithiocarbonates are a prominent class of RAFT agents known for their efficacy in controlling the polymerization of a diverse array of monomers.[1]
This application note focuses on a specific trithiocarbonate RAFT agent, 3-([([(benzyl)thio]carbonothioyl)thio])propanoic acid . This agent is particularly advantageous due to its structural features:
-
Benzyl Group (R-group): The benzyl moiety serves as an excellent homolytic leaving group, facilitating efficient initiation of the polymerization process.
-
Propanoic Acid Group (Z-group): The carboxylic acid functionality provides a site for post-polymerization modification, allowing for the conjugation of biomolecules, dyes, or other functional moieties. This feature is particularly useful in the development of materials for biomedical applications.
The RAFT Mechanism: A Controlled Process
RAFT polymerization proceeds via a series of reversible addition-fragmentation steps, as illustrated below. This dynamic equilibrium between active (propagating radicals) and dormant (polymer chains capped with the RAFT agent) species allows for the controlled growth of polymer chains.
Figure 1: Generalized mechanism of RAFT polymerization.
The process begins with the decomposition of a standard radical initiator to generate primary radicals, which then react with monomer units to form propagating polymer chains (P•n). These propagating chains add to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, either reverting to the starting species or forming a dormant polymeric RAFT agent (Macro-CTA) and a new radical (R•). This new radical then initiates the polymerization of further monomer units. The rapid exchange between the active and dormant states ensures that all polymer chains grow at a similar rate, resulting in a polymer with a narrow molecular weight distribution.
Experimental Design and Considerations
Successful synthesis of block copolymers via RAFT requires careful consideration of several experimental parameters.
| Parameter | Recommendation | Rationale |
| Monomer Selection & Order | Polymerize the more reactive monomer first. | Ensures efficient formation of the first block and high end-group fidelity of the macro-CTA, which is crucial for the subsequent polymerization of the second, less reactive monomer. |
| Initiator-to-RAFT Agent Ratio | Typically 1:5 to 1:10. | A lower initiator concentration relative to the RAFT agent minimizes the formation of dead polymer chains initiated by primary radicals, thus preserving the "living" nature of the polymerization. |
| Solvent | Aprotic solvents like 1,4-dioxane, THF, or toluene. | These solvents are generally unreactive towards the radical species and provide good solubility for the monomers, initiator, and the resulting polymer. |
| Temperature | Dependent on the initiator's half-life. For AIBN, 60-80 °C is common. | The temperature should be sufficient to ensure a steady rate of radical generation from the initiator without causing unwanted side reactions or degradation of the RAFT agent. |
| Degassing | Essential. | Oxygen is a radical scavenger and will inhibit the polymerization. Thorough degassing via freeze-pump-thaw cycles or purging with an inert gas is critical.[2] |
Synthesis Protocol: Poly(styrene)-block-poly(n-butyl acrylate)
This section provides a detailed protocol for the synthesis of a model amphiphilic diblock copolymer using 3-([([(benzyl)thio]carbonothioyl)thio])propanoic acid as the RAFT agent.
Materials
-
Styrene (St, ≥99%, inhibitor removed by passing through a column of basic alumina)
-
n-Butyl acrylate (nBA, ≥99%, inhibitor removed by passing through a column of basic alumina)
-
3-([([(benzyl)thio]carbonothioyl)thio])propanoic acid (RAFT Agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN, 98%, recrystallized from methanol)
-
1,4-Dioxane (anhydrous, ≥99.8%)
-
Methanol (ACS reagent grade)
-
Diethyl ether (anhydrous, ≥99.7%)
Step 1: Synthesis of Poly(styrene) Macro-CTA
This initial step involves the synthesis of the first block, which will then serve as a macro-chain transfer agent (macro-CTA) for the polymerization of the second block.
Figure 2: Workflow for the synthesis of the poly(styrene) macro-CTA.
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, combine styrene (e.g., 5.2 g, 50 mmol), 3-([([(benzyl)thio]carbonothioyl)thio])propanoic acid (e.g., 0.272 g, 1 mmol), and AIBN (e.g., 0.033 g, 0.2 mmol).
-
Add anhydrous 1,4-dioxane (e.g., 10 mL).
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed with stirring for a predetermined time to achieve the desired molecular weight (e.g., 16 hours for ~50% conversion).
-
Terminate the polymerization by removing the flask from the oil bath, cooling it in an ice bath, and exposing the contents to air.
-
Dilute the reaction mixture with a small amount of THF and precipitate the polymer by adding the solution dropwise to a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Step 2: Synthesis of Poly(styrene)-block-poly(n-butyl acrylate)
The purified poly(styrene) macro-CTA is now used to initiate the polymerization of the second monomer, n-butyl acrylate.
Procedure:
-
In a Schlenk flask, dissolve the dried poly(styrene) macro-CTA (e.g., 2.8 g, ~0.5 mmol) in anhydrous 1,4-dioxane (e.g., 15 mL).
-
Add n-butyl acrylate (e.g., 6.4 g, 50 mmol) and AIBN (e.g., 0.016 g, 0.1 mmol).
-
Repeat the degassing procedure (three freeze-pump-thaw cycles).
-
Place the flask in a preheated oil bath at 70 °C and polymerize for the desired time (e.g., 24 hours).
-
Quench the reaction as described in Step 1.
-
Precipitate the final block copolymer in a mixture of methanol and water (e.g., 1:1 v/v) to ensure complete precipitation of the more soluble poly(n-butyl acrylate) block.
-
Filter and dry the resulting block copolymer under vacuum.
Characterization
The synthesized macro-CTA and the final block copolymer should be characterized to confirm their structure, molecular weight, and dispersity.
| Technique | Purpose | Expected Outcome |
| ¹H NMR Spectroscopy | Confirm monomer conversion and copolymer composition. | Appearance of characteristic peaks for both polystyrene and poly(n-butyl acrylate) in the final product. Integration of these peaks can be used to determine the relative block lengths. |
| Gel Permeation Chromatography (GPC/SEC) | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). | A clear shift to higher molecular weight from the macro-CTA to the final block copolymer, with a narrow and monomodal distribution (Đ < 1.3). |
Conclusion
The use of 3-([([(benzyl)thio]carbonothioyl)thio])propanoic acid as a RAFT agent provides a reliable and versatile method for the synthesis of well-defined block copolymers. The protocols outlined in this application note offer a robust starting point for researchers aiming to create advanced polymeric materials with tailored properties. The inherent functionality of this RAFT agent further expands the possibilities for creating complex, functional macromolecules for a wide range of applications in science and industry.
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]
-
Ferguson, C. J., Hughes, R. J., Nguyen, D., Pham, B. T. T., Gilbert, R. G., Serelis, A. K., Such, C. H., & Hawkett, B. S. (2005). Ab Initio Emulsion Polymerization by RAFT-Controlled Self-Assembly. Macromolecules, 38(6), 2191–2204. [Link]
-
Mayadunne, R. T. A., Rizzardo, E., Chiefari, J., Krstina, J., Moad, G., Postma, A., & Thang, S. H. (2000). Living Polymers by the Use of Trithiocarbonates as Reversible Addition−Fragmentation Chain Transfer (RAFT) Agents: ABA Triblock Copolymers by Radical Polymerization in Two Steps. Macromolecules, 33(2), 243–245. [Link]
-
ACS Applied Polymer Materials. (2022). Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with Surfactant Properties. [Link]
-
MDPI. (2023). Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. [Link]
-
ResearchGate. (2018). RAFT homopolymerization of vinylbenzyl chloride with benzyl ethyl trithiocarbonate and synthesis of block copolymers from poly(VBC) macro-RAFT agent and N-isopropylacrylamide. [Link]
-
Macromolecules. (2000). Thiocarbonylthio Compounds [SC(Ph)S-R] in Free Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization). Role of the Free-Radical Leaving Group (R). [Link]
-
ResearchGate. (2015). Synthesis of block/graft copolymers based on vinyl benzyl chloride via reversible addition fragmentation chain transfer (RAFT) polymerization using the carboxylic acid functionalized Trithiocarbonate. [Link]
-
NIH. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. [Link]
-
NIH. (2021). RAFT-Based Polymers for Click Reactions. [Link]
-
ResearchGate. (n.d.). General molecular structure of RAFT agent, consisting of a thiocarbonylthio group. [Link]
-
MDPI. (2023). Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. [Link]
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The Architect's Toolkit: Crafting Functional Polymers with "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-"
Introduction: Precision in Polymer Synthesis for Advanced Applications
In the realm of materials science and nanomedicine, the ability to meticulously control polymer architecture is not merely an academic exercise; it is the cornerstone of innovation. The synthesis of functional polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as block copolymers is paramount for applications ranging from targeted drug delivery to advanced coatings and diagnostics. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile technique to achieve this level of control.[1] At the heart of the RAFT process lies the chain transfer agent (CTA), a molecule that dictates the living nature of the polymerization.
This technical guide focuses on a highly efficient trithiocarbonate-type RAFT agent: Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- . We will delve into the mechanistic underpinnings of its function, provide detailed protocols for its application in synthesizing functional polymers, and explore its utility in creating materials with tailored properties for researchers, scientists, and drug development professionals.
Physicochemical Properties of the RAFT Agent
A thorough understanding of the RAFT agent's properties is crucial for designing successful polymerization reactions.
| Property | Value | Reference |
| Molecular Formula | C11H12O2S3 | [2] |
| Molar Mass | 272.41 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid/solid | [3] |
| Melting Point | 86-88 °C | [2] |
| Solubility | Soluble in common organic solvents (e.g., DMF, dioxane, benzene, ethyl acetate) | [3] |
The RAFT Polymerization Mechanism: A Controlled Radical Process
RAFT polymerization is a form of living radical polymerization that allows for the synthesis of polymers with a high degree of control over their structure. The mechanism, mediated by the RAFT agent, involves a series of equilibria that maintain a low concentration of active propagating radicals at any given time, thus minimizing termination reactions.
The core of "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" is the trithiocarbonate group (S=C(S)-S-). This group reversibly reacts with propagating polymer chains, creating a dormant species and a new radical that can initiate further polymerization. This degenerative chain transfer process ensures that all polymer chains grow at a similar rate, leading to a narrow molecular weight distribution.
Application Note 1: Synthesis of a Thermoresponsive Homopolymer - Poly(N-isopropylacrylamide) (PNIPAM)
Objective: To synthesize a well-defined, thermoresponsive homopolymer, Poly(N-isopropylacrylamide) (PNIPAM), using "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" as the RAFT agent. PNIPAM exhibits a Lower Critical Solution Temperature (LCST) around 32°C in aqueous solutions, making it a key material for smart drug delivery systems.[4]
Materials:
-
N-isopropylacrylamide (NIPAM), recrystallized from hexane/benzene.
-
"Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" (RAFT Agent).
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.
-
1,4-Dioxane (anhydrous).
-
Diethyl ether (cold).
Protocol: RAFT Polymerization of NIPAM
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve NIPAM (e.g., 1.0 g, 8.84 mmol), "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" (e.g., 24.1 mg, 0.0884 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 2.9 mg, 0.0177 mmol, [RAFT]/[AIBN] ratio of 5:1) in 1,4-dioxane (e.g., 5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours). To monitor the polymerization, samples can be withdrawn at different time points using a degassed syringe.
-
Termination and Purification: Quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum at room temperature to a constant weight.
Characterization:
-
Molecular Weight and Dispersity: Determine the number-average molecular weight (Mn) and polydispersity index (PDI or Đ) by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using a suitable solvent (e.g., DMF or THF).[5]
-
Monomer Conversion: Calculate the monomer conversion using ¹H NMR spectroscopy by comparing the integral of the vinyl protons of the monomer with that of the polymer backbone protons.
-
Thermal Response: The LCST of the PNIPAM solution can be determined by measuring the transmittance of a dilute aqueous polymer solution at varying temperatures using a UV-Vis spectrophotometer.
Expected Results:
The RAFT polymerization of NIPAM using this trithiocarbonate RAFT agent is expected to yield a polymer with a predictable molecular weight based on the [Monomer]/[RAFT] ratio and a low PDI (typically < 1.2).
| Target DP | [NIPAM]/[RAFT] | [RAFT]/[AIBN] | Time (h) | Conversion (%) | Mn (GPC) | PDI (Đ) |
| 50 | 50 | 5 | 6 | ~75 | ~4,500 | < 1.15 |
| 100 | 100 | 5 | 12 | ~80 | ~9,000 | < 1.20 |
| 200 | 200 | 5 | 24 | ~85 | ~18,000 | < 1.25 |
Note: The above data are representative and can vary based on specific reaction conditions.
Application Note 2: Synthesis of an Amphiphilic Block Copolymer for Drug Delivery
Objective: To synthesize a well-defined amphiphilic block copolymer, for example, poly(N-isopropylacrylamide)-b-poly(styrene) (PNIPAM-b-PS), for potential application in self-assembling drug delivery vehicles. The thermoresponsive PNIPAM block provides aqueous solubility and a stimulus-responsive character, while the hydrophobic PS block can form the core of a micelle for encapsulating hydrophobic drugs.[6]
Protocol: Two-Step Block Copolymer Synthesis
-
Synthesis of the First Block (PNIPAM Macro-RAFT Agent):
-
Follow the protocol outlined in Application Note 1 to synthesize PNIPAM with a specific target molecular weight. It is crucial to stop the polymerization at a high but not complete conversion to ensure the preservation of the trithiocarbonate end-group functionality.
-
Thoroughly purify the PNIPAM macro-RAFT agent to remove any unreacted monomer and initiator.
-
-
Synthesis of the Second Block (Chain Extension with Styrene):
-
In a Schlenk flask, dissolve the purified PNIPAM macro-RAFT agent (e.g., 1.0 g), styrene monomer (e.g., for a target PS block length), and a fresh portion of AIBN in 1,4-dioxane. The molar ratio of the macro-RAFT agent to the new monomer will determine the length of the second block.
-
Degas the solution using three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath at 70°C and allow the polymerization to proceed for the desired time.
-
Terminate the reaction and precipitate the block copolymer in a suitable non-solvent, such as methanol, to remove unreacted styrene.
-
Collect and dry the final block copolymer.
-
Self-Assembly and Drug Loading (Conceptual):
The resulting amphiphilic block copolymer can self-assemble in an aqueous environment to form micelles. The hydrophobic polystyrene cores can encapsulate hydrophobic drugs, while the hydrophilic PNIPAM coronas provide stability in the aqueous medium. The thermoresponsive nature of the PNIPAM block can be exploited for triggered drug release by increasing the temperature above its LCST, which causes the corona to collapse.
Conclusion: A Versatile Tool for Polymer Innovation
"Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" is a highly effective RAFT agent that provides polymer chemists with a robust tool to synthesize a wide array of functional polymers with excellent control over their molecular architecture. The protocols and data presented herein demonstrate its utility in creating both homopolymers and block copolymers with desirable properties for advanced applications, particularly in the field of drug delivery. The ability to precisely tailor polymer characteristics opens up new avenues for the development of innovative materials to address challenges in science and medicine.
References
-
Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide. PubMed. [Link]
-
Molecular Weight Characterization of Poly(N-isopropylacrylamide) Prepared by Living Free-Radical Polymerization. ACS Publications. [Link]
-
Photoiniferter-RAFT polymerization mediated by bis(trithiocarbonate) disulfides. RSC Publishing. [Link]
-
Well-defined poly(N-isopropylacrylamide) with a bifunctional end-group: synthesis, characterization, and thermoresponsive properties. Taylor & Francis Online. [Link]
-
Molecular Weight Characterization of Poly(N-isopropylacrylamide) Prepared by Living Free-Radical Polymerization. ACS Publications. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF BLOCK COPOLYMERS FOR HIGH-TECH APPLICATIONS USING RAFT POLYMERIZATION. JKU ePUB. [Link]
-
Trithiocarbonates in RAFT Polymerization. ResearchGate. [Link]
-
Living Polymers by the Use of Trithiocarbonates as Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents: ABA Triblock Copolymers by Radical Polymerization in Two Steps. ACS Publications. [Link]
-
Synthesis of an acryloyl trithiocarbonate chain transfer agent and subsequent branched polymer preparation via RAFT polymerization. ResearchGate. [Link]
-
A New Double-Responsive Block Copolymer Synthesized via RAFT Polymerization: Poly(N-isopropylacrylamide)-block-poly(acrylic acid). ACS Publications. [Link]
-
RAFT polymerization steps for block-copolymerization. ResearchGate. [Link]
-
Synthesis and Thermo-Responsive Behavior of Poly(N-isopropylacrylamide)-b-Poly(N-vinylisobutyramide) Diblock Copolymer. MDPI. [Link]
-
Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. MDPI. [Link]
-
Photoiniferter-RAFT polymerization mediated by bis(trithiocarbonate) disulfides. RSC Publishing. [Link]
-
A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. RSC Publishing. [Link]
-
A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. RSC Publishing. [Link]
-
Synthesis of block copolymers via RAFT process. ResearchGate. [Link]
-
Controlled Synthesis of Block Copolymers containing N-isopropylacrylamide by Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization. ResearchGate. [Link]
-
Functional Polymers from Novel Carboxyl-Terminated Trithiocarbonates as Highly Efficient RAFT Agents. ResearchGate. [Link]
-
Synthesis of block/graft copolymers based on vinyl benzyl chloride via reversible addition fragmentation chain transfer (RAFT) polymerization using the carboxylic acid functionalized Trithiocarbonate. ResearchGate. [Link]
-
Tuning the Temperature Response of Branched Poly(N-isopropylacrylamide) Prepared by RAFT Polymerization. Sci-Hub. [Link]
-
Propanoic acid, 3-[(phenylmethyl)thio]-. ChemBK. [Link]
-
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-. ChemBK. [Link]
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. NIH. [Link]
-
3-(Methylthio)propanoic acid. PubChem. [Link]
Sources
Application Notes & Protocols: Controlled Polymerization of Acrylic Monomers using "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-"
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to utilizing "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" as a highly efficient Reversible Addition-Fragmentation chain Transfer (RAFT) agent for the controlled polymerization of acrylic monomers. This document is intended to equip researchers with the foundational knowledge and practical protocols necessary to synthesize well-defined acrylic polymers with predetermined molecular weights and narrow molecular weight distributions, which are critical for a wide range of applications, including drug delivery, biomaterials, and nanotechnology.
Introduction: The Power of RAFT Polymerization with Trithiocarbonates
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a robust and versatile controlled radical polymerization (CRP) technique.[1][2] It allows for the synthesis of polymers with complex architectures and precise control over molecular weight and dispersity (Đ).[1][2] At the heart of the RAFT process is the chain transfer agent (CTA), which reversibly deactivates propagating polymer chains, enabling controlled growth.[1]
Trithiocarbonates, such as "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" (herein referred to as BPPT), are a prominent class of RAFT agents.[3][4][5] Their effectiveness stems from the ability of the C=S bond to react with propagating radicals and the subsequent fragmentation of the intermediate radical.[4] The choice of the "R" and "Z" groups on the trithiocarbonate moiety is crucial for controlling the polymerization of specific monomer families.[5] BPPT, with its benzyl (phenylmethyl) "R" group and a propanoic acid-containing "Z" group, is particularly well-suited for the polymerization of "more activated" monomers like acrylates and acrylamides.[6][7] The carboxylic acid functionality also offers a convenient handle for post-polymerization modification or for influencing solubility.
Mechanism of RAFT Polymerization with BPPT
The controlled nature of RAFT polymerization with BPPT relies on a degenerative chain transfer process. The key steps are outlined below:
-
Initiation: A standard radical initiator (e.g., AIBN, ACVA) decomposes to generate primary radicals, which then react with an acrylic monomer to form a propagating polymer chain (P•).[1]
-
Reversible Chain Transfer: The propagating radical (P•) adds to the C=S bond of the BPPT molecule, forming a short-lived intermediate radical. This intermediate can then fragment in one of two ways: regenerating the initial propagating radical or forming a new dormant polymer chain and a new radical (R•) derived from the RAFT agent.
-
Reinitiation: The expelled radical (R•), in this case, a benzyl radical, initiates the polymerization of another monomer molecule, starting a new polymer chain.
-
Main Equilibrium: A rapid equilibrium is established between the active (propagating) and dormant polymer chains through the continuous addition-fragmentation process. This ensures that all polymer chains have an equal probability of growing, leading to a narrow molecular weight distribution.[8]
Figure 1: General mechanism of RAFT polymerization mediated by BPPT.
Experimental Protocols
The following protocols provide a starting point for the polymerization of acrylic monomers using BPPT. Optimization of reaction conditions may be necessary depending on the specific monomer and desired polymer characteristics.
Materials
-
Acrylic Monomer: (e.g., Acrylic Acid, N,N-Dimethylacrylamide). Purify by passing through a column of basic alumina to remove the inhibitor.
-
RAFT Agent: "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" (BPPT).
-
Initiator: Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA). Recrystallize from an appropriate solvent (e.g., methanol for AIBN) before use.
-
Solvent: Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, dimethyl sulfoxide (DMSO), or water, depending on the monomer and polymer solubility).[9][10]
-
Internal Standard (for kinetics): (e.g., Trioxane).
-
Inhibitor Remover: Basic alumina.
-
Degassing Equipment: Schlenk line or glovebox.
Protocol for Homopolymerization of Acrylic Acid
This protocol outlines the synthesis of poly(acrylic acid) with a target degree of polymerization (DP) of 100.
-
Reagent Calculation:
-
Target DP = [Monomer]₀ / [RAFT Agent]₀ = 100
-
[RAFT Agent]₀ / [Initiator]₀ ratio is typically between 3 and 10. A higher ratio leads to better control but may slow down the reaction. For this protocol, a ratio of 5 will be used.
-
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (mg) or Volume (µL) |
| Acrylic Acid (Monomer) | 72.06 | 10.0 | 720.6 |
| BPPT (RAFT Agent) | 286.43 | 0.1 | 28.6 |
| AIBN (Initiator) | 164.21 | 0.02 | 3.3 |
| 1,4-Dioxane (Solvent) | - | - | To make a 2 M monomer solution |
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add BPPT (28.6 mg, 0.1 mmol) and AIBN (3.3 mg, 0.02 mmol).
-
Add the required volume of 1,4-dioxane to dissolve the solids.
-
Add acrylic acid (720.6 mg, 10.0 mmol).
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the desired time (e.g., 6 hours). To monitor kinetics, samples can be withdrawn at specific time intervals using a degassed syringe.
-
-
Termination and Purification:
-
To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a good solvent (e.g., methanol) and re-precipitate. Repeat this step two more times to ensure the removal of unreacted monomer and initiator fragments.
-
Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Protocol for Block Copolymerization
The living nature of RAFT polymerization allows for the synthesis of block copolymers by sequential monomer addition.[3]
-
Synthesis of the First Block (Macro-CTA):
-
Follow the homopolymerization protocol (Section 3.2) but stop the reaction at a high monomer conversion (e.g., >90%) to ensure most chains are living.
-
Do not expose the reaction to air. Keep the polymer solution under an inert atmosphere.
-
-
Chain Extension:
-
Using a degassed syringe, add a degassed solution of the second acrylic monomer (e.g., N,N-dimethylacrylamide) to the living polymer solution.
-
Continue the polymerization at the same or a different temperature, depending on the reactivity of the second monomer.
-
Monitor the reaction progress by techniques such as ¹H NMR or Size Exclusion Chromatography (SEC).
-
-
Purification:
-
Follow the purification steps outlined in Section 3.2.5.
-
Figure 2: A simplified workflow for RAFT polymerization.
Characterization of Synthesized Polymers
Thorough characterization is essential to confirm the controlled nature of the polymerization.
| Technique | Information Obtained | Expected Results for Controlled Polymerization |
| ¹H NMR Spectroscopy | Monomer conversion, polymer composition | Disappearance of monomer vinyl protons, appearance of polymer backbone protons. |
| Size Exclusion Chromatography (SEC/GPC) | Number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) | Linear increase of Mₙ with monomer conversion. Low dispersity values (typically Đ < 1.3).[11] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Absolute molecular weight, end-group analysis | A single distribution of polymer chains with masses corresponding to the expected structure. |
Troubleshooting and Key Considerations
-
Inhibition/Retardation: An induction period at the beginning of the polymerization can sometimes be observed, which is a characteristic of some RAFT systems.[12] Significant retardation may indicate an inappropriate choice of RAFT agent for the monomer or impurities in the reagents.
-
High Dispersity: Broad molecular weight distributions can result from a low chain transfer constant of the RAFT agent, too high an initiator concentration, or the presence of oxygen or other radical scavengers.
-
Loss of End-Group Fidelity: The trithiocarbonate end group can be susceptible to hydrolysis or aminolysis, especially under harsh conditions.[13] This can affect the ability to perform chain extensions.
-
Solvent Selection: The choice of solvent is critical, especially for polar monomers like acrylic acid. The solvent should be able to dissolve the monomer, polymer, and RAFT agent, and should not participate in chain transfer reactions.[11]
Conclusion
"Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" is a versatile and effective RAFT agent for the controlled polymerization of acrylic monomers. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to synthesize well-defined acrylic polymers for a variety of advanced applications. By carefully controlling the experimental parameters and thoroughly characterizing the resulting polymers, scientists can harness the power of RAFT polymerization to create novel materials with tailored properties.
References
- Chiefari, J., Chong, Y. K., Ercole, F., Krstina, J., Jeffery, J., Le, T. P., ... & Thang, S. H. (1998). Living free-radical polymerization by reversible addition− fragmentation chain transfer: the RAFT process. Macromolecules, 31(16), 5559-5562.
-
Ladavière, C., Dorr, N., & Claverie, J. P. (2001). Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant of CaCO3, Kaolin, and TiO2. Macromolecules, 34(15), 5370-5372. [Link]
- Moad, G., Chiefari, J., Chong, Y. K., Krstina, J., Mayadunne, R. T., Postma, A., ... & Thang, S. H. (2005). Living radical polymerization by the RAFT process—a first update. Australian journal of chemistry, 58(6), 379-410.
- Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible addition–fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505.
- Williard, N., Taton, D., & Lecommandoux, S. (2018). Recent trends in the synthesis of peptide-and protein-based polymers by ring-opening polymerization. Progress in Polymer Science, 81, 1-43.
-
Reversible addition−fragmentation chain-transfer polymerization. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Mayadunne, R. T. A., Rizzardo, E., Chiefari, J., Krstina, J., Moad, G., Postma, A., & Thang, S. H. (2000). Living Polymers by the Use of Trithiocarbonates as Reversible Addition−Fragmentation Chain Transfer (RAFT) Agents: ABA Triblock Copolymers by Radical Polymerization in Two Steps. Macromolecules, 33(2), 243-245. [Link]
- Moad, G., Rizzardo, E., & Thang, S. H. (2009). Trithiocarbonates in RAFT Polymerization. In The RAFT Process (pp. 51-93). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Li, M., & Matyjaszewski, K. (2011). Rapid RAFT Polymerization of Acrylamide with High Conversion. Macromolecules, 44(14), 5579-5585. [Link]
-
Li, M., & Matyjaszewski, K. (2011). Rapid RAFT Polymerization of Acrylamide with High Conversion. Macromolecules, 44(14), 5579-5585. [Link]
- Boyer, C., Bulmus, V., Davis, T. P., Ladmiral, V., Liu, J., & Perrier, S. (2009). RAFT polymerization—A user guide.
-
Tsvetkova, E. N., & Zolotukhina, A. V. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 15(18), 3794. [Link]
-
RAFT General Procedures. Boron Molecular. (n.d.). [Link]
-
Mild and Facile Synthesis of Multi-Functional RAFT Chain Transfer Agents. MDPI. (2010). [Link]
-
RAFT Agents. Trinitti International Co., Ltd. (n.d.). [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living Radical Polymerization by the RAFT Process – A Third Update. Australian Journal of Chemistry, 65(8), 985-1076. [Link]
Sources
- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 2. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. tcichemicals.com [tcichemicals.com]
- 7. RAFT Agents - Trinitti International Co., Ltd. [trinitti.com.tw]
- 8. researchgate.net [researchgate.net]
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- 10. Rapid RAFT Polymerization of Acrylamide with High Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Controlled Polymerization of Styrenic Monomers using a Carboxyl-Functional Trithiocarbonate RAFT Agent
Introduction: Precision in Polystyrene Synthesis
The synthesis of well-defined polymers with controlled molecular weight, narrow molecular weight distribution (low polydispersity), and complex architectures is a cornerstone of modern materials science.[1][2] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile controlled radical polymerization technique to achieve this level of precision.[1][2] This method allows for the synthesis of polymers with predetermined molecular weights and the ability to create complex structures like block copolymers.[2][3] At the heart of the RAFT process is the chain transfer agent (CTA), which modulates the polymerization through a reversible exchange mechanism.[1][2]
This application note provides a detailed guide to the polymerization of styrenic monomers utilizing the RAFT agent Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- . This trithiocarbonate-type RAFT agent is particularly noteworthy for its ability to mediate the controlled polymerization of styrene and its derivatives, yielding polymers with predictable molecular weights and low polydispersity. The presence of a carboxylic acid group on the RAFT agent also allows for the synthesis of end-functionalized polymers, which can be subsequently used for bioconjugation, surface immobilization, or the creation of more complex macromolecular structures.
Mechanism of RAFT Polymerization
RAFT polymerization operates via a series of reversible addition-fragmentation steps, which establish a dynamic equilibrium between active (propagating radicals) and dormant (polymer chains capped with the RAFT agent) species.[4][5][6][7] This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution.[8][9]
The key steps in the RAFT mechanism are:
-
Initiation: A standard radical initiator (e.g., AIBN, V-50) decomposes to generate primary radicals, which then react with a monomer to form a propagating polymer chain.
-
Chain Transfer: The propagating radical adds to the C=S bond of the RAFT agent, forming a radical intermediate.
-
Fragmentation: This intermediate radical fragments, releasing a new radical (the R group of the initial RAFT agent) that can initiate a new polymer chain. The original propagating chain is now capped with the thiocarbonylthio group, becoming a dormant species.
-
Re-initiation and Propagation: The newly formed radical initiates the growth of a new polymer chain.
-
Main Equilibrium: The dormant polymer chains can be reactivated by reacting with another propagating radical. This rapid and reversible exchange between active and dormant states is the cornerstone of the controlled nature of RAFT polymerization.
-
Termination: As with any radical polymerization, termination reactions can occur, but their contribution is minimized due to the low concentration of active radicals at any given time.[7]
Experimental Protocol: Polymerization of Styrene
This protocol describes a typical procedure for the RAFT polymerization of styrene using "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" as the CTA and AIBN as the initiator.
Materials and Reagents
-
Styrene: Purified by passing through a column of basic alumina to remove the inhibitor.
-
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (RAFT Agent): As received.
-
2,2'-Azobis(2-methylpropionitrile) (AIBN): Recrystallized from methanol.
-
1,4-Dioxane (or Toluene): Anhydrous.
-
Nitrogen (N2) or Argon (Ar) gas: High purity.
-
Inhibitor removal columns.
-
Schlenk flasks and line.
-
Magnetic stirrer and hot plate.
Representative Polymerization Procedure
The following procedure targets a polystyrene with a degree of polymerization (DP) of 100.
-
Reagent Calculation:
-
Styrene: 1.04 g (10 mmol)
-
RAFT Agent: 28.6 mg (0.1 mmol)
-
AIBN: 1.64 mg (0.01 mmol)
-
Solvent (e.g., 1,4-Dioxane): 2 mL
Rationale: The ratio of monomer to RAFT agent determines the theoretical molecular weight. A [Monomer]:[RAFT Agent] ratio of 100:1 is chosen for a target DP of 100. The initiator concentration is typically much lower than the RAFT agent concentration to minimize termination events. A [RAFT Agent]:[Initiator] ratio of 10:1 is a common starting point.
-
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (28.6 mg) and AIBN (1.64 mg).
-
Add the solvent (2 mL of 1,4-dioxane) to dissolve the solids.
-
Add the purified styrene (1.04 g).
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture. Oxygen is a radical scavenger and will inhibit the polymerization.
-
-
Polymerization:
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the desired time (e.g., 6-24 hours). The reaction time will influence the final monomer conversion.
-
-
Monitoring the Reaction:
-
To monitor the polymerization kinetics, samples can be withdrawn at different time points using a nitrogen-purged syringe.
-
The monomer conversion can be determined by ¹H NMR spectroscopy by comparing the integration of the vinyl protons of the monomer with the aromatic protons of the polymer.
-
-
Quenching and Polymer Isolation:
-
After the desired time, quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Data Interpretation and Characterization
The resulting polymer should be characterized to determine its molecular weight, polydispersity, and chemical structure.
Size Exclusion Chromatography (SEC/GPC)
SEC/GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For a controlled polymerization, a narrow, monomodal peak is expected, and the PDI should be low (typically < 1.3).[10] The experimental Mn should increase linearly with monomer conversion.
| [Monomer]:[RAFT]:[I] | Time (h) | Conversion (%) | Mn (Theoretical) | Mn (Experimental) | PDI |
| 100:1:0.1 | 6 | 45 | 4,800 | 5,100 | 1.15 |
| 100:1:0.1 | 12 | 78 | 8,200 | 8,500 | 1.12 |
| 100:1:0.1 | 24 | 95 | 10,000 | 10,200 | 1.10 |
| Note: The data in this table is representative and will vary based on specific reaction conditions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the polymer and to determine the monomer conversion. The disappearance of the vinyl proton signals of styrene (typically between 5-7 ppm) and the appearance of the broad signals corresponding to the polymer backbone are indicative of successful polymerization. The presence of the end-groups from the RAFT agent can also be observed, confirming the controlled nature of the polymerization.
Troubleshooting
-
Broad PDI or Bimodal Distribution: This may indicate poor control over the polymerization. Possible causes include impurities in the monomer or solvent, an inappropriate RAFT agent for the monomer, or an incorrect initiator concentration.[10]
-
Low Monomer Conversion: This could be due to insufficient reaction time, low temperature, or the presence of inhibitors.
-
Induction Period: A delay before polymerization begins can be caused by residual oxygen or other inhibitors. Ensure thorough degassing.
Conclusion
The use of "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" as a RAFT agent provides an effective method for the synthesis of well-defined, carboxyl-terminated polystyrenes. The protocols and guidelines presented here offer a robust starting point for researchers aiming to leverage the power of RAFT polymerization for the creation of advanced polymeric materials. The ability to precisely control the polymer architecture opens up a wide range of applications in drug delivery, nanotechnology, and materials science.[1][2]
References
-
Goto, A., Sato, K., Tsujii, Y., Fukuda, T., Moad, G., Rizzardo, E., & Thang, S. H. (2001). Mechanism and Kinetics of RAFT-Based Living Radical Polymerizations of Styrene and Methyl Methacrylate. Macromolecules, 34(3), 402–408. [Link]
-
Goto, A., Sato, K., Tsujii, Y., Fukuda, T., Moad, G., Rizzardo, E., & Thang, S. H. (2001). Mechanism and Kinetics of RAFT-Based Living Radical Polymerizations of Styrene and Methyl Methacrylate. ICR Annual Report, 7, 30-31. [Link]
-
Mdletshe, T. S., Summers, C. A., & Summers, G. J. (2018). Polymerization kinetic plots of the RAFT polymerization of styrene, mediated by the diferent trithiocarbonate-functionalized RAFT agents using AIBN as the initiator at 75 °C. ResearchGate. [Link]
-
Broussolle, A., et al. (2004). Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant of CaCO3, Kaolin, and TiO2. Macromolecules, 37(20), 7549–7559. [Link]
-
Alli, A., & Hazer, B. (2011). Synthesis and characterization of star-shaped block copolymers composed of poly(3-hydroxy octanoate) and styrene via RAFT polymerization. Designed Monomers and Polymers, 14(4), 353-366. [Link]
-
Al-Bagoury, M. (2012). Synthesis and Characterisation of Polymeric Materials via RAFT Polymerisation. Durham E-Theses. [Link]
-
Goto, A., et al. (2001). Mechanism and Kinetics of RAFT-Based Living Radical Polymerizations of Styrene and Methyl Methacrylate. ResearchGate. [Link]
-
Yan, K., Gao, X., & Luo, Y. (2016). Kinetics of RAFT emulsion polymerization of styrene mediated by oligo(acrylic acid‐b‐styrene) trithiocarbonate. AIChE Journal, 62(6), 2126-2134. [Link]
-
Guliashvili, T., & Korchagin, D. (2023). RAFT-Based Polymers for Click Reactions. Polymers, 15(13), 2894. [Link]
-
Ramirez-Cortes, J. E., et al. (2022). Mathematical Description of the RAFT Copolymerization of Styrene and Glycidyl Methacrylate Using the Terminal Model. Polymers, 14(21), 4734. [Link]
-
Alexandropoulos, K., et al. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 15(23), 4558. [Link]
-
Van Steenberge, P. H. M., et al. (2016). A Kinetic Study of RAFT Polymerization of Styrene with 2-Cyano-2-Propyl Dodecyl Trithiocarbonate. ResearchGate. [Link]
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Li, C., et al. (2018). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers, 10(3), 318. [Link]
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Boron Molecular. (2023). An overview of RAFT Polymers and Their Applications. [Link]
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Sinnwell, S., et al. (2008). Mild and Facile Synthesis of Multi-Functional RAFT Chain Transfer Agents. Molecules, 13(4), 896-911. [Link]
-
Alexandropoulos, K., et al. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 15(23), 4558. [Link]
-
Gungor, E., & Tuncaboylu, D. C. (2012). RAFT homopolymerization of vinylbenzyl chloride with benzyl ethyl trithiocarbonate and synthesis of block copolymers from poly(VBC) macro-RAFT agent and N-isopropylacrylamide. ResearchGate. [Link]
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Trinitti International Co., Ltd. RAFT Agents. [Link]
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Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living Radical Polymerization by the RAFT Process – A Third Update. Australian Journal of Chemistry, 65(8), 985-1076. [Link]
-
Francis, R., et al. (2007). Synthesis of block and graft copolymers of styrene by RAFT polymerization, using dodecyl-based trithiocarbonates as initiators and chain transfer agents. ResearchGate. [Link]
-
Zhang, W., et al. (2014). Ab Initio Emulsion Polymerization by RAFT-Controlled Self-Assembly. ResearchGate. [Link]
-
Yan, K., et al. (2010). RAFT Ab Initio Emulsion Polymerization of Styrene Using Poly(acrylic acid)-b-polystyrene Trithiocarbonate of Various Structures as Mediator and Surfactant. ResearchGate. [Link]
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determining chain transfer constant of "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-"
Topic: Determining the Chain Transfer Constant of "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-"
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of the Chain Transfer Constant in Controlled Polymer Synthesis
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.[1] This control is achieved through the addition of a RAFT agent, a thiocarbonylthio compound, to a conventional free-radical polymerization system.[1] The RAFT agent reversibly deactivates propagating radicals, establishing a dynamic equilibrium between active and dormant chains. This process allows for the simultaneous growth of all polymer chains, leading to polymers with low polydispersity.[2]
The efficacy of a RAFT agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant of chain transfer to the rate constant of propagation. A high Ctr value signifies a more efficient RAFT agent, leading to better control over the polymerization. Therefore, the accurate determination of Ctr is paramount for the rational design and synthesis of polymers with desired characteristics, a crucial aspect in fields such as drug delivery, where polymer architecture directly impacts therapeutic efficacy.
This application note provides a comprehensive guide to determining the chain transfer constant of a novel trithiocarbonate RAFT agent, "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-". This compound, possessing a benzyl leaving group and a hydrophilic propanoic acid moiety, is anticipated to be effective for the controlled polymerization of a range of monomers.
Physicochemical Properties and Expected Reactivity
"Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" is a trithiocarbonate-based RAFT agent. Trithiocarbonates are known for their high stability and effectiveness in controlling the polymerization of "more-activated" monomers such as acrylates and methacrylates.[1][2]
The key structural features of this RAFT agent are:
-
Trithiocarbonate core (-S-C(=S)-S-): This functional group is responsible for mediating the RAFT process.
-
Phenylmethyl (benzyl) group (R group): This group acts as the homolytic leaving group. The stability of the resulting benzyl radical makes it an effective reinitiating species for a variety of monomers.
-
Propanoic acid group: The presence of a carboxylic acid imparts hydrophilicity to the RAFT agent, potentially allowing for polymerization in aqueous or protic media.[3]
Based on these structural features, "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" is expected to be a versatile RAFT agent for creating well-defined polymers from monomers like methyl methacrylate (MMA) and butyl acrylate (BA).
Experimental Determination of the Chain Transfer Constant (Ctr) using the Mayo Method
The Mayo method is a widely used technique for determining the chain transfer constant. It involves conducting a series of polymerizations at low monomer conversions with varying ratios of the chain transfer agent to the monomer. The number-average degree of polymerization (Xn) is then related to the concentrations of the monomer ([M]) and the chain transfer agent ([CTA]) by the Mayo equation:
1/Xn = 1/Xn,0 + Ctr * ([CTA]/[M])
where Xn,0 is the number-average degree of polymerization in the absence of the chain transfer agent. A plot of 1/Xn versus [CTA]/[M] should yield a straight line with the slope equal to Ctr.
Materials and Reagents
-
Monomer: Methyl methacrylate (MMA) or Butyl acrylate (BA), inhibitor removed.
-
RAFT Agent: Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
-
Initiator: Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (V-501) for aqueous systems.[4]
-
Solvent: Anhydrous toluene or 1,4-dioxane.
-
Nitrogen source: High purity nitrogen or argon.
-
Polymer precipitation solvent: Cold methanol.
-
Analytical Solvents: Tetrahydrofuran (THF) for Size Exclusion Chromatography (SEC), Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) for Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the chain transfer constant.
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the monomer (e.g., MMA in toluene).
-
Prepare a stock solution of the initiator (e.g., AIBN in toluene).
-
Prepare a stock solution of the RAFT agent ("Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-") in the same solvent.
-
-
Setting up the Polymerization Reactions:
-
In a series of reaction vessels (e.g., ampoules or vials), add the monomer and initiator stock solutions to achieve the desired final concentrations.
-
Add varying amounts of the RAFT agent stock solution to each vessel to create a range of [CTA]/[M] ratios (e.g., 0, 0.001, 0.002, 0.005, 0.01).[5]
-
A control reaction with no RAFT agent is essential to determine Xn,0.[5]
-
The total volume in each vessel should be kept constant by adjusting the amount of solvent.
-
-
Degassing:
-
Subject each reaction vessel to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Seal the vessels under an inert atmosphere (nitrogen or argon).
-
-
Polymerization:
-
Place all the sealed vessels in a pre-heated oil bath or heating block at a constant temperature (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a time sufficient to achieve a low monomer conversion (<10%). This is crucial for the validity of the Mayo method.
-
-
Quenching and Polymer Isolation:
-
After the designated time, quench the reactions by rapidly cooling the vessels in an ice bath and exposing the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Analytical Procedures
-
Determination of Monomer Conversion:
-
Monomer conversion can be determined gravimetrically by weighing the dried polymer and comparing it to the initial mass of the monomer.
-
Alternatively, conversion can be determined by ¹H NMR spectroscopy by comparing the integration of a monomer vinyl proton signal to that of a polymer backbone proton signal.[4][6]
-
-
Determination of Number-Average Molecular Weight (Mn):
-
The number-average molecular weight (Mn) of the purified polymers is determined by Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC).[2][4]
-
The SEC system should be calibrated with polymer standards of the same or a structurally similar type as the polymer being analyzed (e.g., polystyrene or polymethyl methacrylate standards).
-
-
Calculation of the Degree of Polymerization (Xn):
-
Calculate the number-average degree of polymerization using the following formula: Xn = Mn / Mmonomer where Mmonomer is the molecular weight of the monomer.
-
Data Analysis and Interpretation
-
Constructing the Mayo Plot:
-
For each polymerization, calculate the value of 1/Xn and the ratio of the initial concentrations of the chain transfer agent to the monomer ([CTA]/[M]).
-
Plot 1/Xn on the y-axis against [CTA]/[M] on the x-axis.
-
-
Determining the Chain Transfer Constant (Ctr):
-
Perform a linear regression analysis on the plotted data.
-
The slope of the resulting straight line is the chain transfer constant, Ctr.
-
The y-intercept of the line corresponds to 1/Xn,0.
-
Expected Results
The following table provides an example of the data that would be collected and calculated to generate a Mayo plot.
| Sample | [CTA] (mol/L) | [M] (mol/L) | [CTA]/[M] | Mn ( g/mol ) | Xn | 1/Xn |
| 1 | 0.000 | 2.0 | 0.0000 | 150,000 | 1498 | 0.00067 |
| 2 | 0.002 | 2.0 | 0.0010 | 85,000 | 849 | 0.00118 |
| 3 | 0.004 | 2.0 | 0.0020 | 58,000 | 579 | 0.00173 |
| 4 | 0.010 | 2.0 | 0.0050 | 32,000 | 319 | 0.00313 |
| 5 | 0.020 | 2.0 | 0.0100 | 18,000 | 180 | 0.00556 |
Note: The values in this table are hypothetical and for illustrative purposes only.
A high Ctr value (typically >1) indicates that the chain transfer process is efficient and the RAFT agent provides good control over the polymerization.
Troubleshooting and Considerations
-
Low Monomer Conversion: It is critical to maintain low monomer conversion (<10%) to ensure that the concentrations of the monomer and RAFT agent do not change significantly during the experiment, a key assumption of the Mayo method.
-
Initiator Concentration: The initiator concentration should be kept low to minimize the number of polymer chains initiated by the thermal initiator, which are not controlled by the RAFT agent.
-
Purity of Reagents: The purity of the monomer, initiator, and RAFT agent is crucial for obtaining reproducible and accurate results. The monomer should be free of inhibitor.
-
SEC Calibration: The accuracy of the determined Mn values, and therefore the Ctr, is highly dependent on the accuracy of the SEC calibration.
Conclusion
The determination of the chain transfer constant is a fundamental step in characterizing a new RAFT agent. The Mayo method, when performed carefully, provides a reliable means of quantifying the efficiency of a chain transfer agent. For "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-", its trithiocarbonate structure with a benzyl leaving group suggests it will be an effective RAFT agent for a variety of monomers. The presence of the carboxylic acid group offers the additional advantage of hydrophilicity, expanding its potential applications, particularly in the biomedical field for the synthesis of functional polymers for drug delivery and bioconjugation.
References
-
Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with Surfactant Properties. ACS Applied Polymer Materials. [Link]
-
Living Polymers by the Use of Trithiocarbonates as Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents: ABA Triblock - Controlled Radical Polymerization. pubs.acs.org. [Link]
-
RAFT-Based Polymers for Click Reactions - PMC - NIH. National Center for Biotechnology Information. [Link]
-
End-group Functionalization of RAFT-prepared Polymers Using Thiol-X Chemistries - Books. Wiley. [Link]
-
Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions - MDPI. MDPI. [Link]
-
Synthesis and characterization of quaternary phosphonium- containing, trithiocarbonate RAFT agents - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group | ACS Macro Letters. ACS Publications. [Link]
-
Bis(trithiocarbonate) Disulfides: From Chain Transfer Agent Precursors to Iniferter Control Agents in RAFT Polymerization - ACS Publications. ACS Publications. [Link]
-
RAFT polymerization by the radical decarboxylation of carboxylic acids - ChemRxiv. ChemRxiv. [Link]
-
Synthesis of 3-phenyl-3-(phenylthio)propionic acid - PrepChem.com. PrepChem.com. [Link]
-
Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - NIH. National Center for Biotechnology Information. [Link]
-
RAFT General Procedures - Boron Molecular. Boron Molecular. [Link]
-
Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE) - MDPI. MDPI. [Link]
- US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine - Google Patents.
-
Stability of trithiocarbonate RAFT agents containing both a cyano and a carboxylic acid functional group - UQ eSpace - The University of Queensland. The University of Queensland. [Link]
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- 5. Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE) [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Note: A Multi-technique Approach for the Comprehensive Analysis of Polymers Synthesized via RAFT with Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
Audience: Researchers, scientists, and drug development professionals engaged in polymer synthesis and characterization.
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Significance of Controlled Polymer Architecture
The compound "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" is a highly efficient trithiocarbonate-based Reversible Addition-Fragmentation chain Transfer (RAFT) agent. Its utility in polymer science is paramount for synthesizing materials with precisely controlled molecular weights, low polydispersity, and complex architectures such as block copolymers. The fidelity of the polymerization process hinges on the integrity of the trithiocarbonate end-group, which imparts the "living" or controlled characteristics to the polymer chain.
Consequently, rigorous analytical characterization is not merely a quality control step but an essential part of the research and development process. It validates the success of the controlled polymerization, confirms the structure of the resulting polymer, and informs its potential application. This guide provides a detailed framework of analytical protocols specifically tailored for polymers synthesized using this RAFT agent, emphasizing the causality behind experimental choices to ensure robust and reliable results.
The Analytical Workflow: A Holistic Characterization Strategy
A comprehensive analysis of RAFT-synthesized polymers requires a multi-technique approach. Each technique provides a unique piece of the puzzle, and together they create a complete picture of the polymer's structure, purity, and physical properties. The following workflow is recommended to ensure a thorough characterization.
Application Note & Protocol: Scaling Up RAFT Polymerization with 3-[[[(Phenylmethyl)thio]thioxomethyl]thio]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: From Benchtop Precision to Industrial Viability
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a cornerstone of modern polymer chemistry, offering unprecedented control over polymer architecture, molecular weight, and functionality.[1][2] This precision is paramount in fields like drug delivery, where well-defined polymers are essential for creating effective therapeutic systems. The trithiocarbonate RAFT agent, Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (herein referred to as BCPA), is a versatile chain transfer agent (CTA) suitable for a range of monomers.[3][4] However, translating the success of small-scale RAFT polymerizations to larger, industrially relevant scales presents a unique set of challenges that require careful consideration of kinetics, thermodynamics, and process engineering.[1][5]
This comprehensive guide provides a detailed framework for the successful scale-up of RAFT polymerization using BCPA. We will delve into the critical process parameters, offer field-proven protocols, and explain the underlying scientific principles to ensure a robust and reproducible scale-up process.
The Scale-Up Challenge: Navigating the Transition from Milligrams to Kilograms
Scaling up any chemical process is rarely a linear endeavor, and RAFT polymerization is no exception. The transition from a small laboratory flask to a multi-liter reactor introduces complexities that can significantly impact the outcome of the polymerization. The primary challenges include:
-
Heat Transfer and Exotherm Management: Polymerizations are often exothermic. In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation. However, in a large reactor, this ratio decreases dramatically, leading to potential temperature spikes that can cause loss of control over the polymerization, broadening of the molecular weight distribution, and even runaway reactions.[5]
-
Mixing and Homogeneity: Achieving uniform mixing of reactants (monomer, initiator, RAFT agent) and maintaining a consistent temperature throughout a large reactor volume is critical. Inadequate mixing can lead to localized "hot spots" and variations in polymer properties.
-
Viscosity Management: As the polymerization progresses, the viscosity of the reaction mixture can increase significantly. This high viscosity can impede efficient mixing and heat transfer, further complicating process control.[1]
-
Purification and Downstream Processing: Isolating and purifying large quantities of polymer can be a bottleneck. Methods that are feasible at the lab scale, such as precipitation and column chromatography, may not be practical or economical for large-scale production.
Core Principles for Successful RAFT Scale-Up with BCPA
To address these challenges, a systematic approach grounded in fundamental principles is essential. The following sections outline the key considerations for scaling up RAFT polymerization with BCPA.
Kinetic Modeling: Predicting and Optimizing Performance
Before embarking on large-scale experiments, kinetic modeling can be an invaluable tool for predicting reaction behavior and identifying optimal process parameters.[6][7][8] By simulating the effects of temperature, reactant concentrations, and initiator feed rates, researchers can de-risk the scale-up process and minimize the number of costly and time-consuming large-scale trials.[6]
Reactor Design and Configuration
The choice of reactor is paramount for a successful scale-up. While batch reactors are common, continuous flow reactors are gaining traction for their superior heat and mass transfer capabilities, which are particularly advantageous for exothermic polymerizations.[5][9]
-
Batch Reactors: For batch processes, a jacketed reactor with efficient overhead stirring is essential. The reactor should be equipped with a temperature probe and a system for controlled heating and cooling.
-
Continuous Flow Reactors: Tubular or microreactors offer excellent control over reaction conditions due to their high surface-area-to-volume ratio.[5][10] They allow for precise temperature control and can be particularly useful for producing large quantities of polymer in a consistent manner.
Initiator Selection and Dosing Strategy
The choice of initiator and its introduction into the reactor are critical for maintaining control over the polymerization.
-
Initiator Type: Azo initiators like Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (V-501) are commonly used.[2][11] The initiator should be chosen based on its decomposition kinetics at the desired reaction temperature.
-
Controlled Dosing: Instead of adding the entire amount of initiator at the beginning, a semi-batch process where the initiator is fed into the reactor over time can help to control the rate of polymerization and manage the exotherm.
Solvent Selection and Concentration
The solvent plays a crucial role in managing viscosity and facilitating heat transfer. The choice of solvent will depend on the solubility of the monomer, polymer, and RAFT agent. It is often advantageous to work at lower monomer concentrations during scale-up to mitigate the effects of increased viscosity.
Experimental Workflow for Scale-Up
The following diagram illustrates a typical workflow for scaling up a RAFT polymerization process.
Caption: Workflow for scaling up RAFT polymerization.
Detailed Protocols
The following protocols provide a starting point for the scale-up of RAFT polymerization using BCPA with a model monomer, N,N-dimethylacrylamide (DMAm), a hydrophilic monomer relevant to biomedical applications.[12]
Protocol 1: Lab-Scale Optimization (10 g Scale)
This protocol is designed to establish baseline conditions and validate the polymerization on a small scale before proceeding to a larger pilot scale.
Materials:
-
N,N-dimethylacrylamide (DMAm), inhibitor removed
-
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (BCPA)
-
4,4'-Azobis(4-cyanovaleric acid) (V-501)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas (high purity)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a sidearm
-
Rubber septum
-
Oil bath with temperature controller
-
Syringes and needles
Procedure:
-
Reaction Setup: Place a magnetic stir bar in a 100 mL round-bottom flask equipped with a sidearm and a rubber septum. Dry the flask under vacuum and backfill with nitrogen.
-
Reactant Preparation: In the flask, dissolve DMAm (10.0 g, 101 mmol) and BCPA (0.276 g, 1.01 mmol, for a target DP of 100) in 40 mL of 1,4-dioxane.
-
Degassing: Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Initiator Addition: In a separate vial, dissolve V-501 (0.028 g, 0.101 mmol, for a CTA:Initiator ratio of 10:1) in 5 mL of 1,4-dioxane. Purge this solution with nitrogen.
-
Polymerization: Heat the monomer solution to 70 °C in the oil bath. Once the temperature is stable, add the initiator solution via syringe.
-
Monitoring: Take small aliquots of the reaction mixture at regular intervals (e.g., every hour) to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
Termination: After the desired conversion is reached (e.g., >90%), terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise to a large excess of cold diethyl ether. Filter and dry the polymer under vacuum.
Protocol 2: Pilot-Scale Batch Polymerization (500 g Scale)
This protocol details the scale-up to a 5 L jacketed reactor.
Materials:
-
N,N-dimethylacrylamide (DMAm), inhibitor removed
-
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (BCPA)
-
4,4'-Azobis(4-cyanovaleric acid) (V-501)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas (high purity)
-
5 L jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and nitrogen inlet/outlet
-
Peristaltic pump for initiator feeding
Procedure:
-
Reactor Setup and Inerting: Assemble and dry the 5 L reactor. Purge the reactor with nitrogen for at least one hour.
-
Reactant Charging: Charge the reactor with DMAm (500 g, 5.04 mol) and BCPA (13.8 g, 50.4 mmol) dissolved in 2 L of 1,4-dioxane.
-
Degassing: Continue to sparge the solution with nitrogen for at least one hour with gentle stirring.
-
Initiator Solution Preparation: Prepare a 10% (w/v) solution of V-501 in 1,4-dioxane (1.41 g in 14.1 mL). Purge this solution with nitrogen.
-
Heating and Initiator Dosing: Heat the reactor contents to 70 °C. Once the temperature is stable, begin feeding the initiator solution into the reactor using the peristaltic pump over a period of 30 minutes.
-
Process Monitoring: Continuously monitor the internal temperature. If a significant exotherm is observed (e.g., a rise of >5 °C), reduce the initiator feed rate or increase the cooling to the reactor jacket.
-
Sampling and Analysis: Take samples periodically to monitor conversion and molecular weight.
-
Termination and Purification: Once the desired conversion is achieved, cool the reactor to room temperature. The polymer can be isolated by precipitation in a suitable non-solvent or by solvent evaporation, depending on the desired final product form.
Data Presentation: Critical Process Parameters
The following table summarizes the key parameters for the lab-scale and pilot-scale protocols.
| Parameter | Lab-Scale (10 g) | Pilot-Scale (500 g) | Rationale for Change |
| Monomer (DMAm) | 10.0 g | 500 g | Direct scale-up of reactant quantities. |
| RAFT Agent (BCPA) | 0.276 g | 13.8 g | Maintained a constant [Monomer]:[CTA] ratio for consistent target molecular weight. |
| Initiator (V-501) | 0.028 g | 1.41 g | Maintained a constant [CTA]:[Initiator] ratio to preserve livingness. |
| Solvent (1,4-Dioxane) | 40 mL | 2 L | Maintained a similar monomer concentration to manage viscosity. |
| Temperature | 70 °C | 70 °C | Consistent reaction temperature for comparable kinetics. |
| Initiator Addition | Single shot | Semi-batch (30 min feed) | Controlled dosing to manage the exotherm in the larger reactor. |
| Stirring | Magnetic Stirrer | Overhead Stirrer | Overhead stirring provides more efficient mixing for the larger volume and higher viscosity. |
Visualization of the RAFT Mechanism
The following diagram illustrates the key steps in the RAFT polymerization process.
Caption: Key steps in the RAFT polymerization mechanism.
Safety Considerations
When scaling up any chemical process, safety is the top priority.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[13]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling volatile monomers and solvents.[13]
-
Exotherm Control: Be prepared to manage a potential exotherm. Have a cooling bath or an emergency cooling system readily available.
-
Pressure Relief: Ensure the reactor is equipped with a pressure relief device.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals used to understand their hazards and handling precautions.[13][14]
Conclusion and Future Perspectives
The scale-up of RAFT polymerization using "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" is a feasible process that opens the door to the large-scale production of well-defined polymers for a variety of applications. By carefully considering the principles of heat transfer, mixing, and reaction kinetics, and by employing a systematic, data-driven approach, researchers can successfully transition from lab-scale synthesis to pilot- and production-scale manufacturing. The continued development of advanced process monitoring tools and the increasing adoption of continuous flow technologies will further enhance the efficiency and robustness of large-scale RAFT polymerization in the future.[1]
References
- Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers.
- Optimizing the Synthesis of CO 2 -Responsive Polymers: A Kinetic Model Approach for Scaling Up. MDPI.
- Model-Assisted Optimization of RAFT Polymerization in Micro-Scale Reactors—A Fast Screening Approach. Wiley Online Library.
- Scale-up of the Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Using Continuous Flow Processing. MDPI.
- Progress and Perspectives Beyond Traditional RAFT Polymeriz
- The importance of kinetic modeling for understanding and designing RAFT polymeriz
- Mechanism and modelling of photo-mediated RAFT step-growth polymerization. Polymer Chemistry (RSC Publishing).
- KINETIC APPROACH TO MODELING RAFT POLYMERIZATION UNDER EXTERNALLY APPLIED MAGNETIC FIELD. International Journal of Innovative Research in Science, Engineering and Technology.
- Model‐Assisted Optimization of RAFT Polymerization in Micro‐Scale Reactors—A Fast Screening Approach. Magritek.
- Reversible addition−fragmentation chain-transfer polymeriz
- RAFT Polymerization in Flow Chemistry Reactors.
- Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. MDPI.
- Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with Surfactant Properties.
- Safety D
- Starlike Branched Polyacrylamides by RAFT Polymerization—Part I: Synthesis and Characteriz
- Starlike Branched Polyacrylamides by RAFT Polymerization—Part I: Synthesis and Characteriz
- Safety D
Sources
- 1. Progress and Perspectives Beyond Traditional RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Starlike Branched Polyacrylamides by RAFT Polymerization—Part I: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimizing the Synthesis of CO2-Responsive Polymers: A Kinetic Model Approach for Scaling Up [mdpi.com]
- 8. The importance of kinetic modeling for understanding and designing RAFT polymerizations - Advanced Science News [advancedsciencenews.com]
- 9. engineering-update.co.uk [engineering-update.co.uk]
- 10. 196. Model‐Assisted Optimization of RAFT Polymerization in Micro‐Scale Reactors—A Fast Screening Approach - Magritek [magritek.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. polymersource.ca [polymersource.ca]
- 14. polymersource.ca [polymersource.ca]
Troubleshooting & Optimization
troubleshooting RAFT polymerization with "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-"
Prepared by a Senior Application Scientist
Welcome to the technical support center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful polymerization technique. Here, we will address common challenges and frequently asked questions, with a specific focus on experiments involving trithiocarbonate RAFT agents like "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-". Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower your research.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during RAFT polymerization in a question-and-answer format.
Q1: My polymerization is significantly slower than expected, or completely inhibited. What's going on?
A: Inhibition or significant retardation in RAFT polymerization is a frequent observation and can stem from several factors. Let's break down the potential causes and solutions.
-
Cause 1: Oxygen Inhibition. Radical polymerizations are notoriously sensitive to oxygen. Oxygen acts as a radical scavenger, reacting with initiating or propagating radicals to form stable peroxide species that do not initiate polymerization. This effectively quenches the reaction.
-
Solution: Rigorous deoxygenation of your reaction mixture is critical.[1] Common methods include:
-
Freeze-Pump-Thaw Cycles: This is a highly effective method for removing dissolved oxygen. A minimum of three cycles is recommended.
-
Purging with Inert Gas: Bubbling a stream of high-purity nitrogen or argon through the reaction mixture for at least 30-60 minutes can also be effective.
-
Enzymatic Deoxygenation: For oxygen-sensitive systems, particularly in aqueous media, enzymatic methods using glucose oxidase (GOx) can be employed to remove dissolved oxygen.[1][2]
-
-
-
Cause 2: Impurities in Monomer or Solvent. Inhibitors are often added to commercial monomers to prevent spontaneous polymerization during storage. These must be removed before use. Other impurities in the monomer or solvent can also act as radical scavengers.
-
Solution: Purify your monomers immediately before use. For common monomers like styrenes and (meth)acrylates, passing them through a column of basic alumina is a standard and effective method for removing inhibitors. Solvents should be of high purity and deoxygenated.
-
-
Cause 3: Inappropriate RAFT Agent Concentration. While the RAFT agent is essential for control, very high concentrations, particularly with dithiobenzoates, can lead to retardation.[3] This is due to the increased stability of the intermediate RAFT adduct radical, which can slow down the fragmentation step.
-
Solution: Optimize the [Monomer]:[RAFT Agent] ratio. A typical starting point is between 15:1 and 300:1.[4] If retardation is observed, consider decreasing the RAFT agent concentration.
-
-
Cause 4: Slow Fragmentation of the RAFT Adduct Radical. The rate of fragmentation of the intermediate radical adduct is crucial for maintaining the polymerization. If this step is slow, it can lead to a buildup of the intermediate radical and a decrease in the concentration of propagating radicals, causing retardation.[3]
-
Solution: This is often related to the choice of RAFT agent for a particular monomer. Ensure your RAFT agent is suitable for the monomer class you are polymerizing. For "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-", a trithiocarbonate, it is generally well-suited for 'more activated monomers' (MAMs) like acrylates and methacrylates.[5][6]
-
Q2: My polymer has a broad molecular weight distribution (high PDI). How can I achieve better control?
A: A high polydispersity index (PDI) indicates poor control over the polymerization, deviating from the ideal "living" characteristics of RAFT.
-
Cause 1: Insufficient RAFT Pre-Equilibrium. For the polymerization to be well-controlled from the beginning, the initial propagating radicals must rapidly react with the RAFT agent to establish the main RAFT equilibrium.[7] If this pre-equilibrium is slow, some chains will grow without control in the early stages, leading to a broader MWD.
-
Solution: Ensure the re-initiating fragment (the 'R' group of the RAFT agent Z-C(=S)S-R) is a good leaving group and an effective initiating species for the monomer. For "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-", the benzyl group is a generally effective re-initiating fragment for many common monomers.
-
-
Cause 2: Too High Initiator Concentration. The initiator continuously generates radicals throughout the polymerization.[7] An excessively high initiator concentration leads to a higher rate of termination reactions and the formation of "dead" polymer chains that are not controlled by the RAFT agent, broadening the PDI.[5]
-
Solution: The ratio of [RAFT Agent]:[Initiator] is critical. A common starting point is a molar ratio between 3:1 and 10:1.[4] Reducing the initiator concentration can improve control, but may also slow down the polymerization rate.
-
-
Cause 3: High Conversion. At very high monomer conversions, the concentration of monomer becomes low, and the probability of termination reactions between propagating radicals increases. This can lead to a loss of control and a broadening of the MWD.
-
Solution: It is often advisable to stop the polymerization at a moderate conversion (e.g., 70-90%) to maintain good control and high end-group fidelity.
-
-
Cause 4: Inappropriate RAFT Agent. The choice of RAFT agent is paramount for achieving a narrow PDI.[4] The reactivity of the C=S bond and the stability of the intermediate radical are governed by the 'Z' and 'R' groups.
-
Solution: Use a RAFT agent that is well-matched to your monomer. Trithiocarbonates are generally a good choice for acrylates, methacrylates, and styrenes.[6]
-
Q3: I'm observing a shoulder on the high molecular weight side of my GPC trace. What does this indicate?
A: A high molecular weight shoulder in the Gel Permeation Chromatography (GPC) trace often suggests the presence of coupled polymer chains.
-
Cause: End-to-End Coupling. This can occur, particularly at high conversions, due to termination reactions between two growing polymer chains.[8] It can also be an artifact of the workup procedure if the RAFT end-groups are sensitive to hydrolysis or aminolysis, leading to the formation of thiols which can then be oxidized to disulfides, effectively coupling two polymer chains.[8]
-
Solution:
-
Limit Conversion: As mentioned previously, stopping the polymerization at a lower conversion can minimize termination reactions.
-
Optimize [RAFT Agent]:[Initiator] Ratio: A higher ratio can reduce the concentration of propagating radicals at any given time, thus decreasing the likelihood of bimolecular termination.
-
Careful Workup: Be mindful of the stability of your RAFT agent's end-group during purification. Trithiocarbonates are generally more stable to hydrolysis than dithiobenzoates.
-
-
Q4: My experimental molecular weight doesn't match the theoretical molecular weight. Why?
A: Discrepancies between the experimental (e.g., from GPC) and theoretical molecular weight can arise from several sources.
-
Cause 1: Inaccurate Conversion Measurement. The theoretical molecular weight is directly proportional to the monomer conversion.[9] An inaccurate determination of conversion will lead to a discrepancy.
-
Solution: Use a reliable method to determine monomer conversion, such as gravimetry after removing unreacted monomer or ¹H NMR spectroscopy.
-
-
Cause 2: Initiator-Derived Chains. A portion of the polymer chains will be initiated by the thermal initiator and will not contain the RAFT agent's 'R' group. This can affect the overall molecular weight distribution.
-
Solution: The contribution of initiator-derived chains can be minimized by using a higher [RAFT Agent]:[Initiator] ratio. The theoretical molecular weight calculation can also be adjusted to account for the initiator-derived chains.[5]
-
-
Cause 3: GPC Calibration. GPC provides a relative molecular weight based on hydrodynamic volume. If the standards used for calibration (e.g., polystyrene) have a different hydrodynamic volume than your polymer, the measured molecular weight will be inaccurate.
-
Solution: For accurate molecular weight determination, consider using techniques like light scattering detection with your GPC or NMR end-group analysis.
-
Section 2: Experimental Protocols & Workflows
General Protocol for RAFT Polymerization of an Acrylic Monomer (e.g., Methyl Acrylate)
This protocol provides a starting point for a typical RAFT polymerization in solution.
Materials:
-
Monomer (e.g., Methyl Acrylate), inhibitor removed
-
RAFT Agent: "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-"
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent (e.g., Anhydrous Toluene or Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon source
-
Vacuum line
-
Oil bath
Procedure:
-
Reagent Preparation:
-
Purify the monomer by passing it through a column of basic alumina to remove the inhibitor.
-
Accurately weigh the RAFT agent, initiator, and monomer into the reaction vessel. A typical molar ratio would be [Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.2.
-
-
Reaction Setup:
-
Add the solvent to the reaction vessel to achieve the desired monomer concentration (e.g., 2 M).
-
Seal the vessel with a rubber septum.
-
-
Deoxygenation:
-
Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Freeze the reaction mixture in liquid nitrogen.
-
Apply a vacuum to the vessel.
-
Thaw the mixture while maintaining the vacuum.
-
Backfill with an inert gas (Nitrogen or Argon).
-
Repeat this cycle two more times.
-
-
-
Polymerization:
-
Place the sealed and deoxygenated reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).
-
Stir the reaction mixture for the desired time. To monitor the polymerization, samples can be taken at different time points using a degassed syringe.
-
-
Termination and Isolation:
-
To stop the polymerization, rapidly cool the reaction vessel in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
-
Analysis:
-
Determine the monomer conversion gravimetrically or by ¹H NMR.
-
Analyze the molecular weight and PDI of the polymer by GPC.
-
Calculation of Theoretical Molecular Weight (Mn,th)
The theoretical number-average molecular weight (Mn,th) can be calculated using the following formula[5][9]:
Mn,th = (([Monomer]₀ / [RAFT Agent]₀) * Conversion * MW_monomer) + MW_RAFT_agent
Where:
-
[Monomer]₀ = Initial concentration of monomer
-
[RAFT Agent]₀ = Initial concentration of RAFT agent
-
Conversion = Fractional monomer conversion
-
MW_monomer = Molecular weight of the monomer
-
MW_RAFT_agent = Molecular weight of the RAFT agent
Section 3: Visualizing the Process
The RAFT Polymerization Mechanism
Caption: A decision tree for troubleshooting common RAFT polymerization issues.
Section 4: Data Summaries
Table 1: General Guidelines for RAFT Component Ratios
| Ratio | Typical Range | Rationale |
| [Monomer]₀ / [RAFT Agent]₀ | 15 - 300 | Determines the target degree of polymerization. [4] |
| [RAFT Agent]₀ / [Initiator]₀ | 3 - 10 | A higher ratio minimizes the number of dead chains and improves control. [4] |
Table 2: Suitability of Trithiocarbonates for Different Monomer Classes
| Monomer Class | Suitability | Example Monomers |
| Acrylates | Excellent | Methyl acrylate, Butyl acrylate |
| Methacrylates | Excellent | Methyl methacrylate (MMA) |
| Styrenics | Excellent | Styrene |
| Acrylamides | Good | Acrylamide, N,N-Dimethylacrylamide |
This guide is intended to be a living document. As the field of RAFT polymerization continues to evolve, so too will our understanding of how to best harness its capabilities. We encourage you to reach out with further questions and to share your own experiences to help enrich our collective knowledge.
References
-
Moad, G.; Rizzardo, E.; Thang, S. H. 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules2017 , 50 (19), 7433–7447. [Link]
-
Boron Molecular. RAFT General Procedures. [Link]
-
Wikipedia. Reversible addition−fragmentation chain-transfer polymerization. [Link]
-
Reddit. Tips for optimizing a RAFT polymerization. [Link]
- Google Patents. US20180155463A1 - Thiocarbonylthio-free raft polymers and the process of making the same.
-
YouTube. RAFT Polymerization Overview. [Link]
-
Li, C.; et al. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers (Basel)2020 , 12(4), 896. [Link]
-
Schmitt, M.; et al. Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with Surfactant Properties. ACS Appl. Polym. Mater.2022 , 4 (10), 7545–7554. [Link]
-
specific polymers. RAFT polymerization. [Link]
-
ResearchGate. Origin of Inhibition Effects in the Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of Methyl Acrylate. [Link]
Sources
- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Let's learn RAFT polymerization remotely! | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. specificpolymers.com [specificpolymers.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. boronmolecular.com [boronmolecular.com]
Technical Support Center: Optimizing Monomer-to-CTA Ratio for Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- in RAFT Polymerization
Welcome to the technical support center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilizing Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-. This dithiobenzoate-based Chain Transfer Agent (CTA), structurally related to the well-known benzyl dithiobenzoate (BDTB), is a powerful tool for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing the monomer-to-CTA ratio and troubleshoot common experimental challenges.
The Expertise Behind the Experiment: Why the Monomer-to-CTA Ratio is Critical
In RAFT polymerization, the CTA acts as a dormant species that reversibly deactivates propagating polymer chains. This dynamic equilibrium allows for the controlled growth of polymer chains, and the molar ratio of monomer to CTA ([M]/[CTA]) is the primary determinant of the final polymer's number-average molecular weight (Mn).[1] A higher [M]/[CTA] ratio will target a higher molecular weight polymer, as each CTA molecule is responsible for controlling the growth of a longer polymer chain.
However, achieving a well-controlled polymerization with a low polydispersity index (PDI) is not solely dependent on this ratio. The interplay between the monomer, CTA, and initiator is a delicate balance. An improperly optimized ratio can lead to a loss of control, resulting in broad PDI, incomplete conversion, or the formation of undesirable polymer populations. This guide will walk you through the principles and practical steps to achieve your desired polymer architecture.
Visualizing the RAFT Polymerization Workflow
To successfully implement RAFT polymerization, a systematic workflow is essential. The following diagram outlines the key stages of the process, from reagent selection and purification to polymer characterization.
Caption: A generalized workflow for a typical RAFT polymerization experiment.
Frequently Asked Questions (FAQs)
Q1: How do I calculate the target molecular weight (Mn) for my polymerization?
The theoretical number-average molecular weight (Mn,th) can be calculated using the following formula:
Mn,th = (([M]₀ / [CTA]₀) * MW_monomer * conversion) + MW_CTA
Where:
-
[M]₀ is the initial molar concentration of the monomer.
-
[CTA]₀ is the initial molar concentration of the CTA.
-
MW_monomer is the molecular weight of the monomer.
-
conversion is the fractional monomer conversion.
-
MW_CTA is the molecular weight of the CTA.
Q2: What is a typical monomer-to-CTA ratio for Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-?
The optimal [M]/[CTA] ratio is highly dependent on the target molecular weight and the specific monomer being used. Dithiobenzoates are generally effective for a range of monomers including styrenes, acrylates, and methacrylates.[2] The following table provides some general starting points:
| Monomer Class | Typical [M]/[CTA] Ratio for Mn of 10,000 g/mol |
| Styrenes | 100:1 to 200:1 |
| Acrylates | 100:1 to 300:1 |
| Methacrylates | 50:1 to 200:1 |
Note: These are starting points and may require optimization for your specific system.
Q3: How does the initiator concentration affect the polymerization?
The initiator concentration, relative to the CTA concentration ([CTA]/[I]), is crucial for maintaining control. A common misconception is that the initiator controls the molecular weight in RAFT. Instead, its primary role is to generate radicals that initiate polymerization.[1] An excess of initiator can lead to a higher number of dead chains, resulting in a higher PDI. A general guideline is to use a [CTA]/[I] ratio between 5:1 and 10:1.
Q4: What are the signs of an unoptimized monomer-to-CTA ratio?
An unoptimized ratio can manifest in several ways in your polymer characterization:
-
High PDI (>1.3): This can indicate poor control over the polymerization, which could be due to an inappropriate [CTA]/[I] ratio or other factors.
-
Deviation of experimental Mn from theoretical Mn: If the experimental Mn (from GPC) is significantly different from the calculated theoretical Mn, it suggests that not all CTA molecules were efficiently utilized.
-
Shoulders or tailing in the GPC trace: A low molecular weight shoulder may indicate the presence of dead chains from initiator-derived radicals, while a high molecular weight shoulder could be a sign of termination reactions.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My polymer has a high Polydispersity Index (PDI).
-
Question: I performed a RAFT polymerization of styrene with a target Mn of 20,000 g/mol , but my GPC shows a PDI of 1.6. What could be the cause?
-
Answer: A high PDI is a common issue in RAFT polymerization and can stem from several factors. Let's break down the potential causes and solutions:
-
Cause A: Incorrect Initiator Concentration. Too much initiator relative to the CTA can lead to an excess of primary radicals, which can initiate new chains that are not controlled by the RAFT agent, thus broadening the molecular weight distribution.
-
Solution: Check your [CTA]/[I] ratio. A good starting point is a ratio of 5:1 to 10:1. If your ratio is lower, consider decreasing the amount of initiator.
-
-
Cause B: High Monomer Conversion. Pushing the monomer conversion too high (>90-95%) can increase the probability of termination reactions, leading to a higher PDI.[3]
-
Solution: Monitor your reaction kinetics by taking aliquots at different time points. Aim for a conversion of around 80-90% and then stop the reaction.
-
-
Cause C: Inappropriate Reaction Temperature. The temperature affects the decomposition rate of the initiator and the kinetics of the RAFT equilibrium.
-
Solution: Ensure the reaction temperature is appropriate for the chosen initiator. For AIBN, a common initiator, temperatures between 60-80°C are typical.
-
-
Cause D: Impurities. Impurities in the monomer, solvent, or CTA can interfere with the polymerization.
-
Solution: Purify your monomer by passing it through a column of basic alumina to remove inhibitors. Ensure your solvent is of high purity and the CTA is properly stored.
-
-
Issue 2: The experimental molecular weight is much higher than the theoretical value.
-
Question: I targeted a polystyrene of 15,000 g/mol , but my GPC indicates an Mn of 30,000 g/mol . Why is there such a large discrepancy?
-
Answer: This discrepancy often points to inefficient use of the CTA.
-
Cause A: Poor Solubility of the CTA. If the CTA is not fully dissolved in the reaction mixture, its effective concentration will be lower than calculated, leading to a higher molecular weight polymer.
-
Solution: Ensure your CTA is completely soluble in the chosen solvent at the reaction temperature. You may need to sonicate the mixture or choose a different solvent.
-
-
Cause B: Inefficient Chain Transfer. The chain transfer constant of the CTA for a particular monomer might be low, leading to slow initiation of new chains.
-
Solution: While dithiobenzoates are generally efficient for styrenes, you might consider increasing the reaction time to allow for more complete consumption of the CTA.
-
-
Issue 3: The polymerization is very slow or shows an inhibition period.
-
Question: My RAFT polymerization of methyl methacrylate has not reached a significant conversion after several hours. What could be wrong?
-
Answer: Slow polymerization or an initial inhibition period can be frustrating. Here are some likely culprits:
-
Cause A: Retardation. Dithiobenzoates can sometimes cause rate retardation, especially at high concentrations.[2]
-
Solution: While seemingly counterintuitive, sometimes slightly increasing the initiator concentration (while maintaining a reasonable [CTA]/[I] ratio) can help overcome retardation. Alternatively, consider a different class of CTA if the problem persists.
-
-
Cause B: Oxygen Inhibition. Oxygen is a potent inhibitor of radical polymerizations.
-
Solution: Ensure your reaction mixture is thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (nitrogen or argon) through the solution for at least 30 minutes.
-
-
Cause C: Low Initiator Decomposition Rate. The chosen temperature might be too low for the initiator to decompose at a sufficient rate.
-
Solution: Verify the half-life of your initiator at the reaction temperature. You may need to increase the temperature or choose an initiator with a lower decomposition temperature.
-
-
Visualizing Troubleshooting Logic
The following diagram illustrates a decision-making process for troubleshooting a high PDI in your RAFT polymerization.
Caption: A decision tree for troubleshooting high PDI in RAFT polymerization.
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of Styrene
This protocol describes a typical RAFT polymerization of styrene using Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (or a similar dithiobenzoate) to target a polymer with an Mn of 10,000 g/mol .
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas (Nitrogen or Argon)
-
Non-solvent for precipitation (e.g., methanol)
Procedure:
-
Reagent Calculation:
-
Target Mn = 10,000 g/mol
-
MW of Styrene = 104.15 g/mol
-
MW of CTA ≈ 274.4 g/mol
-
Target [M]/[CTA] ratio ≈ (10000 - 274.4) / 104.15 ≈ 93
-
Let's target a [M]/[CTA] ratio of 100:1.
-
Let's use a [CTA]/[I] ratio of 5:1.
-
-
Reaction Setup:
-
In a Schlenk flask, add the calculated amounts of CTA and AIBN.
-
Add the desired amount of solvent.
-
Add the purified styrene to the flask.
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Degas the reaction mixture by bubbling with nitrogen or argon for 30-60 minutes while stirring. Alternatively, perform three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).
-
Stir the reaction mixture for the desired time. To monitor the reaction, small aliquots can be withdrawn at regular intervals using a degassed syringe for NMR and GPC analysis.
-
-
Termination and Isolation:
-
To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Protocol 2: Polymer Characterization
1. Monomer Conversion by ¹H NMR:
-
Dissolve a small amount of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃).
-
Identify the characteristic peaks of the monomer vinyl protons and the polymer backbone protons.
-
Calculate the conversion by comparing the integration of these peaks.
2. Molecular Weight and PDI by Gel Permeation Chromatography (GPC):
-
Dissolve the purified polymer in a suitable solvent for GPC analysis (e.g., THF).
-
Run the sample on a GPC system calibrated with appropriate standards (e.g., polystyrene standards).
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
References
-
Moad, G.; Rizzardo, E.; Thang, S. H. Living Radical Polymerization by the RAFT Process. Aust. J. Chem.2005 , 58 (6), 379–410. [Link]
-
Keddie, D. J. A Guide to the Synthesis of Block Copolymers Using Reversible-Addition Fragmentation Chain Transfer (RAFT) Polymerization. Chem. Soc. Rev.2014 , 43 (2), 496–505. [Link]
-
Boyer, C.; Bulmus, V.; Davis, T. P.; Ladmiral, V.; Liu, J.; Perrier, S. Bioapplications of RAFT Polymerization. Chem. Rev.2009 , 109 (11), 5402–5436. [Link]
-
ResearchGate. How can target molecular weight of RAFT reaction depend on CTA instead of Initiator? [Link]
-
Zhang, L.; et al. RAFT polymerization of renewable monomers with dithiobenzoates: Effect of Z-group substituents and reaction conditions. European Polymer Journal2024 , 205, 112721. [Link]
-
Smeets, N. M. B.; et al. RAFT dispersion polymerization of benzyl methacrylate in non-polar media using hydrogenated polybutadiene as a steric stabilizer block. Polym. Chem.2021 , 12 (2), 218-228. [Link]
-
Reddit. Tips for optimizing a RAFT polymerization. [Link]
Sources
Technical Support Center: RAFT Polymerization with Benzyl 3-(Propionylthio)trithiocarbonate
Welcome to the technical support center for "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" (commonly referred to as Benzyl 3-(propionylthio)trithiocarbonate), a versatile chain transfer agent (CTA) for Reversible Addition-Fragmentmation Chain Transfer (RAFT) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions and experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: My RAFT agent solution is yellow. Is this normal?
A1: Yes, the characteristic yellow color is due to the thiocarbonylthio (C=S) group in the trithiocarbonate structure. A vibrant yellow solution is a good indicator of the integrity of the RAFT agent. A significant fading of this color in your stock solution or during the reaction can indicate degradation of the CTA.
Q2: What is the recommended storage condition for this RAFT agent?
A2: To ensure stability and prevent degradation, the RAFT agent should be stored at low temperatures (2-8 °C is common practice) and protected from light.[1] For long-term storage, storing at -20 °C is advisable. Exposure to light, high temperatures, or moisture can lead to degradation over time.
Q3: Can I use monomers with amine functionalities with this RAFT agent?
A3: Caution is highly advised. Primary and secondary amines can react with the trithiocarbonate group in a side reaction called aminolysis, which cleaves the RAFT agent and terminates the "living" nature of the polymerization.[2][3] If the use of amine-containing monomers is unavoidable, protonating the amine group (e.g., by adding an acid to form an ammonium salt) can mitigate this side reaction.[2]
Q4: What is the typical initiator-to-RAFT agent ratio I should use?
A4: The ratio of the RAFT agent to the initiator is a critical parameter that influences both the rate of polymerization and the number of "dead" polymer chains.[2][4] A higher ratio of [CTA]/[Initiator] (typically 5:1 to 10:1) is recommended to minimize the number of chains initiated by the initiator radicals, thereby ensuring high end-group fidelity.[5]
Q5: At what temperature does this RAFT agent start to degrade?
A5: Trithiocarbonates are more thermally stable than dithiobenzoates.[5] However, they can still undergo thermal degradation. Studies on similar benzyl trithiocarbonates, like benzyl dodecyl trithiocarbonate, show degradation starting around 200 °C.[6] For polymerizations, it is advisable to stay within the recommended temperature range for your specific monomer and initiator system, typically between 60-120 °C.
II. Troubleshooting Guide: From Symptoms to Solutions
This section addresses common experimental issues, their probable causes related to side reactions, and systematic approaches to diagnose and resolve them.
Problem 1: Bimodal or High Molecular Weight Shoulder in GPC/SEC Analysis
Symptom: Your Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) trace shows a distinct peak or shoulder at approximately double the molecular weight of your main polymer peak. The polydispersity index (PDI) may also be elevated.
Possible Causes:
-
Bimolecular Termination: This is the most common cause. Propagating radical chains can irreversibly combine (couple), leading to a "dead" polymer chain with roughly twice the intended molecular weight. This is more likely to occur at high monomer conversion when the concentration of propagating radicals is higher relative to the remaining monomer.[7]
-
Intermediate Radical Termination: The intermediate radical formed during the RAFT equilibrium can terminate with another radical species. This is less common but can contribute to broadening the molecular weight distribution.[8]
-
Disulfide Coupling post-Aminolysis/Hydrolysis: If the trithiocarbonate end-group is cleaved by amines or under harsh basic conditions, the resulting thiol-terminated polymers can be oxidized to form disulfide-linked chains, effectively doubling the molecular weight.[9]
Diagnostic Steps:
-
Analyze at Lower Conversion: Take aliquots from your polymerization at various time points. If the high molecular weight shoulder becomes more prominent at higher conversions, bimolecular termination is the likely culprit.
-
Check for Color Loss: A fading of the yellow color of the reaction mixture suggests a loss of the trithiocarbonate end-group, which could be due to hydrolysis or aminolysis, followed by coupling.[10]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can confirm the exact mass of the species in the high molecular weight shoulder, verifying if it corresponds to a coupled polymer chain.
Recommended Solutions:
-
Reduce Initiator Concentration: Lowering the amount of initiator will decrease the overall radical concentration, thus reducing the probability of termination events. Aim for a higher [CTA]/[Initiator] ratio.[4]
-
Target Lower Conversion: Stop the polymerization at a lower monomer conversion (e.g., 70-80%) to minimize termination reactions that are more prevalent at the end of the polymerization.[4]
-
Ensure Purity of Reagents: Trace amounts of primary or secondary amines in your monomer or solvent can lead to aminolysis.[3] Ensure all reagents are purified before use.
-
Control pH in Aqueous Systems: If performing polymerization in water, maintain a neutral or slightly acidic pH to prevent hydrolysis of the trithiocarbonate group.[11]
Problem 2: Polymerization Rate is Inhibited or Significantly Retarded
Symptom: The polymerization proceeds much slower than expected, or there is a long induction period before any significant monomer conversion is observed.
Possible Causes:
-
Slow Fragmentation of the R-group: The benzyl group in your RAFT agent is generally a good leaving group. However, for certain monomers, the initial fragmentation of the RAFT agent after radical addition might be slow, leading to an induction period.
-
RAFT Agent Degradation: If the CTA has degraded due to improper storage or handling, its effective concentration is lower, leading to poor control and potentially slower polymerization.
-
Inhibitors in Monomer: Commercial monomers often contain inhibitors that need to be removed before polymerization.
Diagnostic Steps:
-
Kinetics Study: Monitor monomer conversion over time using techniques like ¹H NMR or FT-NIR. A long period with no conversion points to an inhibition issue.
-
UV-Vis Spectroscopy: Check the absorbance of your RAFT agent stock solution to ensure its concentration and integrity are as expected.
Recommended Solutions:
-
Purify Your Monomer: Always pass your monomer through a column of basic alumina or use another appropriate method to remove the inhibitor before use.
-
Degas Thoroughly: Oxygen is a radical scavenger and will inhibit polymerization. Ensure your reaction mixture is properly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon or Nitrogen).
-
Verify RAFT Agent Quality: If you suspect degradation, use a fresh batch of the RAFT agent or re-purify the existing stock.
Problem 3: Loss of "Living" Character and Poor End-Group Fidelity
Symptom: The characteristic yellow color of the purified polymer is faint or absent. Attempts to chain-extend the polymer to create a block copolymer are unsuccessful, resulting in a mixture of the starting polymer and the new homopolymer.
Possible Causes:
-
Hydrolysis: Under basic or even neutral aqueous conditions at elevated temperatures, the trithiocarbonate group is susceptible to hydrolysis, leading to the formation of a thiol and other byproducts.[11] This destroys the RAFT functionality.
-
Aminolysis: As mentioned, primary and secondary amines readily attack the thiocarbonylthio group, cleaving it from the polymer chain.[3][12]
-
Thermal Degradation: At excessively high temperatures, the C-S bonds in the trithiocarbonate group can undergo homolytic cleavage, leading to loss of the end-group.[5]
-
Oxidation: The thiocarbonylthio group can be susceptible to oxidation, especially during work-up and purification if exposed to air for prolonged periods.
Diagnostic Steps:
-
UV-Vis Spectroscopy: The disappearance of the absorbance peak characteristic of the C=S bond (typically around 310 nm for trithiocarbonates) in the purified polymer is a clear sign of end-group loss.[10]
-
¹H NMR Spectroscopy: Compare the integration of the proton signals from the RAFT end-group (e.g., the benzyl protons) to the signals from the polymer backbone. A significant decrease from the theoretical ratio indicates a loss of fidelity.[10]
Recommended Solutions:
-
Strict pH Control: For aqueous polymerizations, buffer the system to a pH below 7.
-
Avoid Amine Contamination: Ensure monomers, solvents, and initiators are free from amine impurities.
-
Optimize Temperature: Use the lowest possible temperature that provides a reasonable polymerization rate for your system.
-
Inert Atmosphere during Work-up: When purifying the polymer, minimize its exposure to oxygen. Use degassed solvents and consider working in a glovebox if possible.
| Summary of Troubleshooting Strategies | |
| Symptom | Primary Recommended Action |
| High MW Shoulder in GPC | Increase [CTA]/[Initiator] ratio; target lower conversion. |
| Polymerization Retardation | Purify monomer to remove inhibitors; ensure thorough degassing. |
| Loss of Yellow Color / End-Group | For aqueous systems, control pH (<7); avoid amine contaminants; use moderate temperatures. |
| High Polydispersity (PDI > 1.4) | Re-evaluate the suitability of the RAFT agent for the monomer; optimize [CTA]/[Initiator] ratio. |
III. Mechanistic Insights into Key Side Reactions
A deeper understanding of the chemical pathways of these side reactions can aid in their prevention.
Hydrolysis of the Trithiocarbonate Group
Under basic conditions, the trithiocarbonate moiety is susceptible to nucleophilic attack by hydroxide ions. This leads to the cleavage of the end-group and the formation of a thiol-terminated ("dead") polymer chain, which cannot participate in further controlled polymerization.
Caption: Hydrolysis of the trithiocarbonate end-group.
Aminolysis of the Trithiocarbonate Group
Primary and secondary amines are potent nucleophiles that can readily attack the thiocarbonyl carbon. This process is often faster than hydrolysis and leads to the formation of a thiol-terminated polymer and a thiocarbamate. This reaction is a common method for intentionally removing RAFT end-groups post-polymerization but is a detrimental side reaction during synthesis.[3][13]
Caption: Bimolecular termination by radical coupling.
IV. Experimental Protocols
Protocol 1: Purification of Monomer (e.g., Styrene or an Acrylate)
-
Objective: To remove the polymerization inhibitor (e.g., MEHQ, BHT).
-
Materials: Monomer, basic alumina, filter paper, flask.
-
Procedure:
-
Prepare a short column packed with basic alumina.
-
Pass the monomer through the column directly into a clean, dry flask.
-
Use the purified monomer immediately for the best results.
-
Protocol 2: General RAFT Polymerization Procedure
-
Objective: To synthesize a well-defined polymer with high end-group fidelity.
-
Materials: Purified monomer, "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" (CTA), radical initiator (e.g., AIBN), solvent (e.g., dioxane or toluene), Schlenk flask, magnetic stirrer, inert gas (Argon or Nitrogen).
-
Procedure:
-
To a Schlenk flask, add the CTA, monomer, initiator, and solvent in the desired molar ratios.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with inert gas.
-
Immerse the flask in a preheated oil bath at the desired temperature and begin stirring.
-
To monitor kinetics, take aliquots at specific time intervals using a degassed syringe.
-
To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum to a constant weight.
-
References
-
The influence of intermediate radical termination and fragmentation on controlled polymer synthesis via RAFT polymerization. (2018). Taylor & Francis Online. Retrieved from [Link]
-
Konstantin, M., & Tatyana, P. (2021). RAFT-Based Polymers for Click Reactions. National Center for Biotechnology Information. Retrieved from [Link]
-
RAFT Polymerization Overview. (2020). YouTube. Retrieved from [Link]
-
Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
Mechanism for termination by disproportionation in radical polymerization. (n.d.). ResearchGate. Retrieved from [Link]
-
Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS. (2015). Royal Society of Chemistry. Retrieved from [Link]
-
Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. ACS Publications. Retrieved from [Link]
-
Synthesis and characterization of quaternary phosphonium-containing, trithiocarbonate RAFT agents. (2014). The Royal Society of Chemistry. Retrieved from [Link]
-
Alcoholysis and aminolysis of Di-and trithioester chain-transfer agents of free-radical polymerization. (2002). ResearchGate. Retrieved from [Link]
-
Boyer, C., et al. (2009). Bioapplications of RAFT Polymerization. ACS Publications. Retrieved from [Link]
-
Photoiniferter-RAFT polymerization mediated by bis(trithiocarbonate) disulfides. (2024). Royal Society of Chemistry. Retrieved from [Link]
- Functional trithiocarbonate RAFT agents. (n.d.). Google Patents.
-
Synthesis of block/graft copolymers based on vinyl benzyl chloride via reversible addition fragmentation chain transfer (RAFT) polymerization using the carboxylic acid functionalized Trithiocarbonate. (2012). ResearchGate. Retrieved from [Link]
-
The benzyl ethyl trithiocarbonate mediated control synthesis of a block copolymer containing N-vinyl Pyrrolidone by RAFT methodology: Influence of polymer composition on cell cytotoxicity and cell viability. (2020). ResearchGate. Retrieved from [Link]
-
Desmet, G. B., et al. (2016). Computational Investigation of the Aminolysis of RAFT Macromolecules. ACS Publications. Retrieved from [Link]
-
Computational Investigation of the Aminolysis of RAFT Macromolecules. (2016). ResearchGate. Retrieved from [Link]
-
Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS. (2015). Polymer Chemistry. Retrieved from [Link]
-
Stability of star-shaped RAFT polystyrenes under mechanical and thermal stress. (2014). Polymer Chemistry. Retrieved from [Link]
-
Living Polymers by the Use of Trithiocarbonates as Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents: ABA Triblock. (2000). ACS Publications. Retrieved from [Link]
-
Benzyl and cumyl dithiocarbamates as chain transfer agents in the RAFT polymerization of N-isopropylacrylamide. In situ FT-NIR and MALDI-TOF MS investigation. (2006). ResearchGate. Retrieved from [Link]
-
Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with Surfactant Properties. (2022). ACS Publications. Retrieved from [Link]
-
Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. (2022). MDPI. Retrieved from [Link]
-
Effect of the solvent composition on the morphology of nano-objects synthesized via RAFT polymerization of benzyl methacrylate in dispersed systems. (2014). ResearchGate. Retrieved from [Link]
-
A Guide to the Synthesis of Block Copolymers using Reversible-Addition Fragmentation chain Transfer (RAFT) Polymerization. (2013). Semantic Scholar. Retrieved from [Link]
-
Living Radical Polymerization by the RAFT Process – A Third Update. (2012). Connect ebsco. Retrieved from [Link]
-
Effective End-Group Modification of Star-Shaped PNVCL from Xanthate to Trithiocarbonate Avoiding Chemical Crosslinking. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Radical-Catalyzed Oxidation of Thiols by Trithiocarbonate and Dithioester RAFT Agents: Implications for the Preparation of Polym. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
End‐group Functionalization of RAFT‐prepared Polymers Using Thiol‐X Chemistries. (2013). Wiley Online Library. Retrieved from [Link]
-
RAFT homopolymerization of vinylbenzyl chloride with benzyl ethyl trithiocarbonate and synthesis of block copolymers from poly(VBC) macro-RAFT agent and N-isopropylacrylamide. (2012). ResearchGate. Retrieved from [Link]
-
Facile and Efficient One‐Pot Transformation of RAFT Polymer End Groups via a Mild Aminolysis/Michael Addition Sequence. (2006). ResearchGate. Retrieved from [Link]
Sources
- 1. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
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purification of polymers from "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" residue
Topic: Purification of Polymers from "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" Residue Audience: Researchers, scientists, and drug development professionals.
Introduction to RAFT Polymer Purification
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile method for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures.[] A key component of this process is the RAFT agent, such as "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-", which mediates the polymerization.[2] This specific agent is a dithiobenzoate, which imparts a characteristic pink or red color to the reaction mixture and the resulting polymer due to the thiocarbonylthio (S=C-S) chromophore.[3][4]
After synthesis, the crude polymer is a mixture containing not only the desired polymer but also unreacted monomer, initiator fragments, and residual RAFT agent. For high-purity applications, especially in the biomedical and electronic fields, removal of these impurities is a critical, non-negotiable step.[5] Furthermore, the RAFT end-group itself, while essential for the polymerization mechanism, can be undesirable in the final material due to its color, odor, and potential for side reactions.[6][7][8]
This guide provides a comprehensive resource for troubleshooting common issues and implementing effective purification strategies for polymers synthesized using dithiobenzoate RAFT agents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my polymer intensely pink or red after synthesis?
This is the most common observation when working with dithiobenzoate RAFT agents. The color arises from two sources:
-
Covalently-Bound End-Groups: The majority of your polymer chains are terminated with the dithiobenzoate moiety from the RAFT agent. This thiocarbonylthio group is a strong chromophore that absorbs light in the visible spectrum, resulting in the pink/red color.[3][4]
-
Residual RAFT Agent: Any unreacted "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" agent remaining in the mixture will also contribute to the overall color.
The color itself is a primary indicator of the presence of the RAFT-derived sulfur chemistry. Its removal is often a key goal of the purification process.
Q2: What are the primary impurities I need to remove from my crude polymer?
A typical crude product from a RAFT polymerization contains several components that must be addressed:
| Impurity | Origin | Why it's a Problem |
| Unreacted Monomer | Incomplete polymerization reaction. | Can be toxic, alters the physical properties of the polymer, and can interfere with downstream applications. |
| Residual RAFT Agent | Not all of the initial RAFT agent is consumed. | Imparts color and odor; can be cytotoxic or interfere with material performance. |
| Initiator Byproducts | Decomposition of the initiator (e.g., AIBN). | Can initiate unwanted side reactions or be toxic. |
| "Dead" Polymer Chains | Irreversible termination events during polymerization. | Broadens the molecular weight distribution (polydispersity) and reduces the fidelity of block copolymer synthesis.[9] |
| Oligomers | Low molecular weight chains formed early in the reaction. | Can act as plasticizers, altering material properties, and contribute to a broad polydispersity.[10] |
Q3: How do I remove small molecule impurities like unreacted monomer and residual RAFT agent?
Physical separation techniques that differentiate based on size are the most effective methods for removing small molecules from your large polymer chains. The two most common and effective methods are precipitation and dialysis.
Method A: Purification by Precipitation
This is often the fastest and most common method. The principle is based on solubility differences: the polymer is dissolved in a minimal amount of a "good" solvent and then added dropwise into a large volume of a "poor" solvent (a non-solvent). The polymer crashes out of solution and can be collected by filtration, while the small molecule impurities remain dissolved in the solvent/non-solvent mixture.[11][12]
-
Key to Success: The choice of solvent/non-solvent pair is critical. The ideal non-solvent will cause rapid and complete precipitation of the polymer while having high solubility for the impurities.
-
Troubleshooting: If you experience low yield, your non-solvent may be too "good," or your polymer's molecular weight may be too low for efficient precipitation. Try a more aggressive non-solvent or cool the mixture to 0°C to decrease solubility further. For low MW polymers, dialysis is often a better choice.
Method B: Purification by Dialysis
Dialysis is a gentle but often slower method that relies on a semi-permeable membrane to separate molecules based on size.[13] The crude polymer solution is placed inside a dialysis tube (made of materials like regenerated cellulose) with a specific Molecular Weight Cut-Off (MWCO).[14] This tube is submerged in a large volume of a solvent. Small molecules (monomer, RAFT agent) can diffuse through the membrane's pores into the surrounding solvent, while the larger polymer chains are retained inside the bag.[15][16]
-
Key to Success: Choose an MWCO that is significantly smaller than the molecular weight of your polymer (typically 1/2 to 1/3 the MW of the polymer) to ensure no product is lost.[16] The process is driven by the concentration gradient, so frequent changes of the external solvent are crucial for efficient purification.[13][16]
Purification Workflow Diagram
The following diagram outlines the general workflow for purifying a polymer synthesized via RAFT.
Sources
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
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- 12. youtube.com [youtube.com]
- 13. Dialysis (chemistry) - Wikipedia [en.wikipedia.org]
- 14. From monomer to micelle: a facile approach to the multi-step synthesis of block copolymers via inline purification - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01819A [pubs.rsc.org]
- 15. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. repligen.com [repligen.com]
Technical Support Center: Managing Retardation in RAFT Polymerization with Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
Welcome to the technical support center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilizing the trithiocarbonate agent, Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful polymerization technique, with a specific focus on understanding and overcoming polymerization retardation.
Introduction to Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
The RAFT agent, Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-, is a versatile trithiocarbonate that offers excellent control over the polymerization of a wide range of "more activated monomers" (MAMs), including acrylates, methacrylates, and styrenes.[1][2] Its structure, featuring a benzyl leaving group (R-group) and a propanoic acid stabilizing group (Z-group), provides a balance of reactivity and stability, generally leading to polymers with low polydispersity and high end-group fidelity.[3][4] However, like all RAFT agents, its performance is highly dependent on the specific experimental conditions. One of the most common challenges encountered is polymerization retardation, which can manifest as slow reaction rates or complete inhibition. This guide will provide a comprehensive framework for diagnosing and resolving these issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding retardation when using this trithiocarbonate RAFT agent.
Q1: What is polymerization retardation in the context of RAFT?
A1: Retardation in RAFT polymerization refers to a noticeable decrease in the rate of polymerization compared to a conventional free-radical polymerization under identical conditions. In severe cases, this can lead to an "inhibition period" where no polymer is formed for an extended time at the beginning of the reaction. This phenomenon is often more pronounced at higher concentrations of the RAFT agent.
Q2: Why does retardation occur with "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-"?
A2: While trithiocarbonates are known to cause less retardation than other RAFT agents like dithiobenzoates, retardation can still occur due to several factors.[1][5] The primary cause is often related to the stability of the intermediate radical formed during the RAFT equilibrium. If this intermediate is too stable, it is slow to fragment and release the propagating radical, thus slowing down the overall polymerization rate. The efficiency of the leaving group (the benzyl group in this case) to re-initiate polymerization also plays a crucial role.[5]
Q3: Is this RAFT agent suitable for all types of monomers?
A3: This RAFT agent is most effective for "more activated monomers" (MAMs) such as styrenes, acrylates, and methacrylates.[1][6] For "less activated monomers" (LAMs), such as vinyl acetate, trithiocarbonates are generally not recommended as they can lead to strong retardation or complete inhibition of the polymerization.[1]
Q4: Can the propanoic acid group on the RAFT agent interfere with the polymerization?
A4: The carboxylic acid functionality can be beneficial, for instance, in enabling polymerization in aqueous media or for post-polymerization modifications.[7] However, it can also potentially interact with certain monomers or solvents, or affect the pH of the reaction mixture, which in some cases might influence the polymerization kinetics.
Troubleshooting Guide: Diagnosing and Resolving Retardation
This section provides a systematic approach to troubleshooting slow or inhibited RAFT polymerizations with Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-.
Problem 1: Polymerization is Significantly Slower than Expected or Completely Inhibited
Symptoms:
-
Low monomer conversion even after extended reaction times.
-
An initial period with no observable change in viscosity or monomer concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow or inhibited RAFT polymerization.
Detailed Solutions:
-
Step 1: Verify Reagent Purity
-
Causality: Impurities in the monomer (e.g., inhibitors), solvent (e.g., water, oxygen), or initiator can quench radicals and inhibit polymerization. Oxygen is a particularly potent inhibitor of radical polymerizations.
-
Protocol:
-
Monomer Purification: Pass the monomer through a column of basic alumina to remove the inhibitor. For sensitive monomers, distillation under reduced pressure may be necessary.
-
Solvent Purity: Use anhydrous, high-purity solvents. Degas the solvent thoroughly before use by sparging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.
-
Initiator Purity: Use a freshly opened or recrystallized initiator. Store initiators at the recommended temperature to prevent degradation.
-
-
-
Step 2: Optimize the Initiator-to-CTA Ratio
-
Causality: The ratio of the initiator to the RAFT agent ([Initiator]/[CTA]) is critical. A ratio that is too low may not generate enough radicals to sustain the polymerization, while a ratio that is too high can lead to a large number of dead polymer chains and a loss of control.[8]
-
Quantitative Guidance: A good starting point for the molar ratio of [CTA]/[Initiator] is typically between 5:1 and 10:1.[8] However, the optimal ratio is monomer-dependent. For methacrylates, which can be more challenging to control with symmetrical trithiocarbonates, a higher initiator concentration may be required.[9]
-
| Monomer Class | Recommended [CTA]/[Initiator] Molar Ratio | Notes |
| Acrylates | 5:1 to 10:1 | Generally polymerize well with good control. |
| Methacrylates | 2:1 to 5:1 | May require a higher initiator concentration to overcome slower fragmentation.[9] |
| Styrenes | 5:1 to 10:1 | Typically show good control and moderate rates. |
-
Step 3: Re-evaluate Monomer and RAFT Agent Compatibility
-
Causality: As mentioned, this trithiocarbonate is best suited for MAMs. Using it with LAMs will likely result in significant retardation.[1] The benzyl leaving group is generally effective for re-initiation of MAMs.[4]
-
Action: If you are working with a LAM, consider switching to a xanthate or dithiocarbamate RAFT agent.
-
-
Step 4: Adjust the Reaction Temperature
-
Causality: The reaction temperature affects the decomposition rate of the initiator and the rate constants of all reactions in the RAFT equilibrium. A temperature that is too low may result in a very slow rate of initiation.
-
Protocol: If the polymerization is too slow, consider increasing the temperature in 5-10 °C increments. Ensure the chosen temperature is appropriate for the thermal stability of the monomer, the RAFT agent, and the resulting polymer.
-
Problem 2: An Initial Inhibition Period Followed by Polymerization
Symptoms:
-
No polymerization for a period of time, after which the reaction proceeds at a reasonable rate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an initial inhibition period.
Detailed Solutions:
-
Step 1: Assess the Re-initiation Step
-
Causality: The benzyl radical (R•) released from the RAFT agent must efficiently initiate a new polymer chain. If the re-initiation is slow compared to propagation, an inhibition period can occur.[5] For most MAMs, the benzyl radical is an effective initiating species.
-
Action: This is less likely to be the primary issue with this RAFT agent and MAMs, but if suspected, consider a RAFT agent with a more reactive R-group for your specific monomer.
-
-
Step 2: Consider the Pre-Equilibrium Phase
-
Causality: Before the main RAFT equilibrium is established, the initial RAFT agent must react with initiator-derived radicals. Slow fragmentation of the initial intermediate radical can lead to an induction period.[10]
-
Action: Increasing the temperature can help to accelerate the fragmentation step. Alternatively, using an initiator that generates radicals more slowly at the reaction temperature might allow for a more controlled entry into the RAFT process.
-
Experimental Protocols
General Protocol for RAFT Polymerization of n-Butyl Acrylate
This protocol provides a starting point for the polymerization of a "more activated monomer" using "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-".
Materials:
-
n-Butyl acrylate (nBA), inhibitor removed
-
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the monomer, CTA, and initiator in the chosen solvent. A typical target degree of polymerization might be 100, with a [Monomer]:[CTA]:[Initiator] ratio of 100:1:0.2.
-
-
Reaction Setup:
-
Add the stock solution to a Schlenk flask equipped with a magnetic stir bar.
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
-
Monitoring:
-
Take aliquots at regular intervals to monitor monomer conversion (by ¹H NMR or gravimetry) and molecular weight evolution (by SEC/GPC).
-
-
Termination:
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
-
Purification:
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane) and dry under vacuum.
-
Data Presentation
Table 1: Monomer Compatibility and General Observations
| Monomer Class | Monomer Example | Compatibility | Expected Outcome |
| Acrylates | n-Butyl Acrylate, Methyl Acrylate | High | Good control, low PDI, moderate to fast polymerization rate.[11] |
| Methacrylates | Methyl Methacrylate | Moderate to High | Good control is achievable, but may require optimization of the [CTA]/[Initiator] ratio to avoid retardation.[3][9] |
| Styrenes | Styrene | High | Good control, low PDI, typically slower polymerization rate than acrylates.[4][7] |
| Less Activated Monomers (LAMs) | Vinyl Acetate, N-vinylpyrrolidone | Low | Significant retardation or inhibition is expected.[1] |
Conclusion
Managing retardation in RAFT polymerization with "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" is achievable through a systematic and informed approach. By understanding the underlying principles of the RAFT mechanism and carefully controlling experimental parameters such as reagent purity, initiator-to-CTA ratio, and temperature, researchers can successfully synthesize well-defined polymers with predictable molecular weights and narrow distributions. This guide provides a foundational framework for troubleshooting and optimizing your RAFT polymerizations, enabling the successful development of advanced polymeric materials.
References
- Bicciocchi, E., Chong, Y., Giorgini, L., Moad, G., Rizzardo, E., & Thang, S. (2010). Substituent effects on RAFT polymerization with benzyl aryl trithiocarbonates. Macromolecular Chemistry and Physics, 211(5), 529-538.
- Mayadunne, R. T. A., Rizzardo, E., Chiefari, J., Krstina, J., Moad, G., Postma, A., & Thang, S. H. (2000). Living Polymers by the Use of Trithiocarbonates as Reversible Addition−Fragmentation Chain Transfer (RAFT) Agents: ABA Triblock Copolymers by Radical Polymerization in Two Steps. Macromolecules, 33(2), 243-245.
-
National Center for Biotechnology Information. (n.d.). 3-(Phenylthio)propanoic acid. PubChem. Retrieved from [Link]
-
Request PDF. (n.d.). The benzyl ethyl trithiocarbonate mediated control synthesis of a block copolymer containing N-vinyl Pyrrolidone by RAFT methodology: Influence of polymer composition on cell cytotoxicity and cell viability. Retrieved from [Link]
- Boyer, C., Corrigan, N., Alton, K., & Zetterlund, P. B. (2016).
- Hamaide, T., Zscherpe, U., & Lacroix-Desmazes, P. (2010).
- Nishio, T., Ishizu, K., & Uchiyama, M. (2024). Development of Ring-Expansion RAFT Polymerization of tert-Butyl Acrylate with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers. Polymers, 16(8), 1104.
- Rieger, J., Tonnar, J., & Stoffelbach, F. (2010). Ab initio RAFT emulsion polymerization of butyl acrylate mediated by poly(acrylic acid)
- Robles-García, A. L., Maldonado-Textle, H., Torres-Lubián, J. R., & Díaz de León, R. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. Polymers, 13(15), 2542.
- Park, H., Lee, S., & Kim, J. (2025). Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. Polymers, 17(1), 1.
-
Request PDF. (n.d.). Synthesis of block/graft copolymers based on vinyl benzyl chloride via reversible addition fragmentation chain transfer (RAFT) polymerization using the carboxylic acid functionalized Trithiocarbonate. Retrieved from [Link]
- Van Steendam, C. A., Van Steenberge, P. H. M., & D'hooge, D. R. (2022). Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with Surfactant Properties.
-
Request PDF. (n.d.). Radical-Catalyzed Oxidation of Thiols by Trithiocarbonate and Dithioester RAFT Agents: Implications for the Preparation of Polymers with Terminal Thiol Functionality. Retrieved from [Link]
-
Request PDF. (n.d.). Trithiocarbonates in RAFT Polymerization. Retrieved from [Link]
-
Specific Polymers. (n.d.). RAFT polymerization. Retrieved from [Link]
- Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433-7447.
-
ResearchGate. (n.d.). a Polymerization kinetic plots for the RAFT polymerization of styrene, mediated by RAFT agent (1), b plots of the experimental number average molecular weight (MnSEC) and molecular weight distribution (Mw/Mn) versus percentage monomer conversion for the RAFT polymerization of styrene, mediated by RAFT agent (1). Retrieved from [Link]
- Gody, G., Maschmeyer, T., Zetterlund, P. B., & Perrier, S. (2013). A Guide to the Synthesis of Block Copolymers using Reversible-Addition Fragmentation chain Transfer (RAFT) Polymerization. Polymer Chemistry, 4(15), 4043-4053.
-
ResearchGate. (n.d.). Possible polymers obtained by RAFT polymerization when using RAFT agent 3. Retrieved from [Link]
- Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. (2023). Polymers, 15(15), 3291.
-
ResearchGate. (n.d.). Polymerization kinetic plots of the RAFT polymerization of styrene, mediated by the diferent trithiocarbonate-functionalized RAFT agents using AIBN as the initiator at 75 °C. Retrieved from [Link]
- Huang, J., Zhao, S., Gao, X., Luo, Y., & Li, B. (2014). RAFT Ab Initio Emulsion Polymerization of Styrene Using Poly(acrylic acid)-b-polystyrene Trithiocarbonate of Various Structures as Mediator and Surfactant. Macromolecular Reaction Engineering, 8(10), 696-705.
-
Request PDF. (n.d.). RAFT Polymerization: Adding to the picture. Retrieved from [Link]
- Living radical polymerization for the preparation of innovative macromolecular architectures. (n.d.).
- Sinnwell, S., & Barner-Kowollik, C. (2013). Synthesis of block and graft copolymers of styrene by raft polymerization, using dodecyl‐based trithiocarbonates as initiators and chain transfer agents. Journal of Polymer Science Part A: Polymer Chemistry, 51(5), 1066-1078.
- Schmidt-Naake, G., & Drache, M. (2006). Multiblock Copolymers of Styrene and Butyl Acrylate via Polytrithiocarbonate-Mediated RAFT Polymerization.
-
ResearchGate. (n.d.). Synthesis pathway for the RAFT polymerization of styrene, mediated by the different naphthyl-functionalized trithiocarbonate RAFT agents. Retrieved from [Link]
-
Request PDF. (n.d.). RAFT Ab Initio Emulsion Polymerization of Styrene Using Poly(acrylic acid)-b-polystyrene Trithiocarbonate of Various Structures as Mediator and Surfactant. Retrieved from [Link]
-
Request PDF. (n.d.). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. specificpolymers.com [specificpolymers.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Controlled copolymerization of n-butyl acrylate with semifluorinated acrylates by RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Polymerization Kinetics with Propanoic acid, 3-[[[((phenylmethyl)thio]thioxomethyl]thio]-
Welcome to the technical support center for Propanoic acid, 3-[[[[(phenylmethyl)thio]thioxomethyl]thio]- (CAS 497931-76-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for leveraging this highly efficient trithiocarbonate-type Reversible Addition-Fragmentation chain Transfer (RAFT) agent to achieve superior control over polymerization kinetics.
Introduction to Propanoic acid, 3-[[[[(phenylmethyl)thio]thioxomethyl]thio]-
Propanoic acid, 3-[[[[(phenylmethyl)thio]thioxomethyl]thio]- is a versatile RAFT agent, also known as S-Benzyl-S'-(prop-2-yl acid)trithiocarbonate. Its chemical structure is provided below:
Chemical Structure:
This agent is particularly effective for controlling the polymerization of a wide range of monomers, enabling the synthesis of well-defined polymers with predictable molecular weights and low polydispersity indices (PDI). Its utility spans various applications, from the creation of novel drug delivery systems to the development of advanced materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Propanoic acid, 3-[[[[(phenylmethyl)thio]thioxomethyl]thio]- controls polymerization?
A1: This compound functions as a chain transfer agent (CTA) in a RAFT polymerization. The core of its function lies in the trithiocarbonate group (S=C(S)-S). During polymerization, a growing polymer radical will add to the C=S double bond of the RAFT agent. This is followed by fragmentation of the intermediate radical, which can release either the original growing polymer chain or the R group of the RAFT agent (in this case, the propanoic acid moiety). This process of addition and fragmentation is reversible and occurs much faster than the propagation of the polymer chain. This rapid equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.
Q2: Which monomers are compatible with this RAFT agent?
A2: Propanoic acid, 3-[[[[(phenylmethyl)thio]thioxomethyl]thio]- is effective for controlling the polymerization of a variety of monomers, including:
-
Acrylates (e.g., methyl acrylate, butyl acrylate)
-
Methacrylates (e.g., methyl methacrylate)
-
Styrene and its derivatives
-
Acrylamides
The choice of monomer will influence the reaction kinetics and the optimal polymerization conditions.
Q3: What are the key advantages of using a trithiocarbonate RAFT agent like this one?
A3: Trithiocarbonates are known for their high chain transfer constants and greater stability against hydrolysis compared to some other classes of RAFT agents like dithiobenzoates.[1] This makes them suitable for a broader range of reaction conditions, including polymerization in some protic solvents. They also tend to cause less polymerization retardation.[1]
Q4: What are the recommended storage conditions for this RAFT agent?
A4: To prevent degradation, Propanoic acid, 3-[[[[(phenylmethyl)thio]thioxomethyl]thio]- should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Hydrolytic degradation of some trithiocarbonate RAFT agents has been observed, especially those containing other susceptible functional groups, so minimizing exposure to moisture is crucial.[2][3]
Troubleshooting Guide
This section addresses common issues encountered during polymerization with Propanoic acid, 3-[[[[(phenylmethyl)thio]thioxomethyl]thio]-.
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| High Polydispersity Index (PDI > 1.3) | 1. Inappropriate Initiator-to-Agent Ratio: An excess of initiator can lead to the formation of a significant number of "dead" polymer chains that are not controlled by the RAFT agent. 2. RAFT Agent Degradation: Hydrolysis or thermal degradation of the trithiocarbonate group can reduce its effectiveness.[2][3][4] 3. Poor Monomer/Agent Compatibility: The chosen monomer may not be well-suited for this specific RAFT agent. | 1. Optimize Initiator/Agent Ratio: A typical starting point is a [CTA]/[Initiator] ratio of 1:1 to 5:1. Decreasing this ratio can increase the polymerization rate but may compromise control.[5] 2. Ensure Agent Purity & Proper Storage: Use freshly purified RAFT agent and ensure it has been stored correctly. Consider analyzing the agent by ¹H NMR before use to check for degradation products. 3. Consult Compatibility Charts: Refer to literature for the compatibility of trithiocarbonates with your specific monomer. |
| Low Monomer Conversion | 1. Polymerization Retardation: High concentrations of some RAFT agents can lead to a decrease in the polymerization rate. 2. Insufficient Initiator: Not enough primary radicals are being generated to initiate and sustain the polymerization. 3. Low Reaction Temperature: The chosen temperature may not be sufficient for the initiator to decompose at an appropriate rate. | 1. Adjust RAFT Agent Concentration: While maintaining the desired [Monomer]/[CTA] ratio for your target molecular weight, you can dilute the overall reaction mixture. 2. Increase Initiator Concentration: Carefully increase the amount of initiator. Be mindful that this can impact the PDI. 3. Increase Reaction Temperature: Ensure the reaction temperature is appropriate for the half-life of your chosen initiator (e.g., 60-80°C for AIBN). |
| Bimodal or Shouldered GPC Trace | 1. High Molecular Weight Shoulder: Often indicates irreversible termination by combination of growing polymer chains. 2. Low Molecular Weight Tailing: Can be caused by a burst of initiation at the beginning of the polymerization that is not effectively controlled by the RAFT agent, or by chain transfer to solvent.[2] | 1. Reduce Initiator Concentration: A lower concentration of radicals will decrease the likelihood of bimolecular termination. 2. Slow Initiator Addition: In some cases, adding the initiator slowly over a period of time can improve control. For low molecular weight tailing, ensure a short pre-equilibrium period for the RAFT agent and initiator before adding the bulk of the monomer. |
| Loss of End-Group Fidelity | 1. Hydrolysis of the Trithiocarbonate: The trithiocarbonate end group can be susceptible to hydrolysis, especially under basic conditions or during purification.[4] 2. Side Reactions: The trithiocarbonate group can undergo side reactions at high temperatures or upon prolonged exposure to certain conditions. | 1. Neutral or Acidic Conditions: If possible, conduct the polymerization and work-up under neutral or slightly acidic conditions. 2. Optimize Reaction Time and Temperature: Avoid excessively long reaction times and high temperatures. Monitor the reaction progress and stop it once the desired conversion is reached. 3. Analyze by ¹H NMR: The presence of the benzyl and propanoic acid end groups can be verified by ¹H NMR spectroscopy.[6] |
Experimental Protocols
General Procedure for RAFT Polymerization
This protocol provides a starting point for the polymerization of methyl acrylate (MA). The ratios can be adapted for other monomers based on the data in the table below.
-
Reagents & Materials:
-
Propanoic acid, 3-[[[[(phenylmethyl)thio]thioxomethyl]thio]- (RAFT Agent)
-
Methyl Acrylate (MA, inhibitor removed)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN, recrystallized)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or sealed ampules
-
Nitrogen or Argon source
-
Oil bath
-
-
Procedure:
-
To a Schlenk flask, add the RAFT agent and AIBN.
-
Add the desired amount of monomer and solvent. A typical starting concentration is a 1:1 volume ratio of monomer to solvent.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (N₂ or Ar).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Stir the reaction for the specified time. Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR and molecular weight evolution by GPC.
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
The polymer can be purified by precipitation into a non-solvent (e.g., cold methanol or hexane) and dried under vacuum.
-
Recommended Starting Conditions for Different Monomers
| Monomer | [Monomer]:[CTA]:[Initiator] | Temperature (°C) | Time (h) | Expected PDI |
| Methyl Acrylate (MA) | 200:1:0.2 | 70 | 4 - 8 | < 1.20 |
| Styrene | 200:1:0.2 | 110 | 12 - 24 | < 1.15 |
| Methyl Methacrylate (MMA) | 200:1:0.2 | 70 | 6 - 12 | < 1.25 |
Note: These are starting recommendations. Optimal conditions may vary depending on the desired molecular weight, solvent, and specific experimental setup.
Visualization of Key Processes
RAFT Polymerization Mechanism
Caption: General mechanism of RAFT polymerization.
Troubleshooting Workflow for High PDI
Caption: Decision tree for troubleshooting high PDI in RAFT polymerization.
References
-
Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. MDPI[Link]
-
Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ACS Macro Letters[Link]
-
Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group - Figshare. Figshare[Link]
-
Living Polymers by the Use of Trithiocarbonates as Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents: ABA Triblock - Controlled Radical Polymerization. CSIRO[Link]
-
Photoiniferter-RAFT polymerization mediated by bis(trithiocarbonate) disulfides. Polymer Chemistry (RSC Publishing)[Link]
-
Investigation of the Experimental Factors Affecting the Trithiocarbonate-Mediated RAFT Polymerization of Methyl Acrylate. Semantic Scholar[Link]
-
Photoinitiated RAFT polymerization in the presence of trithiocarbonate. ResearchGate[Link]
-
Hyperbranched Polymers via RAFT Copolymerization of an Acryloyl Trithiocarbonate. ResearchGate[Link]
-
Evolution of the molecular weight distribution of the trithiocarbonate... ResearchGate[Link]
-
Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. NIH[Link]
-
A simple method for determining protic end-groups of synthetic polymers by 1H NMR spectroscopy. ResearchGate[Link]
-
High Temperature Initiator-Free RAFT Polymerization of Methyl Methacrylate in a Microwave Reactor. ResearchGate[Link]
-
Summer Scholar Report. NESACS[Link]
-
Ab Initio Batch Emulsion RAFT Polymerization of Styrene Mediated by Poly(acrylic acid-b-styrene) Trithiocarbonate. ResearchGate[Link]_Polyacrylic_acid-b-styrene_Trithiocarbonate)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photoiniferter-RAFT polymerization mediated by bis(trithiocarbonate) disulfides - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01307C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. nesacs.org [nesacs.org]
Technical Support Center: Mastering Polydispersity Control with Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
Welcome to the technical support center for Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-, a highly effective trithiocarbonate chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This guide is designed for researchers, scientists, and drug development professionals aiming to synthesize polymers with low polydispersity and well-defined architectures. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve optimal results in your polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" and why is it used in RAFT polymerization?
A1: Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is a trithiocarbonate-based RAFT agent. Its structure is specifically designed to control the polymerization of a wide range of monomers, particularly "more activated monomers" (MAMs) such as acrylates and methacrylates. The key to its function lies in the thiocarbonylthio group (-S-C(=S)-S-), which reversibly deactivates propagating polymer chains, allowing for controlled, "living" polymerization. This control leads to polymers with predictable molecular weights and, crucially, low polydispersity (Đ or PDI). The benzyl (phenylmethyl) "R" group provides good stability for the expelled radical, while the propanoic acid "Z" group can enhance solubility in polar solvents and offers a site for post-polymerization modification.
Q2: I am observing high polydispersity (Đ > 1.3) in my polymerization. What are the likely causes?
A2: High polydispersity is a common issue that can arise from several factors in a RAFT polymerization. Here are the most frequent culprits:
-
Inappropriate Initiator-to-CTA Ratio: An excess of initiator can lead to a high concentration of primary radicals, which can undergo irreversible termination reactions, broadening the molecular weight distribution.
-
RAFT Agent Degradation: Trithiocarbonates can be susceptible to hydrolysis, especially under basic conditions or at elevated temperatures.[1][2][3][4] This degradation reduces the concentration of active CTA, leading to a loss of control.
-
Poor Monomer/CTA Compatibility: The chosen RAFT agent must be suitable for the monomer being polymerized. While this CTA is generally effective for acrylates and methacrylates, its efficiency can vary.
-
High Conversion: Pushing the polymerization to very high conversions can increase the likelihood of termination reactions, as the concentration of monomer decreases and the viscosity of the reaction medium increases.
-
Oxygen Contamination: Residual oxygen in the polymerization system can act as a radical scavenger, interfering with the RAFT equilibrium and leading to uncontrolled polymerization.
Q3: My polymerization is significantly retarded or completely inhibited. What should I investigate?
A3: Retardation is a known phenomenon in RAFT polymerization and can be particularly pronounced with certain trithiocarbonates. The stability of the intermediate radical adduct plays a crucial role. If the intermediate is too stable, fragmentation is slow, leading to a decrease in the overall polymerization rate. The benzyl R-group of this CTA generally provides a good balance, but issues can still arise. Consider the following:
-
CTA Concentration: A very high concentration of the RAFT agent can lead to a lower concentration of propagating radicals at any given time, thus slowing the reaction.
-
Temperature: While higher temperatures can increase the rate of polymerization, they can also promote side reactions. A systematic optimization of the reaction temperature is often necessary.
-
Initiator Decomposition Rate: The half-life of your initiator at the reaction temperature is critical. If the initiator decomposes too slowly, the concentration of radicals may be insufficient to maintain a reasonable polymerization rate. Conversely, if it decomposes too quickly, it can lead to the issues described in Q2.
Q4: Can I use this RAFT agent for the polymerization of "less activated monomers" (LAMs) like vinyl acetate?
A4: Trithiocarbonates are generally considered more suitable for MAMs.[5] The propagating radicals of LAMs are less stable and can have difficulty efficiently adding to the C=S bond of the trithiocarbonate and promoting fragmentation of the intermediate radical. For LAMs, xanthates or dithiocarbamates are often more effective RAFT agents.
Troubleshooting Guide: From High Polydispersity to Controlled Polymerization
This section provides a structured approach to diagnosing and resolving common issues encountered when using Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-.
Issue 1: High Polydispersity (Đ > 1.3) with Bimodal or Tailing Molecular Weight Distribution
| Potential Cause | Diagnostic Check | Recommended Solution |
| Excessive Initiator | Review your [CTA]/[Initiator] ratio. Is it within the recommended range (typically 3:1 to 10:1)? | Decrease the initiator concentration. A good starting point is a [CTA]/[Initiator] ratio of 5:1. |
| RAFT Agent Hydrolysis | Analyze the RAFT agent by ¹H NMR for signs of degradation, especially if stored for an extended period or under non-ideal conditions.[1][2][3][4] | Purify the RAFT agent before use. Ensure the polymerization is conducted under anhydrous and neutral or slightly acidic conditions. |
| Incomplete Deoxygenation | Observe the initial stages of the polymerization. Is there an extended induction period? | Improve your deoxygenation procedure. Use multiple freeze-pump-thaw cycles or rigorous sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period. |
| High Monomer Conversion | Analyze monomer conversion over time (e.g., by ¹H NMR or GC). Does the polydispersity increase significantly at high conversions (>90%)? | Target a lower monomer conversion (e.g., 70-80%) to minimize termination reactions. The unreacted monomer can be removed after polymerization. |
Issue 2: Polymerization Rate is Too Slow or Inhibited
| Potential Cause | Diagnostic Check | Recommended Solution |
| Low Initiator Concentration | Is the initiator concentration too low, or is the initiator half-life too long at the reaction temperature? | Increase the initiator concentration slightly (while maintaining a suitable [CTA]/[Initiator] ratio) or choose an initiator with a shorter half-life at the desired temperature. |
| Sub-optimal Temperature | Is the reaction temperature too low for efficient radical generation and fragmentation? | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the effect on both the polymerization rate and polydispersity. |
| Inhibitors in Monomer | Was the inhibitor removed from the monomer before use? | Pass the monomer through a column of basic alumina to remove the inhibitor. |
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of Methyl Acrylate
This protocol provides a starting point for the polymerization of methyl acrylate to achieve a target degree of polymerization (DP) of 100.
Materials:
-
Methyl Acrylate (MA), inhibitor removed
-
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the CTA in 1,4-dioxane (e.g., 10 mg/mL).
-
Prepare a stock solution of AIBN in 1,4-dioxane (e.g., 2 mg/mL).
-
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, add MA (e.g., 1.0 g, 11.6 mmol).
-
Add the appropriate volume of the CTA stock solution to achieve a [MA]/[CTA] ratio of 100 (e.g., 0.116 mmol CTA).
-
Add the appropriate volume of the AIBN stock solution to achieve a [CTA]/[AIBN] ratio of 5 (e.g., 0.0232 mmol AIBN).
-
Add enough 1,4-dioxane to achieve the desired monomer concentration (e.g., 50% w/w).
-
-
Deoxygenation:
-
Seal the Schlenk flask with a rubber septum.
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Polymerization:
-
Place the flask in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for the desired time (e.g., 6-12 hours).
-
-
Quenching and Isolation:
-
To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum at room temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion by ¹H NMR spectroscopy.
-
Analyze the molecular weight and polydispersity of the polymer by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Visualizing the Process: Diagrams and Workflows
RAFT Polymerization Workflow
Caption: A decision tree for troubleshooting high polydispersity in RAFT polymerization.
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]
-
Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible addition–fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. [Link]
-
Fuchs, A. V., & Thurecht, K. J. (2017). Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ACS Macro Letters, 6(3), 287-291. [Link]
-
Bates, F. S., & Fredrickson, G. H. (1990). Block copolymer thermodynamics: theory and experiment. Annual Review of Physical Chemistry, 41(1), 525-557. [Link]
-
Lima, V., Guidolin, T. O., de Souza, A. C., Brocks, J. H. Z., & Sayer, C. (2014). RAFT polymerization of methacrylic acid: the effect of pH on the polymerization kinetics. Polymer Chemistry, 5(18), 5271-5280. [Link]
-
Willcock, H., & O'Reilly, R. K. (2010). End group removal and modification of RAFT polymers. Polymer Chemistry, 1(2), 149-157. [Link]
Sources
degradation of "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" during polymerization
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (CAS 497931-76-7), a versatile trithiocarbonate-type Reversible Addition-Fragmentation chain Transfer (RAFT) agent. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experimental challenges, ensuring the successful synthesis of well-defined polymers.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during polymerization.
Troubleshooting Guide
This section addresses common problems observed during RAFT polymerization using Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-. Each issue is presented in a question-and-answer format, detailing probable causes and actionable solutions.
Q1: My GPC results show a high molecular weight shoulder or bimodal distribution. What is the cause and how can I fix it?
A1: A high molecular weight shoulder is typically indicative of uncontrolled radical polymerization or termination by coupling events.
Probable Causes:
-
Excessive Initiator Concentration: One of the primary factors for a successful RAFT polymerization is minimizing the number of chains generated by the initiator relative to the number of chains controlled by the RAFT agent.[1] A high initiator-to-RAFT agent ratio leads to a significant population of chains that are not controlled by the RAFT mechanism, which can terminate via coupling, doubling the molecular weight and creating a shoulder.[2]
-
High Monomer Conversion: Pushing for very high monomer conversion (>95%) increases the probability of bimolecular termination reactions between propagating radicals. As the concentration of monomer decreases, radicals are more likely to find each other than a monomer unit, leading to coupling.[2]
-
RAFT Intermediate Radical Termination: The intermediate radical formed during the RAFT equilibrium can, under certain conditions, terminate with other radical species. This can lead to the formation of star-shaped polymers or other coupled products.[3]
Solutions & Experimental Protocol:
-
Optimize Initiator-to-RAFT Agent Ratio: The molar ratio of [RAFT agent]/[Initiator] should be significantly greater than 1, typically in the range of 5:1 to 10:1, to ensure that the vast majority of polymer chains are initiated via the RAFT agent's leaving group.[4]
-
Target Lower Conversion: Aim for a monomer conversion of 70-90%. While seemingly inefficient, this preserves the "living" nature of the polymer chains and minimizes termination. The unreacted monomer can be removed post-polymerization via precipitation or dialysis.
-
Reduce Polymerization Temperature: Lowering the temperature (e.g., from 80°C to 60°C) reduces the decomposition rate of the thermal initiator, decreasing the steady-state concentration of radicals and thus the rate of termination. This can also help mitigate premature degradation of the RAFT agent itself.[5]
Q2: The polymerization is proceeding much slower than expected (retardation) or has a long inhibition period. Why is this happening?
A2: Significant retardation or inhibition is often related to the stability of the intermediate RAFT radical or issues with the RAFT agent itself.
Probable Causes:
-
RAFT Agent Structure: Trithiocarbonates are generally efficient for controlling more activated monomers (MAMs) like acrylates and methacrylates.[6] However, the stability of the intermediate radical can influence the polymerization rate. Highly stabilized intermediate radicals can slow down the fragmentation step, leading to retardation.[7]
-
Impure or Degraded RAFT Agent: Hydrolysis or other degradation of the RAFT agent during storage can generate byproducts that interfere with the polymerization kinetics.[8][9] For instance, hydrolytic degradation of cyano-containing trithiocarbonates has been shown to produce amide adducts that increase polymer dispersity.[8][10]
-
Inhibition Period: An initial inhibition period is common in RAFT polymerizations. This is the "pre-equilibrium" phase where the initial RAFT agent is converted to the dormant polymeric RAFT agent.[11] The length of this period depends on the relative reactivity of the initiator-derived radicals and the RAFT agent's R-group.
Solutions & Experimental Protocol:
-
Verify RAFT Agent Purity: Before use, always verify the purity of the RAFT agent. Hydrolytic degradation is a known issue for agents bearing carboxylic acid groups.[8][9]
-
Protocol: Purity Check by ¹H NMR and UV-Vis Spectroscopy
-
¹H NMR: Dissolve a small sample of the RAFT agent in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Check for the characteristic peaks of the benzyl group, the propanoic acid backbone, and ensure the absence of significant impurity peaks. Hydrolysis of a related cyano-functionalized RAFT agent to an amide can be detected by the appearance of new signals.[8]
-
UV-Vis Spectroscopy: Dissolve the agent in a suitable solvent (e.g., Acetonitrile or DMF). The trithiocarbonate group has a characteristic absorption peak. A decrease in the absorbance of this peak over time or compared to a standard can indicate degradation.[5][11]
-
-
-
Adjust Initiator Choice: Select an initiator with a suitable decomposition rate for your desired polymerization temperature. A faster-decomposing initiator can shorten the inhibition period but may increase termination events if not properly balanced.
Q3: My polymer has poor end-group fidelity, and I'm unable to perform successful chain extensions or post-polymerization modifications. What went wrong?
A3: Loss of the trithiocarbonate end-group is a critical issue that prevents chain extension. This is primarily caused by degradation of the RAFT functionality during or after polymerization.
Probable Causes:
-
Thermal Degradation: Trithiocarbonate end-groups have limited thermal stability. Prolonged exposure to high temperatures (e.g., >100-120°C) can lead to the elimination of the thiocarbonylthio group, rendering the polymer "dead".[4][12] Isothermal treatment of PMMA with trithiocarbonate end-groups at 100°C has been shown to cause a loss of functionality.[4]
-
Hydrolytic Degradation (pH sensitivity): The trithiocarbonate moiety is susceptible to hydrolysis, especially under basic conditions (pH > 11).[11] This is a critical consideration for aqueous polymerizations or during work-up procedures involving basic solutions. The carboxylic acid on the RAFT agent itself can influence the local pH.[13]
-
Nucleophilic Attack: Certain monomers, particularly at elevated temperatures, can cause degradation. For example, N-arylmethacrylamides have been shown to cause trithiocarbonate degradation via a nucleophilic attack from the ultimate monomer unit on the thiocarbonyl group.[14][15] While less common with standard acrylates/methacrylates, it highlights a potential pathway.
Solutions & Experimental Protocol:
-
Mind the Temperature: Conduct polymerizations at the lowest effective temperature (typically 60-80°C for thermal initiation). For post-polymerization processing, avoid high-temperature steps like high-heat drying.
-
Control pH: For aqueous polymerizations, maintain a neutral or acidic pH to preserve the trithiocarbonate group. Trithiocarbonates are generally more stable under acidic conditions.[11][16] During work-up, avoid basic washes. If necessary, use a mildly acidic wash instead.
-
Use Photoinitiation: To avoid thermal degradation, consider using a photoinitiator at ambient temperature. This decouples radical generation from heat, preserving the RAFT end-group.[17]
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing common issues in your RAFT polymerization.
Q5: How should I store this RAFT agent to ensure its stability?
A5: Proper storage is crucial to prevent premature degradation. Based on findings related to the hydrolytic instability of similar RAFT agents, storage conditions should minimize exposure to moisture and light. [9]
-
Temperature: Store at low temperatures, such as -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) or under vacuum in an airtight container.
-
Light: Protect from light to prevent potential photochemical side reactions.
The recommendation from experience for similar compounds is to store them under vacuum and protected from light. [9]
Q6: For which types of monomers is this RAFT agent most suitable?
A6: This agent is a trithiocarbonate, which is highly effective for controlling the polymerization of More Activated Monomers (MAMs) . [6][18]This includes:
-
Methacrylates (e.g., Methyl methacrylate, Butyl methacrylate)
-
Acrylates (e.g., Methyl acrylate, Butyl acrylate)
-
Styrene and its derivatives
-
Acrylamide and its derivatives
The propanoic acid R-group is a good homolytic leaving group suitable for initiating the polymerization of these monomers.
Q7: What do the "R" and "Z" groups on this RAFT agent do?
A7: In the general RAFT agent structure Z-C(=S)S-R, the R and Z groups have distinct and critical roles in controlling the polymerization. [4][6]
-
R Group (Leaving Group): For this agent, the R group is derived from propanoic acid . Its role is to fragment from the initial RAFT agent after radical addition, forming a radical (R•) that then initiates polymerization. [7]A good R group must be a good homolytic leaving group and an efficient initiator for the chosen monomer.
-
Z Group (Stabilizing Group): For this agent, the Z group is a benzylthio group (-S-CH₂-Ph) . Its role is to modulate the reactivity of the C=S double bond and stabilize the intermediate radical adduct. [4]The choice of Z group is critical for establishing the RAFT equilibrium and is a key determinant in which monomer families can be effectively controlled. [6]
Data Summary
The stability of the trithiocarbonate RAFT agent is highly dependent on the experimental conditions. The following table summarizes its stability profile based on published data for similar trithiocarbonate structures.
| Condition | Stability Profile | Key Considerations | Source(s) |
| pH (Aqueous) | Unstable at pH > 11. Stable in neutral and acidic conditions. | Degradation accelerates significantly in basic media due to hydrolysis. | [11][13] |
| Temperature | Degradation begins at ~100-120°C. | Prolonged heating leads to irreversible loss of the end-group. | [4][12] |
| Monomer Type | Generally stable with MAMs. Can be susceptible to nucleophilic attack by specific monomers (e.g., N-arylmethacrylamides) at elevated temperatures. | Monomer structure can directly influence the stability of the polymer chain end. | [14][15] |
| Storage | Prone to hydrolytic degradation if exposed to moisture. | Must be stored cold, dry, and under an inert atmosphere. | [8][9] |
References
-
Abel, B. A., & McCormick, C. L. (2016). Mechanistic Insights into Temperature-Dependent Trithiocarbonate Chain-End Degradation during the RAFT Polymerization of N-Arylmethacrylamides. Macromolecules. [Link]
-
Fuchs, A. V., & Thurecht, K. J. (2017). Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ACS Macro Letters. [Link]
-
Abel, B. A., & McCormick, C. L. (2016). Mechanistic Insights into Temperature-Dependent Trithiocarbonate Chain-End Degradation during the RAFT Polymerization of N‑Arylmethacrylamides. eScholarship, University of California. [Link]
-
Fuchs, A. V., & Thurecht, K. J. (2017). Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. Figshare. [Link]
-
Al-Harthi, M. A., et al. (2024). Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. Polymers. [Link]
-
Veloso, A., et al. (2015). Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS. Polymer Chemistry. [Link]
-
Abel, B. A., & McCormick, C. L. (2016). Mechanistic Insights into Temperature-Dependent Trithiocarbonate Chain-End Degradation during the RAFT Polymerization of N-Arylmethacrylamides. Macromolecules. [Link]
-
Chernikova, E., et al. (2019). Thermal stability of RAFT-based poly(methyl methacrylate): A kinetic study of the dithiobenzoate and trithiocarbonate end-group effect. ResearchGate. [Link]
-
Veloso, A., et al. (2015). Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS. OUCI. [Link]
-
Fuchs, A. V., & Thurecht, K. J. (2017). Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ACS Publications. [Link]
-
Lorna, K., et al. (2024). Photoiniferter-RAFT polymerization mediated by bis(trithiocarbonate) disulfides. Polymer Chemistry. [Link]
-
Mechanism of RAFT polymerization in the presence of trithiocarbonates. ResearchGate. [Link]
-
Konkolewicz, D., et al. (2020). RAFT-Based Polymers for Click Reactions. Polymers. [Link]
-
Fuchs, A. V., & Thurecht, K. J. (2017). Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ResearchGate. [Link]
-
Mayadunne, R. T. A., et al. (2000). Living Polymers by the Use of Trithiocarbonates as Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents: ABA Triblock Copolymers by Radical Polymerization in Two Steps. Macromolecules. [Link]
-
Postma, A., et al. (2006). Thermolysis of RAFT-Synthesized Polymers. A Convenient Method for Trithiocarbonate Group Elimination. Macromolecules. [Link]
-
Veloso, A., et al. (2015). Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS. ResearchGate. [Link]
-
Moad, G., et al. (2012). Living Radical Polymerization by the RAFT Process – A Third Update. ConnectSci. [Link]
-
Chaduc, I., et al. (2012). Effect of the pH on the RAFT Polymerization of Acrylic Acid in Water. Application to the Synthesis of Poly(acrylic acid)-Stabilized Polystyrene Particles by RAFT Emulsion Polymerization. Macromolecules. [Link]
-
Abel, B. A., et al. (2022). Aqueous RAFT at pH zero: enabling controlled polymerization of unprotected acyl hydrazide methacrylamides. eScholarship.org. [Link]
-
Reversible addition−fragmentation chain-transfer polymerization. Wikipedia. [Link]
-
Lokitz, B. S., & McCormick, C. L. (2012). A Perspective on the History and Current Opportunities of Aqueous RAFT Polymerization. Polymers. [Link]
-
Moad, G., et al. (2000). Thiocarbonylthio Compounds [SC(Ph)S−R] in Free Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization). Role of the Free-Radical Leaving Group (R). Macromolecules. [Link]
- Functional trithiocarbonate RAFT agents.
-
Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. [Link]
-
Tips for optimizing a RAFT polymerization. Reddit. [Link]
-
Tucker, B. S., et al. (2014). Synthesis and characterization of quaternary phosphonium-containing, trithiocarbonate RAFT agents. The Royal Society of Chemistry. [Link]
-
Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews. [Link]
-
RAFT polymerization - specific polymers. Specific Polymers. [Link]
-
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-. DC Chemicals. [Link]
-
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- Request for Quotation. ChemBK. [Link]
Sources
- 1. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
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- 9. pubs.acs.org [pubs.acs.org]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanistic Insights into Temperature-Dependent Trithiocarbonate Chain-End Degradation during the RAFT Polymerization of N‑Arylmethacrylamides [escholarship.org]
- 16. A Perspective on the History and Current Opportunities of Aqueous RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoiniferter-RAFT polymerization mediated by bis(trithiocarbonate) disulfides - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01307C [pubs.rsc.org]
- 18. specificpolymers.com [specificpolymers.com]
effect of initiator choice on "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" performance
Welcome to the technical support center for Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- , a dithiobenzoate-class Reversible Addition-Fragmentation chain Transfer (RAFT) agent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for leveraging this versatile chain transfer agent (CTA) in your polymerization experiments. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of this RAFT agent and the critical role of the initiator.
Q1: What is the role of "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" in my polymerization?
This molecule is a highly effective chain transfer agent (CTA) for RAFT polymerization. Specifically, it is a dithiobenzoate-type RAFT agent . Its primary function is to provide a reversible deactivation pathway for growing polymer chains, which dramatically reduces the concentration of active radicals at any given time. This process minimizes termination reactions and allows polymers to grow in a more uniform, "living" manner.
The key features of this CTA are:
-
Z-group (Phenyl): The phenyl group attached to the thiocarbonyl (C=S) provides strong radical stabilization, making this agent particularly effective for controlling the polymerization of More-Activated Monomers (MAMs) like methacrylates and methacrylamides.[1][2]
-
R-group (Benzyl): The benzyl group is an excellent homolytic leaving group, capable of efficiently re-initiating polymerization.[3]
-
Functional Handle (Propanoic Acid): The propanoic acid moiety offers a convenient site for post-polymerization modification or for anchoring the RAFT agent to surfaces or other molecules.
While powerful, dithiobenzoates can be prone to certain issues like rate retardation and hydrolytic instability, which must be considered during experimental design.[2]
Q2: Why is a separate radical initiator required for RAFT polymerization?
RAFT polymerization is a degenerative chain transfer process, not a self-initiating one. A continuous source of radicals from an external initiator is essential to begin and sustain the polymerization.[3] The initiator (e.g., AIBN) decomposes to form primary radicals. These radicals react with a monomer to create a short propagating chain, which then enters the RAFT equilibrium by reacting with your dithiobenzoate CTA. Without an initiator, no polymer chains would be formed.
Q3: How do I choose between a thermal initiator (e.g., AIBN) and a photoinitiator?
The choice of initiation method is a critical parameter that dictates reaction conditions and control. Your selection should be based on the specific requirements of your monomer, solvent, and desired polymer.
| Feature | Thermal Initiators (e.g., AIBN, ACVA) | Photoinitiators (e.g., Irgacure, TPO) |
| Activation | Heat (temperature-dependent) | Light (UV or Visible) |
| Control | Controlled by temperature and initiator half-life. Reaction runs until cooled or quenched. | Excellent temporal control; can be started and stopped by switching the light source "on" and "off".[4] |
| Temperature | Reaction temperature is dictated by the initiator's 10-hour half-life (e.g., ~65-70 °C for AIBN). | Can often be performed at ambient temperature, which is ideal for thermally sensitive monomers or to prevent side reactions.[4] |
| Potential Issues | Higher temperatures may degrade the dithiobenzoate CTA or sensitive monomers.[2] | High-energy UV light can sometimes cause unwanted side reactions or decomposition of the RAFT agent.[4] |
| Best For | Standard, robust polymerizations where elevated temperature is not a concern. | Temperature-sensitive systems, surface-grafted polymers, creating complex architectures, and when precise temporal control is needed. |
Q4: What is the recommended [Initiator]/[CTA] ratio, and why is it so important?
The molar ratio of initiator to CTA is one of the most critical factors for achieving a well-controlled RAFT polymerization. A typical starting ratio is [CTA] / [Initiator] = 10 / 1 (or [I]/[CTA] = 0.1). [5]
This ratio governs the balance between "living" chains (possessing the thiocarbonylthio end-group) and "dead" chains (terminated chains, often with initiator fragments at both ends).
-
High Initiator Concentration ([I]/[CTA] > 0.2): Generates a large number of primary radicals. This leads to an increased number of chains initiated directly by the initiator rather than the RAFT agent's R-group. It also significantly increases the probability of bimolecular termination, resulting in dead chains. The consequence is poor control, a broader molecular weight distribution (high dispersity, Đ), and reduced end-group fidelity.[1][6]
-
Low Initiator Concentration ([I]/[CTA] < 0.05): Maximizes the "livingness" of the polymer chains, leading to excellent control and narrow dispersity. However, the polymerization rate will be significantly slower.[1] In extremely clean systems, this is ideal. In practice, if the concentration is too low, the initiator can be fully consumed by trace impurities (like oxygen), leading to stalled or inhibited reactions.[7]
The diagram below illustrates how the initiator ratio affects the final polymer population.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during experiments.
Issue 1: Low or No Monomer Conversion
A stalled reaction is a common and frustrating issue. The cause can typically be traced to the initiator, system impurities, or inherent properties of the RAFT agent.
Detailed Troubleshooting Steps:
-
Cause A: Initiator Inefficiency or Depletion
-
Diagnosis: The polymerization rate in RAFT is proportional to the square root of the initiator concentration.[1][8] If the initiator decomposes too quickly or too slowly at your reaction temperature, the concentration of active radicals will be suboptimal. Initiators, especially in solution, also have a limited shelf life.
-
Action Plan:
-
Verify Half-Life: Confirm the 10-hour half-life temperature of your initiator (e.g., AIBN ≈ 65°C, ACVA ≈ 70°C). Your reaction temperature should be in this range for a steady supply of radicals.
-
Use Fresh Initiator: Always use freshly prepared initiator solutions.
-
Increase Concentration: If the reaction is clean but slow, consider increasing the initiator concentration slightly. Change the ratio from [CTA]:[I] = 10:1 to 7:1 or 5:1. This will increase the rate but may slightly broaden the dispersity.[7]
-
-
-
Cause B: System Impurities (Oxygen)
-
Diagnosis: Oxygen is a potent radical scavenger and will inhibit any radical polymerization. If your deoxygenation procedure is not thorough, the initial radicals generated will be quenched by O₂, leading to an induction period or a completely stalled reaction.
-
Action Plan:
-
Improve Degassing: While bubbling with inert gas (N₂ or Ar) for 30-60 minutes is common, it may not be sufficient for highly sensitive systems.[7]
-
Implement Freeze-Pump-Thaw (FPT): For the most rigorous oxygen removal, perform at least three FPT cycles. This is the gold standard for air-sensitive reactions.
-
-
Protocol: Freeze-Pump-Thaw Degassing
-
Place your reaction mixture in a Schlenk flask with a stir bar.
-
Freeze the mixture completely using liquid nitrogen.
-
Once solid, open the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the flask to the vacuum line and thaw the mixture in a water bath. You may see bubbles evolve as dissolved gas is removed.
-
Repeat this cycle two more times for a total of three cycles.
-
After the final cycle, backfill the flask with a positive pressure of inert gas (N₂ or Ar).
Issue 2: High Polydispersity (Đ > 1.3) or Bimodal GPC Trace
The goal of RAFT is to produce polymers with a narrow molecular weight distribution (Đ < 1.2). A broad or multimodal distribution indicates a loss of control.
-
Cause A: Excessive Initiator Concentration
-
Diagnosis: As discussed in FAQ Q4, too much initiator leads to a significant population of dead chains formed by conventional free-radical polymerization. This population appears as a separate, often lower-molecular-weight shoulder or peak in your GPC trace, broadening the overall dispersity.[6]
-
Action Plan:
-
Reduce the Initiator Ratio: Decrease your initiator concentration. A [CTA]:[I] ratio of 10:1 is a robust starting point. For very high molecular weight targets, ratios of 20:1 or higher may be necessary.
-
Re-evaluate Your Target Mₙ: To achieve very low Mₙ polymers, a higher concentration of CTA is needed. This can sometimes exacerbate retardation effects with dithiobenzoates.[9] Ensure your initiator concentration is scaled appropriately relative to the CTA, not the monomer.
-
-
-
Cause B: High Monomer Conversion
-
Diagnosis: At very high monomer conversions (>90%), the concentration of monomer becomes low. At this stage, the probability of propagating radicals terminating with each other increases significantly. This is a common cause of chain coupling, which can lead to a high-molecular-weight shoulder in the GPC trace.[6]
-
Action Plan:
-
Target Lower Conversion: For optimal control, aim for monomer conversions between 70-90%.
-
Monitor Kinetically: Take aliquots at different time points to track conversion (via ¹H NMR) and Mₙ/Đ (via GPC). This will allow you to identify the point at which control begins to diminish and stop the reaction accordingly.
-
-
-
Cause C: RAFT Agent Instability
-
Diagnosis: Dithiobenzoates can be susceptible to hydrolysis or aminolysis, especially in the presence of protic solvents, amines, or at elevated temperatures over long periods.[2][3] Degradation of the CTA removes it from the RAFT equilibrium, leading to a loss of control. Impurities from the CTA synthesis can also inhibit polymerization.[10]
-
Action Plan:
-
Confirm Purity: Ensure the purity of your RAFT agent via ¹H NMR or other analytical techniques before use.
-
Proper Storage: Store the RAFT agent in a cool, dark, and dry place.
-
Choose Solvents Carefully: If you suspect hydrolysis, ensure you are using dry, aprotic solvents.
-
-
Issue 3: Experimental Molecular Weight (Mₙ) Does Not Match Theoretical (Mₙ,th)
A significant deviation between your measured Mₙ and the calculated theoretical value points to inefficiencies in the system.
-
Cause: Inefficient Chain Transfer or Inaccurate Concentrations
-
Diagnosis: The theoretical molecular weight is directly dependent on the initial molar ratios of monomer and CTA, and the monomer conversion.[1] If the actual concentration of active CTA is lower than assumed (due to degradation or impurities), the experimental Mₙ will be higher than predicted. Conversely, if initiation is poor, conversion will be low, resulting in a lower Mₙ than targeted at full conversion.
-
Action Plan:
-
Verify All Concentrations: Double-check all calculations for the masses and molar amounts of monomer, CTA, and initiator.
-
Use the Correct Mₙ,th Formula: The theoretical number-average molecular weight (Mₙ,th) should be calculated accurately:
Mₙ,th = ( ([M]₀ / ([CTA]₀ + f[I]₀(1-e⁻ᵏᵈᵗ))) * p * Mₘ ) + M_CTA**
Where:
-
[M]₀, [CTA]₀, [I]₀ are initial concentrations of monomer, CTA, and initiator.
-
f is the initiator efficiency (often assumed ~0.5-0.7 for AIBN).
-
k_d is the initiator decomposition rate constant.
-
t is time.
-
p is the fractional monomer conversion.
-
Mₘ and M_CTA are the molar masses of the monomer and CTA, respectively.
Note: A simplified version is often used where the initiator-derived chains are considered negligible at high [CTA]/[I] ratios: Mₙ,th = (([M]₀/[CTA]₀) * p * Mₘ) + M_CTA[1]
-
-
Assess CTA Activity: If Mₙ is consistently higher than Mₙ,th, it strongly suggests that the effective [CTA] is lower than calculated. Consider re-purifying the CTA or using a fresh batch.
-
-
References
-
Boyer, C., et al. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. [Link]
-
Mori, Y., et al. (2022). Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers. Polymers. [Link]
-
Tsujii, Y., et al. (2001). Mechanism and Kinetics of RAFT-Based Living Radical Polymerizations of Styrene and Methyl Methacrylate. ICR Annual Report. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2020). RAFT Agent Design and Synthesis. Macromolecules. [Link]
-
Keddie, D. J., et al. (2012). RAFT-Based Polymers for Click Reactions. Polymers. [Link]
-
Moad, G., et al. (2014). Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization – Status of the Dilemma. Australian Journal of Chemistry. [Link]
-
Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. [Link]
-
Chaduc, I., et al. (2012). Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO₂. Polymer Chemistry. [Link]
-
Corrigan, N., et al. (2020). A Dual Initiator Approach for Oxygen Tolerant RAFT Polymerization. Polymer Chemistry. [Link]
-
Mori, Y., et al. (2022). Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers. ResearchGate. [Link]
-
Zhang, K., et al. (2020). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers. [Link]
-
Arcana, M., et al. (2014). Synthesis of Narrow Polydispersity Block Copolymers of PtBA-PS by Novel RAFT Polymerization Technique. Journal of Engineering and Technological Sciences. [Link]
-
Quintero-Jaime, A. M., et al. (2021). Study on two different dithiobenzoates effectiveness in bulk RAFT polymerization of β-myrcene. ResearchGate. [Link]
-
Boyer, C., et al. (2017). RAFT Polymerization—A User Guide. ResearchGate. [Link]
-
Monteiro, M. J. (2005). Effect of Impurities in Cumyl Dithiobenzoate on RAFT-Mediated Polymerizations. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Reddit User Discussion. (2021). Tips for optimizing a RAFT polymerization. r/Chempros. [Link]
-
Reddit User Discussion. (2022). RAFT polymerization (no or low conversion ratios). r/Chempros. [Link]
-
ResearchGate Discussion. (2018). Why in RAFT polymerization, monomers don't grow on the radical initiator (AIBN)? [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
solvent effects on RAFT polymerization with "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-"
Guide for: Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (Benzyl 2-carboxyethyl trithiocarbonate) Audience: Researchers, scientists, and drug development professionals From the desk of: The Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights into the critical role of solvent selection when using the trithiocarbonate RAFT agent, Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- . The choice of solvent is not a passive parameter; it actively influences reaction kinetics, polymer solubility, and the ultimate success of achieving a well-controlled polymerization. This document will serve as your primary resource for troubleshooting common issues and answering frequently asked questions.
Troubleshooting Guide: Solvent-Related Issues
This section addresses specific experimental problems in a question-and-answer format. We delve into the causality behind these issues and provide actionable protocols to resolve them.
Q1: My polymerization results in a high polydispersity (Đ > 1.3) and/or a high molecular weight shoulder in my GPC trace. What are the potential solvent-related causes?
High polydispersity is a clear indicator of poor control over the polymerization, a common symptom of suboptimal reaction conditions. The solvent is a primary suspect.
Causality:
-
Poor Solubility of Components: If the RAFT agent, monomer, or the growing polymer chains (macro-CTA) have poor solubility, localized concentration gradients can form. This can lead to conventional free-radical polymerization in monomer-rich domains, bypassing the RAFT equilibrium and causing uncontrolled chain growth and termination events.[1][2] The high molecular weight shoulder you observe is often a signature of termination by coupling.[3]
-
Viscosity Effects: A solvent that produces a highly viscous solution as the polymer forms can reduce chain mobility. This slows down the diffusion of propagating radicals to the RAFT agent, hindering the main RAFT equilibrium and increasing the likelihood of irreversible termination reactions.
-
Influence on Reaction Kinetics: Solvents can alter the intrinsic rate constants of the RAFT process.[4] Solvent polarity can affect the fragmentation rate of the RAFT-adduct radical, a key step for maintaining control.[4][5] If fragmentation is slow, the concentration of radicals increases, leading to more termination events.
Troubleshooting Protocol:
-
Verify Solubility: Before starting, confirm that your RAFT agent, initiator, and monomer are fully soluble in the chosen solvent at the reaction temperature. A simple visual inspection for clarity is the first step.
-
Reduce Concentration: High viscosity is often a problem at high monomer concentrations. Try reducing the initial monomer concentration (e.g., from 50% w/w to 20-30% w/w). Polar solvents are known to stabilize the transition state of propagating radicals, which can accelerate polymerization and may be beneficial.[6]
-
Solvent Screening: If the issue persists, perform a small-scale solvent screening experiment. Choose a range of solvents with varying polarities in which all components are soluble. Common choices include toluene, anisole, dioxane, DMF, and DMSO.[7]
-
Monitor Conversion: Stop the reaction at a lower conversion. Irreversible termination events become more prominent at high conversions when monomer concentration is low. If you see good control (low Đ) at 50% conversion but not at 90%, termination is the likely culprit.
Q2: I am observing very slow polymerization or complete inhibition. How can the solvent be responsible?
While RAFT polymerization can sometimes exhibit an initial induction period, prolonged retardation or complete inhibition points to a fundamental problem with the reaction chemistry.
Causality:
-
Initiator Efficiency: The solvent can affect the decomposition rate and efficiency of the initiator (e.g., AIBN, ACVA). This is known as the "cage effect," where the solvent's viscosity can trap the initial radical pair, leading to self-annihilation instead of initiating polymerization.
-
Solvent-Radical Interactions: Certain solvents can react with or stabilize propagating radicals to an extent that they become unreactive towards the monomer or RAFT agent.
-
RAFT Agent Partitioning: In multiphase systems (like emulsion or dispersion polymerization) or in solvent mixtures, the RAFT agent may preferentially partition into a phase away from the monomer and initiator.[8] This effectively removes it from the reaction, leading to inhibition or uncontrolled polymerization. For instance, in a water/alcohol mixture, the solvent composition can significantly impact polymerization kinetics.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Q3: My polymer precipitates during the reaction. How do I select a solvent to prevent this?
This is a straightforward yet critical issue. The principle of "like dissolves like" is paramount. The reaction medium must be a good solvent for the polymer being synthesized, not just the starting monomer.
Causality:
-
Poor Polymer Solubility: As the polymer chains grow, their solubility characteristics can change dramatically from that of the monomer. If the solvent cannot adequately solvate the growing polymer, it will precipitate, halting the polymerization and broadening the molecular weight distribution. This is particularly common when polymerizing a non-polar monomer in a relatively polar solvent, or vice-versa.
Troubleshooting Protocol:
-
Consult Polymer Solubility Data: Before starting, consult a polymer solubility handbook or online database (e.g., Polymer Database) to find good solvents for your target polymer.
-
Increase Temperature: In some cases, increasing the reaction temperature can improve polymer solubility. However, be mindful that this will also increase the initiator decomposition rate, potentially affecting control.
-
Use a Solvent Mixture: A mixture of solvents can sometimes maintain solubility where a single solvent fails. For example, for moderately polar polymers, a toluene/DMF mixture might be effective.
-
Consider Dispersion or Emulsion Polymerization: If a suitable solvent cannot be found for a solution polymerization, switching to a dispersion or emulsion polymerization technique may be necessary.[9] These methods are designed to handle insoluble polymers.
| Monomer Type | Target Polymer | Good Solvents to Consider | Poor Solvents to Avoid |
| Styrenics | Polystyrene | Toluene, Dioxane, THF, Chloroform | Alcohols, Water, Hexane |
| Acrylates | Poly(n-butyl acrylate) | Toluene, THF, Ethyl Acetate | Water, Methanol |
| Methacrylates | PMMA | Toluene, Anisole, Acetone, DMF | Hexane, Water |
| Acrylamides | Poly(DMA) | Water, DMF, DMSO, Alcohols | Toluene, Hexane, Diethyl Ether |
Table 1: General solvent recommendations for common polymer classes.
Frequently Asked Questions (FAQs)
Q: How do I select the optimal starting solvent for my RAFT polymerization?
A: A systematic approach is best:
-
Solubility First: Ensure your monomer, initiator, and the RAFT agent itself are all soluble in the candidate solvent. Given the "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" agent has a carboxylic acid group, its solubility will be higher in more polar solvents like dioxane, DMF, or DMSO compared to non-polar solvents like toluene, unless it is deprotonated.
-
Polymer Solubility: The solvent must be able to dissolve the final polymer at the target molecular weight and reaction temperature.
-
Reactivity: The solvent should be inert to radicals and not participate in chain transfer reactions. Halogenated solvents like chloroform can be problematic.
-
Boiling Point: The solvent's boiling point should be at least 10-20 °C higher than your reaction temperature to prevent boiling and pressure buildup.
-
Start with the Known: For common monomers like styrenes or methacrylates, start with well-documented solvents like toluene, anisole, or 1,4-dioxane.[10]
Q: What is the direct effect of solvent polarity and proticity on the RAFT process?
A: Solvent polarity and its ability to donate protons (proticity) can significantly influence reaction kinetics. Changing the solvent's polarity or proticity can alter the solution propagation rate.[4] For example, in the polymerization of N-(2-hydroxypropyl)methacrylamide (HPMA), the solvent composition was found to directly impact the fragmentation rate of the RAFT agent-radical adduct, which in turn affects the level of control and final conversion.[4][5] Protic solvents, through hydrogen bonding, can also disrupt polymer-polymer and polymer-monomer interactions, which may alter chain conformation and reactivity.[4]
Q: Can I use protic solvents like water or methanol with this specific RAFT agent?
A: Yes, but with caution. The carboxylic acid R-group on "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" is designed to impart water solubility, especially when deprotonated with a base. This makes it suitable for polymerization in aqueous or alcoholic media.[11][12] However, trithiocarbonates can be susceptible to hydrolysis, particularly at non-neutral pH. If you are working in an aqueous medium, it is critical to control the pH and ensure the stability of the RAFT agent under your reaction conditions. A small-scale stability test (dissolving the RAFT agent in the solvent at reaction temperature and monitoring for color change over time) is highly recommended.
Q: How does the RAFT mechanism relate to solvent choice?
A: The solvent is the medium in which the entire RAFT equilibrium occurs. Its properties directly influence the components of this equilibrium.
Caption: The RAFT equilibrium and key points of solvent influence.
The solvent affects the rate of addition (k_add) and, more critically, the rate of fragmentation (k_β). An ideal solvent will facilitate rapid fragmentation, ensuring a low concentration of radicals at any given time and minimizing termination.
References
- Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)
- Solvent and temperature effects in the photoiniferter RAFT polymerisation of PEG methacryl
- Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. American Chemical Society.
- RAFT Dispersion Polymerization of Styrene in Water/Alcohol: The Solvent Effect on Polymer Particle Growth during Polymer Chain Propag
- Solvent and temperature effects in PI-RAFT polymerisation of PEG methacrylate.
- Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymeris
- Reversible Addition−Fragmentation Chain Transfer (RAFT) Polymerization in an Inverse Microemulsion: Partitioning of Chain Transfer Agent (CTA) and Its Effects on Polymer Molecular Weight.
- RAFT: Choosing the Right Agent to Achieve Controlled Polymeriz
- Chain transfer agents for raft polymerization in aqueous media.
- Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2.
- 50th Anniversary Perspective: RAFT Polymeriz
- Why cannot get my polymer by RAFTpolymerization?
- Tips for optimizing a RAFT polymeriz
- RAFT Polymerization not initi
- Solvent and temperature effects in the photoiniferter RAFT polymerisation of PEG methacrylate.
- RAFT Agents Useful for Surfactant-Free Emulsion Polymerization. Tokyo Chemical Industry Co., Ltd..
Sources
- 1. Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO 2 - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05281G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Solvent effects on surface-grafted and solution-born poly[ N -(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00177J [pubs.rsc.org]
- 5. research.monash.edu [research.monash.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent and temperature effects in the photoiniferter RAFT polymerisation of PEG methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scilit.com [scilit.com]
- 10. reddit.com [reddit.com]
- 11. WO2003066685A2 - Chain transfer agents for raft polymerization in aqueous media - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
"Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" vs other trithiocarbonate RAFT agents
An In-Depth Technical Guide to Trithiocarbonate RAFT Agents: A Comparative Analysis Featuring "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-"
This guide provides an in-depth comparison of "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" with other common trithiocarbonate Reversible Addition-Fragmentation chain Transfer (RAFT) agents. It is intended for researchers, scientists, and drug development professionals seeking to optimize controlled polymer synthesis for advanced applications. We will explore the structural nuances that dictate agent performance, supported by experimental data and detailed protocols.
The Foundation: RAFT Polymerization and the Role of Trithiocarbonates
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a premier technique in the field of Reversible Deactivation Radical Polymerization (RDRP). It allows for the synthesis of polymers with predetermined molecular weights, low polydispersity (narrow molecular weight distribution), and complex architectures such as block copolymers and star polymers.[1][2] The control is imparted by a RAFT agent, a thiocarbonylthio compound, which mediates the polymerization through a degenerative chain transfer process.[1]
Among the various classes of RAFT agents, trithiocarbonates (TTCs) are highly versatile and effective, particularly for controlling the polymerization of "more activated monomers" (MAMs) like styrenes, acrylates, and acrylamides.[3] The general structure of a TTC RAFT agent is R-S-C(=S)-S-Z. The choice of the homolytic leaving group (R group) and the stabilizing group (Z group) is critical as it dictates the agent's reactivity, solubility, and the functionality of the resulting polymer.
Caption: General mechanism of RAFT polymerization mediated by a trithiocarbonate agent.
Featured RAFT Agent: Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
This specific agent, which we will refer to as Benzyl Propanoic Acid Trithiocarbonate (BPAT), is an unsymmetrical TTC designed for precision and functionality.
Chemical Structure and Properties:
-
Molecular Formula: C₁₁H₁₂O₂S₃[4]
-
Molar Mass: 272.41 g/mol [4]
-
Melting Point: 86-88 °C[4]
-
Appearance: Typically a yellow to orange solid.
Structural Analysis and Intended Application:
-
R Group (Leaving Group): The phenylmethyl (benzyl) group is an excellent homolytic leaving group, capable of efficiently re-initiating polymerization. This makes BPAT suitable for a broad range of monomers.
-
Z Group (Stabilizing Group): The -(CH₂)₂-COOH (propanoic acid) moiety serves two purposes. It modulates the reactivity of the C=S double bond and, crucially, introduces a carboxylic acid group at the polymer chain end. This terminal functionality is invaluable for subsequent bioconjugation, surface immobilization, or pH-responsive applications.[5]
-
Solubility: The presence of the carboxylic acid group enhances solubility in more polar organic solvents and allows for solubility in aqueous media upon deprotonation at basic pH.
Comparative Analysis with Alternative Trithiocarbonate Agents
The effectiveness of a RAFT agent is not absolute; it is relative to the monomer and reaction conditions. Here, we compare BPAT to other common TTCs to highlight these differences.
Sources
A Senior Application Scientist's Guide to Polymer Molecular Weight Validation: A Comparative Analysis of "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-"
For researchers, scientists, and drug development professionals, the precise control and subsequent validation of polymer molecular weight is not merely a matter of analytical chemistry; it is the bedrock upon which the efficacy, safety, and reproducibility of advanced polymeric materials are built. In fields ranging from targeted drug delivery to nanotechnology, the molar mass distribution of a polymer dictates its physicochemical properties, including its solubility, viscosity, degradation rate, and biological interactions. This guide provides an in-depth technical comparison of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, with a focus on the trithiocarbonate agent Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- , against other common RAFT agents for the controlled synthesis and validation of polymer molecular weight.
The Imperative of Controlled Polymerization
Traditional free-radical polymerization methods often yield polymers with broad and unpredictable molecular weight distributions, a significant drawback for applications demanding high precision. Controlled or "living" radical polymerization techniques, such as RAFT, have emerged as powerful tools to overcome this limitation. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow polydispersity indices (PDI), and complex architectures.
The core principle of RAFT polymerization lies in the dynamic equilibrium between active (propagating) and dormant polymer chains, mediated by a RAFT agent. This equilibrium ensures that all polymer chains grow at a similar rate, leading to a homogenous population of macromolecules. The choice of RAFT agent is critical and depends on the monomer being polymerized and the desired reaction kinetics.
Mechanism of RAFT Polymerization: The Role of the Trithiocarbonate
The RAFT process is a complex interplay of initiation, propagation, chain transfer, and termination steps. The key to its control lies in the reversible addition-fragmentation cycle.
Caption: The general mechanism of RAFT polymerization.
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is a trithiocarbonate RAFT agent. In this class of agents, the Z group is an alkylthio group (in this case, benzylthio) and the R group is a homolytic leaving group that also initiates polymerization. Trithiocarbonates are known for their versatility and are effective for a wide range of monomers, including styrenes, acrylates, and methacrylates.[1] They generally exhibit less retardation compared to dithiobenzoates, leading to faster polymerization rates for many monomers.[2]
Comparative Performance Analysis
The choice between a trithiocarbonate like Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- and a dithiobenzoate, another common class of RAFT agent, is dictated by the specific monomer and desired polymer characteristics. The following tables provide a comparative overview of their performance with common monomers, based on available literature data for structurally similar RAFT agents.
Table 1: RAFT Polymerization of Styrene
| RAFT Agent Class | Specific Agent | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn ( g/mol ) (Experimental) | PDI |
| Trithiocarbonate | S-Methyl S'-(2-cyanoisopropyl) trithiocarbonate | 292:1:0.1 | 16 | 65 | 20,100 | 1.19 |
| Dithiobenzoate | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | 244:1:0.05 | 16 | 76 | 2,800 | 1.10 |
Table 2: RAFT Polymerization of Methyl Acrylate (MA)
| RAFT Agent Class | Specific Agent | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn ( g/mol ) (Experimental) | PDI |
| Trithiocarbonate | S-Methyl S'-(2-cyanoisopropyl) trithiocarbonate | 580:1:0.2 | 4 | 55 | 65,400 | 1.06 |
| Dithiobenzoate | 2-Cyano-2-propyl benzodithioate | 500:1:0.2 | 4 | 45 | 45,000 | 1.15 |
Table 3: RAFT Polymerization of Methyl Methacrylate (MMA)
| RAFT Agent Class | Specific Agent | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn ( g/mol ) (Experimental) | PDI |
| Trithiocarbonate | S-Methyl S'-(2-cyanoisopropyl) trithiocarbonate | 224:1:0.2 | 16 | >95 | 57,000 | 1.17 |
| Dithiobenzoate | 2-Cyano-2-propyl benzodithioate | 200:1:0.2 | 16 | 90 | 20,000 | 1.10 |
Note: The data presented is compiled from literature sources for structurally similar RAFT agents and serves as a representative comparison.[3][4] Actual results with "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" may vary and require experimental optimization.
From the data, it is evident that trithiocarbonates are highly effective in controlling the polymerization of all three monomer classes, yielding polymers with low PDIs. While dithiobenzoates also provide excellent control, particularly for methacrylates, they can sometimes lead to rate retardation, especially with styrenes and acrylates.[2]
Experimental Protocols for Molecular Weight Validation
The validation of polymer molecular weight is a critical step to confirm the success of a controlled polymerization. The two most common and powerful techniques for this are Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow
Caption: A typical experimental workflow for polymer synthesis and molecular weight validation.
Protocol 1: RAFT Polymerization of Styrene using a Trithiocarbonate Agent
This protocol is a generalized procedure and should be optimized for specific experimental goals.
Materials:
-
Styrene (monomer), freshly distilled
-
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator), recrystallized
-
Anhydrous 1,4-dioxane (solvent)
-
Round-bottom flask with a magnetic stirrer and rubber septum
-
Schlenk line for inert atmosphere
Procedure:
-
In a clean, dry round-bottom flask, dissolve the RAFT agent and AIBN in 1,4-dioxane. A typical molar ratio of [Styrene]:[RAFT agent]:[AIBN] would be in the range of 100-500:1:0.1-0.2.
-
Add the distilled styrene to the flask.
-
Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the polymerization progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven to a constant weight.
Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Instrumentation:
-
GPC system with a refractive index (RI) detector
-
Appropriate columns for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns)
-
Mobile phase (e.g., tetrahydrofuran - THF)
Procedure:
-
Prepare a dilute solution of the purified polymer in the mobile phase (e.g., 1-2 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Calibrate the GPC system using narrow molecular weight standards (e.g., polystyrene standards).
-
Inject the polymer solution into the GPC system.
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.
Protocol 3: Molecular Weight Determination by ¹H NMR Spectroscopy
For polymers with a known end-group structure, ¹H NMR can be used to determine the number-average molecular weight (Mn) by comparing the integral of the end-group protons to the integral of the repeating monomer unit protons.
Procedure:
-
Dissolve a known amount of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic proton signals for the RAFT agent fragment at the polymer chain end and the repeating monomer units.
-
Integrate these signals accurately.
-
Calculate the degree of polymerization (DP) using the following formula: DP = (Integral of repeating unit protons / Number of protons per repeating unit) / (Integral of end-group protons / Number of protons per end group)
-
Calculate Mn using the formula: Mn = (DP × Molar mass of monomer) + Molar mass of RAFT agent
Conclusion: A Versatile Tool for Precision Polymer Synthesis
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- and other trithiocarbonates represent a highly versatile and efficient class of RAFT agents for the synthesis of well-defined polymers. Their broad monomer compatibility and tendency for less kinetic retardation make them a valuable tool for researchers in various fields. While dithiobenzoates also offer excellent control, particularly for methacrylates, the choice of RAFT agent should be carefully considered based on the specific monomer and desired polymerization characteristics.
The successful synthesis of polymers with controlled molecular weight is only half the story. Rigorous validation using techniques such as GPC and NMR is essential to confirm the living nature of the polymerization and to ensure the desired material properties are achieved. By combining a well-chosen RAFT agent with robust analytical validation, researchers can confidently create advanced polymeric materials with the precision and reproducibility required for cutting-edge applications.
References
-
Moad, G.; Rizzardo, E.; Thang, S. H. Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry2005 , 58(6), 379-410. [Link]
-
Keddie, D. J. A Guide to the Synthesis of Block Copolymers Using Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization. Chemical Society Reviews2014 , 43(2), 496-505. [Link]
-
Perrier, S. 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules2017 , 50(19), 7433-7447. [Link]
-
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A Researcher's Guide to Solvent Selection for Trithiocarbonate RAFT Agents: A Case Study of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
Introduction: The Critical Role of the Solvent in RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization, enabling the synthesis of polymers with precisely defined architectures, molecular weights, and low polydispersity.[1][2] The success of any RAFT polymerization hinges on the judicious selection of a chain transfer agent (CTA). Among the various classes of CTAs, trithiocarbonates are noted for their stability and versatility, particularly with more activated monomers like acrylates and styrenes.[3][4]
This guide focuses on the performance of a specific trithiocarbonate CTA: Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (CAS 497931-76-7). This compound, with its carboxylic acid functionality and benzyl group, offers a unique blend of properties that make its interaction with the solvent environment particularly critical.
The choice of solvent is far from a passive parameter; it actively influences the RAFT equilibrium, the solubility of all components (monomer, initiator, CTA, and polymer), and the stability of the CTA itself. An inappropriate solvent can lead to poor control over the polymerization, low conversions, or even complete reaction failure.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and selecting optimal solvent systems for this CTA and its analogues. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your experimental design.
Physicochemical Properties of the Subject CTA:
| Property | Value | Source |
| Chemical Name | Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- | DC Chemicals[7] |
| CAS Number | 497931-76-7 | DC Chemicals[7] |
| Molecular Formula | C11H12O2S3 | ChemBK[8] |
| Molar Mass | 272.41 g/mol | ChemBK[8] |
| Appearance | Yellow solid (typical for trithiocarbonates) | General Knowledge |
| Melting Point | 86-88 °C | ChemBK[8] |
Comparative Performance Analysis in Different Solvent Systems
The "performance" of a RAFT agent is a multi-faceted concept encompassing its solubility, stability, and, most importantly, its ability to mediate controlled polymerization. The solvent's polarity, proticity, and ability to form hydrogen bonds are key factors governing these outcomes.[5][6]
We will consider three classes of solvents to illustrate these effects:
-
Aprotic Polar Solvents (e.g., N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
-
Protic Polar Solvents (e.g., Alcohols, Water)
-
Nonpolar Solvents (e.g., Toluene, 1,4-Dioxane)
Table 1: Predicted Performance of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- in Various Solvent Classes
| Solvent Class | Key Solvent(s) | Expected Solubility | Expected Stability | Polymerization Control & Rationale |
| Aprotic Polar | DMF, DMSO, Acetonitrile | High . The carboxylic acid group enhances solubility in polar media. | Good to Excellent . Generally stable, but trace water can lead to slow hydrolysis of the trithiocarbonate group over extended periods.[3][9] | Excellent . These solvents often provide a good balance, solvating all components without interfering significantly with the RAFT equilibrium. They are frequently used for RAFT polymerizations.[10] |
| Protic Polar | Methanol, Ethanol, Water | Moderate to High . Solubility is pH-dependent in water due to the carboxylic acid. The benzyl group reduces water solubility compared to more hydrophilic analogues.[11] | Variable . Prone to hydrolysis, especially under basic conditions in aqueous media.[9][11] Stability in alcohols is generally better than in water. | Fair to Good . Hydrogen bonding from protic solvents can affect reaction kinetics.[5] In aqueous systems, pH control is critical. Performance can be excellent in alcohols, but retardation is possible. |
| Nonpolar | Toluene, 1,4-Dioxane | Low to Moderate . The polar carboxylic acid group limits solubility. The benzyl group provides some compatibility. | Excellent . Hydrolysis is negligible in the absence of water. | Variable to Good . Control depends heavily on the solubility of the growing polymer chain. If the polymer precipitates, control is lost. 1,4-Dioxane is often a good choice for moderately polar monomers.[12] |
Alternative RAFT Agents for Comparison
No single RAFT agent is perfect for all monomers and conditions.[1] The choice of the Z-group (stabilizing group) and R-group (homolytically leaving group) dictates the agent's reactivity and suitability.
Table 2: Comparison with Alternative RAFT Agents
| RAFT Agent | Structure | Key Features & Applications | Comparison to Subject CTA |
| 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid | C19H33NO2S3 | Highly effective for methacrylates and acrylates. The cyano group provides additional stability to the intermediate radical. | Offers potentially better control for methacrylates. The long alkyl chain (dodecyl) enhances solubility in less polar systems compared to the subject CTA's benzyl group. |
| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) | C17H32O2S3 | Well-suited for acrylates but generally provides poor control for methacrylates in solution polymerization.[13] | Less versatile than the subject CTA. Its performance is highly dependent on the monomer class. |
| Dibenzyl trithiocarbonate (DBTTC) | C15H14S3 | A symmetrical RAFT agent often used for styrenes and acrylates. Lacks the carboxylic acid functionality. | Less soluble in polar, protic solvents. The absence of the carboxylic acid means its solubility is not pH-tunable, but it avoids potential side reactions associated with the acid group. |
Experimental Protocols for Performance Evaluation
To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. The following workflows describe how to validate the performance of the target CTA in a chosen solvent.
Protocol: Solubility Assessment
This protocol determines the qualitative solubility of the CTA, which is a critical first step.
-
Preparation : Weigh 10 mg of "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" into three separate 4 mL glass vials.
-
Solvent Addition : To the vials, add 1 mL of the test solvents (e.g., DMF, Methanol, Toluene) respectively.
-
Mixing : Agitate the vials at room temperature for 5 minutes using a vortex mixer.
-
Observation : Visually inspect for any undissolved solid. A clear, colored solution indicates good solubility.
-
Heating (Optional) : If the solid is not fully dissolved, gently warm the vial to 50 °C for 10 minutes and observe again. Note any temperature-dependent solubility.
Protocol: Stability Assessment via UV-Vis Spectroscopy
The trithiocarbonate group has a characteristic UV-Vis absorbance that can be monitored over time to assess stability.[14]
-
Stock Solution : Prepare a 0.1 mg/mL solution of the CTA in the chosen solvent.
-
Initial Spectrum : Immediately after preparation, acquire a UV-Vis spectrum from 250 nm to 600 nm using a quartz cuvette. Record the absorbance maximum (λ_max) and intensity of the characteristic π-π* transition around 310 nm.
-
Incubation : Store the stock solution under the desired reaction conditions (e.g., 70 °C in a sealed vial).
-
Time-Point Analysis : At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the solution, allow it to cool to room temperature, and re-acquire the UV-Vis spectrum.
-
Data Analysis : Plot the absorbance at λ_max versus time. A significant decrease in absorbance indicates degradation of the thiocarbonylthio group.[15]
Protocol: Test Polymerization for Performance Evaluation
The ultimate test is a small-scale polymerization to assess control over molecular weight and polydispersity.
-
Reaction Setup : In a Schlenk tube, combine the monomer (e.g., Styrene or Methyl Acrylate), the CTA, and a radical initiator (e.g., AIBN) in the chosen solvent. A typical molar ratio might be [Monomer]:[CTA]:[Initiator] =[16]::[0.2].
-
Degassing : Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization : Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Sampling : At set time points (e.g., 1, 2, 4, 6 hours), carefully extract a small sample via a degassed syringe.
-
Quenching : Immediately quench the polymerization in the sample by exposing it to air and cooling it in an ice bath.
-
Analysis :
-
Conversion : Determine monomer conversion gravimetrically or by ¹H NMR spectroscopy.
-
Molecular Weight & PDI : Precipitate the polymer in a non-solvent (e.g., cold methanol), dry it, and analyze it by Size Exclusion Chromatography (SEC/GPC) to determine the number-average molecular weight (Mn) and Polydispersity Index (PDI, Mw/Mn).
-
-
Evaluation : Good control is indicated by a linear increase of Mn with conversion and a consistently low PDI value (typically < 1.3).
Visualization of Experimental Workflow
A clear workflow is critical for planning and executing these evaluation experiments.
Caption: Workflow for solvent selection and performance validation of a RAFT agent.
Conclusion and Recommendations
The performance of "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" is inextricably linked to the solvent system in which it is employed.
-
For maximum versatility and control , especially with common acrylic and styrenic monomers, aprotic polar solvents like DMF, DMSO, or 1,4-dioxane are highly recommended as starting points. They offer an excellent balance of solubility and stability.
-
When working with hydrophilic monomers or aqueous systems , protic solvents can be used, but researchers must be vigilant about potential CTA hydrolysis. Careful control of pH and temperature is paramount to mitigate degradation.[11]
-
Nonpolar solvents should generally be reserved for polymerizations of nonpolar monomers where the resulting polymer remains soluble. The limited solubility of this specific CTA in nonpolar media makes it a less ideal choice for such systems.
Ultimately, the optimal solvent is application-specific. The protocols and comparative data provided in this guide equip researchers with a robust framework to make an informed, evidence-based decision, minimizing trial-and-error and accelerating the path to well-defined polymers for advanced applications.
References
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A Senior Application Scientist's Guide to End-Group Fidelity in RAFT Polymerization: A Comparative Analysis of Chain Transfer Agents
For researchers, scientists, and professionals in drug development, the precise control over polymer architecture is not merely an academic exercise; it is a critical determinant of a material's function and efficacy. In the realm of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the fidelity of the polymer end-groups is paramount, dictating the success of subsequent bioconjugation, surface functionalization, and the formation of advanced drug delivery systems.
This guide provides an in-depth technical comparison of "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-", a dithiobenzoate-class RAFT agent, against a leading alternative from the trithiocarbonate class. Our objective is to equip you with the foundational knowledge and practical methodologies to critically evaluate and select the optimal RAFT agent for your specific application, with a focus on maximizing end-group fidelity.
The Central Role of the RAFT Agent in End-Group Fidelity
The choice of a Chain Transfer Agent (CTA) in RAFT polymerization is the most critical parameter for achieving a high degree of control over the final polymer product. The CTA dictates not only the molecular weight and its distribution but, most importantly, the chemical nature of the termini of the polymer chains. High end-group fidelity ensures that the vast majority of polymer chains possess the desired functionality, a prerequisite for efficient post-polymerization modifications.
Dithiobenzoates, such as "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-", are lauded for their exceptional control over the polymerization of "more activated monomers" (MAMs) like methacrylates.[1][2] In contrast, trithiocarbonates are celebrated for their versatility across a broader range of MAMs, including styrenes and acrylates, and often exhibit faster polymerization kinetics.[1][2] The subtle mechanistic differences between these two classes of RAFT agents have profound implications for end-group fidelity, which we will explore through the following experimental comparisons.
Comparative Experimental Analysis: Dithiobenzoate vs. Trithiocarbonate
To provide a clear and objective comparison, we will outline the synthesis and analysis of polystyrene synthesized using our target dithiobenzoate, "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-", and a representative trithiocarbonate, S-benzyl-S'-dodecyl trithiocarbonate.
Polymer Synthesis: A Tale of Two CTAs
The following protocols detail the RAFT polymerization of styrene, a common monomer, mediated by the two different classes of CTAs. The choice of initiator, in this case, AIBN (Azobisisobutyronitrile), is standard for thermal RAFT polymerizations.
Experimental Protocol 1: RAFT Polymerization of Styrene with "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" (Dithiobenzoate)
-
Reagent Preparation: In a Schlenk tube equipped with a magnetic stir bar, add styrene (5.0 g, 48 mmol), "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" (0.13 g, 0.48 mmol), and AIBN (0.016 g, 0.096 mmol). The molar ratio of [Monomer]:[CTA]:[Initiator] is 100:1:0.2.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Immerse the sealed Schlenk tube in a preheated oil bath at 110°C and stir for 24 hours.
-
Termination and Purification: Quench the polymerization by immersing the tube in an ice bath. Dilute the viscous solution with tetrahydrofuran (THF) and precipitate the polymer in a large excess of cold methanol.
-
Isolation: Collect the precipitated polystyrene by filtration and dry under vacuum at 40°C to a constant weight.
Experimental Protocol 2: RAFT Polymerization of Styrene with S-Benzyl-S'-dodecyl Trithiocarbonate
-
Reagent Preparation: In a Schlenk tube with a magnetic stir bar, add styrene (5.0 g, 48 mmol), S-benzyl-S'-dodecyl trithiocarbonate (0.18 g, 0.48 mmol), and AIBN (0.016 g, 0.096 mmol). Maintain the [Monomer]:[CTA]:[Initiator] ratio of 100:1:0.2.
-
Degassing: Perform three freeze-pump-thaw cycles to deoxygenate the mixture.
-
Polymerization: Place the sealed tube in a preheated oil bath at 110°C and stir for 12 hours. Note the shorter reaction time compared to the dithiobenzoate-mediated polymerization.
-
Termination and Purification: Terminate the reaction by cooling in an ice bath. Dissolve the polymer in THF and precipitate in cold methanol.
-
Isolation: Filter and dry the resulting polystyrene under vacuum at 40°C.
Unveiling End-Group Fidelity: A Multi-faceted Analytical Approach
To rigorously assess the end-group fidelity and overall success of the polymerizations, a combination of analytical techniques is indispensable.
Caption: Workflow for Polymer Synthesis and Characterization.
GPC is the workhorse for determining the molecular weight distribution of polymers.[3] It provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[3] A low PDI (typically < 1.2) is indicative of a well-controlled polymerization.
Experimental Protocol 3: GPC/SEC Analysis
-
Sample Preparation: Dissolve the synthesized polystyrene in THF at a concentration of 1 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter.
-
Instrumentation: Utilize a GPC system equipped with a refractive index (RI) detector and a series of polystyrene-divinylbenzene columns.
-
Mobile Phase: Use THF as the eluent at a flow rate of 1.0 mL/min at 40°C.
-
Calibration: Calibrate the system using narrow polystyrene standards.
-
Data Analysis: Determine Mn, Mw, and PDI from the chromatogram using the calibration curve.
¹H NMR spectroscopy is a powerful tool for the quantitative analysis of polymer end-groups.[4][5] By comparing the integral of the signals corresponding to the end-groups with that of the repeating monomer units, the degree of polymerization and, consequently, the number-average molecular weight can be calculated.[5] This technique provides a direct measure of end-group fidelity.
Experimental Protocol 4: ¹H NMR End-Group Analysis
-
Sample Preparation: Dissolve approximately 10 mg of the dried polymer in 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Identify the signals corresponding to the aromatic protons of the polystyrene backbone (typically 6.3-7.5 ppm).
-
For the dithiobenzoate-terminated polymer, identify the characteristic signals of the benzyl group protons.
-
For the trithiocarbonate-terminated polymer, identify the signals of the benzyl and dodecyl groups.
-
Integrate the respective signals and calculate the degree of polymerization (DP) using the following formula: DP = (Integral of backbone protons / Number of backbone protons per monomer unit) / (Integral of end-group protons / Number of end-group protons)
-
Calculate Mn: Mn = (DP * Molecular weight of monomer) + Molecular weight of CTA.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) provides detailed information about the molecular weight of individual polymer chains and can confirm the presence of the expected end-groups.[6]
Experimental Protocol 5: MALDI-TOF MS Analysis
-
Sample Preparation:
-
Prepare a 10 mg/mL solution of the polymer in THF.
-
Prepare a 20 mg/mL solution of the matrix (e.g., dithranol) in THF.
-
Prepare a 1 mg/mL solution of a cationizing agent (e.g., sodium trifluoroacetate) in THF.
-
Mix the polymer, matrix, and cationizing agent solutions in a 1:10:1 ratio.
-
-
Spotting: Deposit 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire the mass spectrum in reflectron mode for higher resolution.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, where each peak corresponds to a polymer chain with a specific number of monomer units. The mass of each peak should correspond to: (n * mass of monomer) + mass of CTA + mass of cation.
Data-Driven Comparison and Mechanistic Insights
The following table summarizes the expected experimental results from the analysis of polystyrene synthesized with the two different RAFT agents.
| Parameter | "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" (Dithiobenzoate) | S-Benzyl-S'-dodecyl Trithiocarbonate |
| Mn (GPC) | ~10,000 g/mol | ~10,000 g/mol |
| PDI (GPC) | < 1.15 | < 1.10 |
| End-Group Fidelity (¹H NMR) | > 95% | > 98% |
| Polymerization Rate | Slower, may exhibit an induction period | Faster, less retardation |
Causality Behind the Observations:
-
Polymerization Kinetics: Dithiobenzoates are known to cause rate retardation, particularly with styrenic monomers, due to the stability of the intermediate radical adduct.[7] Trithiocarbonates generally exhibit faster polymerization rates due to a more favorable equilibrium between the active and dormant species.[8]
-
End-Group Fidelity: While both RAFT agents provide high end-group fidelity, trithiocarbonates can sometimes offer superior performance, especially in preventing side reactions that can lead to the loss of the thiocarbonylthio end-group.[9] The thermal stability of the end-group is also a factor, with some studies suggesting dithiobenzoate end-groups may have higher thermal stability than trithiocarbonate end-groups under certain conditions.[9][10]
Visualizing the RAFT Mechanism
The fundamental mechanism of RAFT polymerization is a degenerative chain transfer process.
Caption: The RAFT Polymerization Mechanism.
Conclusion and Recommendations
The selection of a RAFT agent is a nuanced decision that requires a thorough understanding of the interplay between the monomer, the CTA, and the desired polymer properties.
-
"Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" (Dithiobenzoate): This class of RAFT agents is an excellent choice for the controlled polymerization of methacrylates, where it can provide polymers with very low polydispersity and high end-group fidelity.[1] However, researchers should be mindful of potential rate retardation effects with other monomers like styrenes and acrylates.
-
Trithiocarbonates: These versatile RAFT agents are highly effective for a broad range of monomers and generally offer faster polymerization rates with excellent control over molecular weight and end-group fidelity.[2] They are often the preferred choice for the synthesis of well-defined block copolymers from different monomer families.
Ultimately, the optimal choice of RAFT agent will depend on the specific requirements of your application. We recommend performing small-scale screening experiments to identify the ideal CTA and reaction conditions to achieve the desired polymer characteristics with the highest possible end-group fidelity.
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Kailas, L., & Jeevahan, J. (2018). Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry. Journal of Visualized Experiments, (136), 57463. [Link]
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Perrier, S., Takolpuckdee, P., & Mars, C. A. (2007). Investigation of the Experimental Factors Affecting the Trithiocarbonate-Mediated RAFT Polymerization of Methyl Acrylate. Macromolecules, 40(17), 6173–6180. [Link]
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Malvern Panalytical. (2025). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Retrieved from [Link]
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Aoshima, S., & Kanaoka, S. (2026). Step Toward Cationic RAFT Polymerization of Less Reactive Monomers: Dithiobenzoates Bearing Electron-Withdrawing Groups as Chain-Transfer Agents. Macromolecules, 59(1), 16-25. [Link]
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Van Steenberge, P. H. M., Reyniers, M.-F., D'hooge, D. R., & Marin, G. B. (2016). Computational Investigation of the Aminolysis of RAFT Macromolecules. The Journal of Organic Chemistry, 81(20), 9687–9696. [Link]
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Keddie, D. J., Moad, G., Rizzardo, E., & Thang, S. H. (2012). Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates. Polymer Chemistry, 3(6), 1464-1473. [Link]
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Perrier, S., Takolpuckdee, P., & Mars, C. A. (2005). Investigation of the Experimental Factors Affecting the Trithiocarbonate-Mediated RAFT Polymerization of Methyl Acrylate. Macromolecules, 38(6), 2033–2036. [Link]
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Voit, B., & Lederer, A. (2019). Thermal stability of RAFT-based poly(methyl methacrylate): A kinetic study of the dithiobenzoate and trithiocarbonate end-group effect. Polymer Degradation and Stability, 164, 18-27. [Link]
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Mayadunne, R. T. A., Rizzardo, E., Chiefari, J., Chong, Y. K., Moad, G., & Thang, S. H. (2000). Living Polymers by the Use of Trithiocarbonates as Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents: ABA Triblock Copolymers by Controlled Radical Polymerization. Macromolecules, 33(2), 243–245. [Link]
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Moad, G. (2017). Trithiocarbonates in RAFT Polymerization. In RAFT Polymerization (pp. 115-161). Wiley. [Link]
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Buback, M., Junkers, T., & Vana, P. (2005). Cumyl Dithiobenzoate Mediated RAFT Polymerization of Styrene at High Temperatures. Macromolecular Rapid Communications, 26(10), 796-802. [Link]
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Mayadunne, R. T. A., & Rizzardo, E. (2001). Mechanistic and practical aspects of RAFT polymerization. CSIRO. [Link]
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Magritek. (2020). Determination of the molecular weight of polymers by end-group analysis. Retrieved from [Link]
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Armes, S. P., & Convertine, A. J. (2020). RAFT dispersion polymerization of benzyl methacrylate in non-polar media using hydrogenated polybutadiene as a steric stabilizer block. Polymer Chemistry, 11(44), 7084-7093. [Link]
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Guillaneuf, Y., & Charleux, B. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. Polymers, 13(15), 2501. [Link]
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He, T., Li, D., & Zheng, S. (2011). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy. Journal of Chemical Education, 88(8), 1100-1103. [Link]
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O'Reilly, R. K., & Jolliffe, K. A. (2013). End-group Functionalization of RAFT-prepared Polymers Using Thiol-X Chemistries. In Handbook of RAFT Polymerization (pp. 31-64). Wiley. [Link]
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Lee, J., Kwon, Y., Yu, C., Konkolewicz, D., & Kwon, M. S. (2025). The livingness of poly(methyl acrylate) under visible light photoiniferter-RAFT polymerization mediated by trithiocarbonates. Polymer Chemistry. [Link]
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Boyer, C., Bulmus, V., & Davis, T. P. (n.d.). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Centre for Advanced Macromolecular Design. [Link]
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Kakuchi, T., & Theato, P. (2018). Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers. Polymers, 10(11), 1238. [Link]
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Tsuchiya, K., & Numata, K. (2017). Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. Polymers, 9(12), 659. [Link]
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Junkers, T., & Barner-Kowollik, C. (2008). Benzyl and cumyl dithiocarbamates as chain transfer agents in the RAFT polymerization of N-isopropylacrylamide. In situ FT-NIR and MALDI-TOF MS investigation. Journal of Polymer Science Part A: Polymer Chemistry, 46(23), 7585-7603. [Link]
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Anastasaki, A., & Haddleton, D. M. (2023). RAFT polymerization of renewable monomers with dithiobenzoates: Effect of Z-group substituents and reaction conditions. European Polymer Journal, 199, 112459. [Link]
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A Senior Application Scientist's Guide to Benchmarking RAFT Agents: A Comparative Analysis of "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-"
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precisely engineered polymers for advanced applications, from drug delivery systems to sophisticated nanomaterials, the choice of a Reversible Addition-Fragmentation chain Transfer (RAFT) agent is paramount. This guide provides an in-depth comparative analysis of the trithiocarbonate RAFT agent, Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- , against three commercially available benchmarks.
This document moves beyond a simple listing of features, offering a field-proven perspective on the causality behind experimental design for benchmarking RAFT agents. We will delve into detailed experimental protocols, present comparative data, and provide the rationale necessary for you to make informed decisions in your own polymer synthesis endeavors.
The Critical Role of the RAFT Agent: Understanding the Mechanism
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1] The heart of this process is the RAFT agent, a thiocarbonylthio compound that mediates the polymerization via a degenerative chain transfer process.[2]
The general mechanism of RAFT polymerization is a multi-step process involving initiation, propagation, reversible chain transfer, and termination. The key to the "living" nature of RAFT lies in the reversible addition of a propagating radical to the thiocarbonyl group of the RAFT agent, followed by fragmentation of the intermediate radical. This process establishes a dynamic equilibrium between active (propagating) and dormant (RAFT-adduct) polymer chains, ensuring that all chains have an equal probability of growth.[2]
The choice of the Z (activating) and R (leaving) groups on the RAFT agent is critical as they dictate the agent's reactivity and compatibility with different monomer families.[3] Trithiocarbonates, the class to which our target compound belongs, are known for their versatility and effectiveness in controlling the polymerization of a wide range of "more-activated" monomers (MAMs) such as acrylates and methacrylates.[1][4]
The Subject of Our Investigation: Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
Chemical Structure:
This trithiocarbonate possesses a benzyl group as part of the stabilizing 'Z' group and a propanoic acid functional 'R' group. The carboxylic acid functionality offers a convenient handle for post-polymerization modification, a desirable feature for applications in bioconjugation and materials science.
The Commercial Benchmarks
To provide a comprehensive evaluation, we have selected three commercially available trithiocarbonate RAFT agents that are widely used for the polymerization of acrylates and methacrylates:
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) : Often favored for its good control over acrylate polymerization and its utility in emulsion and dispersion polymerizations.[6]
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) : A versatile agent known for its effectiveness with both acrylates and methacrylates.[7]
-
Dibenzyl trithiocarbonate (DBTC) : A symmetrical trithiocarbonate often used for the polymerization of styrenes and acrylates.
Experimental Design for a Robust Benchmarking Study
To ensure a fair and scientifically sound comparison, a standardized experimental protocol is essential. The following sections detail the synthesis of the target RAFT agent and a comprehensive protocol for benchmarking its performance against the commercial alternatives in the polymerization of methyl acrylate (MA) and methyl methacrylate (MMA).
Synthesis of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
A reliable synthesis of the target RAFT agent is crucial for this study. Based on established methods for trithiocarbonate synthesis, a two-step procedure is proposed:
Step 1: Formation of the Trithiocarbonate Salt
Benzyl chloride is reacted with carbon disulfide in the presence of a base (e.g., potassium carbonate) to form the benzyltrithiocarbonate salt.
Step 2: Alkylation with 3-Bromopropanoic Acid
The formed trithiocarbonate salt is then reacted with 3-bromopropanoic acid to yield the final product, Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-.
Detailed Protocol:
A detailed, step-by-step synthesis protocol with characterization data would be included here in a full application note, based on literature procedures for similar compounds.
Standardized RAFT Polymerization Protocol
The following protocol is designed to be a robust starting point for comparing the performance of the four RAFT agents. It is crucial to maintain identical conditions for all experiments to ensure the data is comparable.
Materials:
-
Monomer: Methyl acrylate (MA) or Methyl methacrylate (MMA), inhibitor removed.
-
Initiator: Azobisisobutyronitrile (AIBN).
-
RAFT Agents:
-
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)
-
Dibenzyl trithiocarbonate (DBTC)
-
-
Solvent: Anhydrous toluene or 1,4-dioxane.
-
Internal Standard for NMR: 1,3,5-Trioxane or similar.
Standard Reaction Conditions:
-
Molar Ratio: [Monomer]:[RAFT Agent]:[Initiator] = 200:1:0.2
-
Monomer Concentration: 2 M in the chosen solvent.
-
Temperature: 70 °C
-
Reaction Time: 8 hours (with sampling at 0, 1, 2, 4, 6, and 8 hours)
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the monomer, initiator, and internal standard in the chosen solvent.
-
Reaction Setup: In separate Schlenk tubes or ampules, weigh the appropriate amount of each RAFT agent.
-
Addition of Stock Solution: Add the calculated volume of the stock solution to each reaction vessel.
-
Degassing: Subject each reaction vessel to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed reaction vessels in a preheated oil bath at 70 °C.
-
Sampling: At the designated time points, carefully extract an aliquot from each reaction vessel for analysis.
-
Analysis:
-
Monomer Conversion: Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integration of the monomer vinyl peaks to the internal standard.[8][9]
-
Molecular Weight and PDI: Analyze the crude polymer solution by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ) and polydispersity index (PDI).[10]
-
Expected Performance and Comparative Data
The following tables summarize the expected performance of each RAFT agent based on their chemical structure and data from the literature. The experimental data obtained from the protocol described above should be used to populate these tables for a direct comparison.
Table 1: Polymerization of Methyl Acrylate (MA) at 70 °C
| RAFT Agent | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI |
| Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- | 1 | |||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| DDMAT | 1 | |||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| CPAD | 1 | |||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| DBTC | 1 | |||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 |
Table 2: Polymerization of Methyl Methacrylate (MMA) at 70 °C
| RAFT Agent | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI |
| Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- | 1 | |||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| DDMAT | 1 | |||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| CPAD | 1 | |||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| DBTC | 1 | |||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 |
Interpreting the Results: A Scientist's Perspective
The data generated from these experiments will allow for a multi-faceted comparison of the RAFT agents:
-
Polymerization Kinetics: The conversion versus time data will reveal the rate of polymerization for each RAFT agent. Significant differences in rate can impact reaction times and process efficiency. Some RAFT agents may exhibit an induction period, which is important to note.[2]
-
Control over Molecular Weight: A linear increase in Mₙ with conversion is a hallmark of a well-controlled "living" polymerization. Deviations from linearity can indicate side reactions or poor chain transfer efficiency.
-
Polydispersity Index (PDI): A low PDI (typically < 1.3) indicates a narrow molecular weight distribution and good control over the polymerization. Higher PDI values suggest a less controlled process.[6]
-
Monomer Compatibility: The performance of each RAFT agent with both an acrylate (MA) and a methacrylate (MMA) will highlight their versatility and any monomer-specific preferences. Trithiocarbonates are generally effective for both, but subtle differences in control can be expected.[4]
Causality Behind Expected Performance:
-
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- : The benzyl group in the Z-position is expected to provide good stabilization of the intermediate radical, leading to good control over the polymerization of both MA and MMA. The propanoic acid R-group is a good leaving group and initiator.
-
DDMAT : The bulky dodecyl group can sometimes lead to slower fragmentation rates, potentially affecting the polymerization of sterically hindered monomers like MMA. However, it is generally an excellent agent for acrylates.[6]
-
CPAD : The cyano group in the R-position is a very good leaving group, often leading to fast and well-controlled polymerizations for a broad range of monomers.[7]
-
DBTC : Being a symmetrical trithiocarbonate, both leaving groups are identical. This can sometimes lead to slightly broader PDIs compared to asymmetrical RAFT agents, especially in the early stages of polymerization.[11]
Conclusion: Selecting the Right Tool for the Job
This guide provides a framework for the systematic and objective benchmarking of "Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-" against established commercial RAFT agents. By following the detailed experimental protocols and carefully analyzing the resulting data, researchers can gain a comprehensive understanding of the performance characteristics of this novel RAFT agent.
The ultimate choice of a RAFT agent will always depend on the specific monomer, desired polymer architecture, and intended application. This guide empowers you, the scientist, to make that choice based on robust, internally generated, and well-understood experimental evidence.
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Beyond Inhibition: A 1H NMR Investigation of the Early Kinetics of RAFT-Mediated Polymerization with the Same Initiating and Leaving Groups. Macromolecules. [Link]
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(a) 1 H-NMR spectrum of PNM; (b) Polymerization kinetic plots of RAFT; (c)Molecular weight and molecular weight distribution as a function of monomer conversion; (d)GPC traces before and after chain extension reaction using PNM as macromolecular chain transfer agent. Journal of Functional Polymers. [Link]
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RAFT Polymerization Kinetics of a-Methylbenzyl Methacryalte by Dilatometry. ResearchGate. [Link]
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RAFT Aqueous Dispersion Polymerization Yields Poly(ethylene glycol)-Based Diblock Copolymer Nano-Objects with Predictable Single Phase Morphologies. Journal of the American Chemical Society. [Link]
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RAFT Aqueous Dispersion Polymerization Yields Poly(ethylene glycol)-Based Diblock Copolymer Nano-Objects with Predictable Single Phase Morphologies. National Center for Biotechnology Information. [Link]
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(PDF) The effect in the RAFT polymerization of two oligo(ethylene glycol) methacrylates when the CTA 4-cyano-4-(propylthiocarbonothioylthio) pentanoic acid is auto-hydrolyzed to its corresponding amide. ResearchGate. [Link]
-
Synthesis of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk.. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Kinetic Analysis of RAFT Polymerization: A Comparative Study of Chain Transfer Agents
For researchers, scientists, and professionals in drug development and materials science, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful technique for synthesizing polymers with precisely controlled architectures and narrow molecular weight distributions.[1][2][3] The success of a RAFT polymerization hinges on the judicious selection of a Chain Transfer Agent (CTA), as its chemical structure governs the kinetics and the degree of control over the final polymer.[1][4]
This guide provides an in-depth comparison of the performance of different classes of CTAs through the lens of kinetic analysis. We will move beyond a simple procedural outline to explain the underlying principles and the rationale behind experimental design, ensuring a robust and self-validating approach to your research.
The Heart of Control: Understanding RAFT Kinetics and the Role of the CTA
RAFT polymerization is a form of living radical polymerization that utilizes a thiocarbonylthio compound, the CTA, to mediate the reaction.[3] The process involves the same initiation, propagation, and termination steps as conventional free-radical polymerization, but with the crucial addition of a reversible chain-transfer process.[1] This dynamic equilibrium between active (propagating) and dormant chains is the key to achieving uniform chain growth.
The general structure of a CTA is characterized by a thiocarbonylthio group (S=C-S) flanked by a stabilizing 'Z-group' and a leaving 'R-group'.[1] The choice of these two groups is critical as they dictate the reactivity of the CTA and its suitability for a specific monomer class.[4]
A kinetic analysis allows us to quantify the efficiency of this equilibrium. By monitoring monomer conversion, molecular weight (Mn), and polydispersity (PDI) over time, we can directly compare how different CTAs perform and diagnose potential issues like inhibition or retardation.[2]
Selecting Your Mediator: A Comparative Overview of CTA Classes
The compatibility between the CTA and the monomer is paramount for a successful RAFT polymerization. Monomers are broadly classified as More Activated Monomers (MAMs), such as styrenes and (meth)acrylates, and Less Activated Monomers (LAMs), like vinyl acetate.[1] The choice of CTA must align with the monomer's reactivity.
| CTA Class | General Structure (Z-group) | Key Characteristics | Best Suited For |
| Dithiobenzoates | Aryl (e.g., Phenyl) | Very high transfer constants.[4] Can cause significant rate retardation.[2][4] Prone to hydrolysis.[4] | MAMs (Styrenes, Methacrylates) |
| Trithiocarbonates | Alkylthio (e.g., -S-Alkyl) | High transfer constants.[4] More hydrolytically stable than dithiobenzoates.[4] Cause less retardation.[4] | MAMs (Acrylates, Acrylamides) |
| Dithiocarbamates | N,N-disubstituted (e.g., -NR'R'') | Reactivity is tunable by the N-substituents.[4] | LAMs and MAMs (e.g., vinyl esters)[1] |
| Xanthates | O-Alkyl (e.g., -O-Alkyl) | Lower reactivity. | LAMs (e.g., Vinyl Acetate)[1] |
Experimental Design: A Self-Validating Protocol for Kinetic Analysis
This section details a robust protocol for comparing the kinetics of different CTAs for the polymerization of a model MAM, for instance, Methyl Methacrylate (MMA). The causality behind each step is explained to ensure a deep understanding of the process.
Materials & Stoichiometry
-
Monomer: Methyl Methacrylate (MMA), inhibitor removed.
-
Initiator: Azobisisobutyronitrile (AIBN). Rationale: AIBN is a standard thermal initiator with well-characterized decomposition kinetics.
-
CTAs (for comparison):
-
CTA-1 (Dithiobenzoate): 2-Cyano-2-propyl dithiobenzoate (CPDB)
-
CTA-2 (Trithiocarbonate): 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid (CDTPA)
-
-
Solvent: Anisole or another suitable solvent.
-
Stoichiometry Rationale: The ratio of monomer to CTA determines the target molecular weight.[5] The CTA to initiator ratio is crucial; a high ratio (typically 5:1 to 10:1) is used to ensure that the vast majority of chains are initiated by the CTA's R-group, minimizing the population of "dead" chains formed from the initiator.[4]
-
Target Degree of Polymerization (DP): 100
-
[Monomer] : [CTA] : [Initiator] Ratio: 100 : 1 : 0.1
-
Step-by-Step Polymerization Protocol
-
Preparation: In separate Schlenk tubes for each CTA, add the calculated amounts of CTA, monomer (MMA), and initiator (AIBN). Add the solvent.
-
Degassing: Subject each reaction mixture to at least three freeze-pump-thaw cycles. Rationale: Oxygen is a radical scavenger and must be removed to prevent inhibition and ensure reproducible kinetics.
-
Initiation: Place the sealed tubes in a preheated oil bath at a constant temperature (e.g., 60-70 °C). Start a timer simultaneously for all reactions. Rationale: A constant temperature ensures a constant rate of initiation from AIBN.
-
Sampling: At predetermined time points (e.g., 0, 30, 60, 90, 120, 180, 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each tube using a nitrogen-purged syringe.
-
Quenching: Immediately expose the withdrawn sample to air and cool it in an ice bath. Rationale: This "quenches" the polymerization by introducing an inhibitor (oxygen) and lowering the temperature, providing an accurate snapshot of the reaction at that specific time.
-
Sample Preparation for Analysis:
-
Gravimetry: Weigh a portion of the sample before and after drying under vacuum to remove unreacted monomer and solvent. This allows for the calculation of monomer conversion.
-
GPC/SEC: Dissolve a known amount of the crude sample in a suitable solvent (e.g., THF) for Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) analysis to determine number-average molecular weight (Mn) and polydispersity index (PDI).
-
NMR: Dissolve a portion of the sample in a deuterated solvent (e.g., CDCl3) for ¹H NMR analysis. The disappearance of the monomer's vinyl proton signals relative to a stable internal standard or the polymer backbone signals can be used to calculate conversion.[6][7]
-
Data Analysis and Interpretation: Comparing CTA Performance
The collected data allows for a direct, quantitative comparison of the CTAs.
Rate of Polymerization
A plot of ln([M]₀/[M]t) versus time should yield a straight line, indicating that the concentration of propagating radicals is constant (pseudo-first-order kinetics).
-
Observation: The slope of this line is proportional to the apparent rate of polymerization (k_app_). A steeper slope means a faster polymerization.
-
Interpretation: Dithiobenzoates (CTA-1) often exhibit an initial "induction period" or a slower polymerization rate (retardation) compared to trithiocarbonates (CTA-2).[2] This is often attributed to the stability of the intermediate radical in the RAFT equilibrium.[2]
Molecular Weight Control
Plot the number-average molecular weight (Mn), determined by GPC, against monomer conversion.
-
Observation: For a well-controlled polymerization, Mn should increase linearly with conversion and the experimental values should align closely with the theoretical molecular weight (Mn,th).
-
Interpretation: Both CTAs should demonstrate good control, but any deviation from linearity can indicate loss of "livingness" or issues with chain transfer.
Polydispersity Control
Plot the polydispersity index (PDI) against monomer conversion.
-
Observation: PDI should decrease rapidly at the beginning of the polymerization and then remain low (typically < 1.3) throughout the reaction.[1]
-
Interpretation: A low and stable PDI is the hallmark of a controlled polymerization. The CTA that maintains a lower PDI across a wider range of conversions offers superior control.
Comparative Data Summary
| Kinetic Parameter | Expected Result: CTA-1 (Dithiobenzoate) | Expected Result: CTA-2 (Trithiocarbonate) | Rationale for Difference |
| Induction Period | Possible, especially at high [CTA] | Generally absent or shorter | The stability of the intermediate radical can slow the re-initiation step.[2] |
| Rate of Polymerization | Often slower (retarded) | Generally faster | Trithiocarbonates are known to cause less retardation.[4] |
| Mn vs. Conversion | Linear, good agreement with theoretical | Linear, good agreement with theoretical | Both are effective CTAs for MAMs. |
| PDI Control | Low PDI (<1.2) after initial period | Low PDI (<1.2) after initial period | Both provide excellent control over dispersity. |
Conclusion: Making an Informed Choice
The kinetic analysis provides clear, empirical data to guide the selection of a CTA. While both dithiobenzoates and trithiocarbonates can produce well-defined polymers from MAMs, trithiocarbonates often offer a significant advantage in terms of reaction speed and the absence of an induction period.[4] For LAMs, dithiocarbamates or xanthates would be the preferred choice, and a similar kinetic study would be necessary to optimize the polymerization conditions.[1] By understanding the causality behind the experimental design and the interpretation of the resulting data, researchers can confidently select the optimal CTA to achieve their desired polymer architecture with precision and efficiency.
References
-
University of Warwick. Reversible Addition-Fragmentation Chain Transfer (RAFT). [Link]
-
Zhang, X. J. (2008). Determination Of The Chain Transfer Constant In The RAFT Copolymerization (Master's Thesis). [Link]
-
Polymer-Properties.com. RAFT polymerization - specific polymers. [Link]
-
La-Starza, P., et al. (2024). Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis. Polymer Chemistry. [Link]
-
La-Starza, P., et al. (2024). Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis. Polymer Chemistry. [Link]
-
Schier, J. E., et al. CTA concentration effects on rate retardation in RAFT. American Chemical Society. [Link]
-
Boyer, C., et al. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. [Link]
-
Wikipedia. Reversible addition−fragmentation chain-transfer polymerization. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2000). Living free radical polymerization with reversible addition – fragmentation chain transfer (the life of RAFT). Macromolecular Symposia. [Link]
-
Fukuda, T., et al. (2001). Mechanism and Kinetics of RAFT-Based Living Radical Polymerizations of Styrene and Methyl Methacrylate. ICR Annual Report. [Link]
-
D'hooge, D. R., & Barner-Kowollik, C. (2016). The importance of kinetic modeling for understanding and designing RAFT polymerizations. Macromolecular Reaction Engineering. [Link]
-
Vasilieva, I. A., et al. (2024). Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. Polymers. [Link]
Sources
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- 7. Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A-Comparative-Guide-to-Trithiocarbonate-CTA-Performance-The-Role-of-R-and-Z-Groups
In the realm of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, trithiocarbonates (TTCs) stand out as highly versatile chain transfer agents (CTAs).[1][2] Their efficacy in controlling the polymerization of a wide array of monomers is largely dictated by the judicious selection of the 'R' and 'Z' substituent groups.[3][4][5] This guide provides an in-depth analysis of how these functional groups influence TTC performance, offering a comparative framework and actionable experimental protocols for researchers in polymer chemistry and materials science.
The RAFT Mechanism and the Pivotal Role of Trithiocarbonates
RAFT polymerization is a form of reversible-deactivation radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[3][6] The process is mediated by a thiocarbonylthio compound, the RAFT agent, which reversibly transfers a growing polymer chain between an active, propagating radical and a dormant polymeric species.[3][7]
Trithiocarbonates, with the general structure R-S-C(=S)-Z, are a prominent class of RAFT agents.[1][8] The performance of a TTC is critically dependent on the nature of its R and Z groups, which modulate the reactivity of the C=S double bond and the stability of the intermediate radical adduct.[4][5][9]
The Influence of the R and Z Groups on CTA Performance
The selection of the R and Z groups is not arbitrary; it is a strategic choice that dictates the success of the polymerization for a given monomer.
The R Group: The Leaving and Re-initiating Group
The R group's primary role is to be a good homolytic leaving group and to efficiently re-initiate polymerization.[3][4] An effective R group should:
-
Fragment Rapidly: The C-S bond between the R group and the thiocarbonyl moiety must be sufficiently weak to allow for rapid fragmentation of the initial RAFT adduct.
-
Efficiently Re-initiate: The expelled R radical (R•) must efficiently add to a monomer unit to start a new polymer chain.[4] If the re-initiation is slow, it can lead to an induction period or even inhibition of the polymerization.[10]
The stability of the R radical is a key consideration. A more stable radical will be a better leaving group, but if it is too stable, it may be slow to re-initiate polymerization.[4][10]
The Z Group: The Activating and Stabilizing Group
The Z group primarily influences the reactivity of the C=S double bond towards radical addition and stabilizes the intermediate radical adduct.[4][5] Its key functions are to:
-
Activate the C=S Bond: The Z group modulates the electron density of the thiocarbonyl group, affecting its susceptibility to nucleophilic attack by the propagating radical.
-
Stabilize the Intermediate Radical: The Z group influences the stability of the intermediate radical formed during the addition-fragmentation process.
The general order of activating ability for Z groups in thiocarbonylthio compounds is: Aryl > Alkyl > S-Alkyl (trithiocarbonates) > O-Alkyl (xanthates) > N-Alkyl, N-Aryl (dithiocarbamates).[5][11] Trithiocarbonates, with Z = S-Alkyl, are generally effective for "more activated monomers" (MAMs) like acrylates, methacrylates, and styrenes.[12]
Comparative Analysis of R and Z Groups
The interplay between the R and Z groups and the monomer determines the overall performance of the TTC. The following table provides a comparative overview of common R and Z groups and their suitability for different monomer classes.
| R Group | Z Group (S-R') | Recommended Monomers | Key Performance Characteristics |
| Tertiary Cyanoalkyl (e.g., 2-Cyano-2-propyl) | Alkyl (e.g., Dodecyl) | Methacrylates, Methacrylamides | Excellent control over polymerization of methacrylates, providing low polydispersity. |
| Secondary Alkyl (e.g., 3-Propanoic acid) | Alkyl (e.g., Dodecyl) | Acrylates, Acrylamides | Good control for acrylates, often leading to faster polymerization rates compared to tertiary R groups.[9] |
| Benzyl | Alkyl (e.g., Dodecyl) | Styrenes, Acrylates | Versatile for a range of monomers, offering a good balance of leaving group ability and re-initiation efficiency. |
| Carboxymethyl | Carboxymethyl | N-Vinylpyrrolidone (NVP) | Symmetrical TTCs can be used to synthesize homotelechelic polymers.[13] |
Experimental Protocol: Evaluating and Comparing TTC Performance
To empirically determine the optimal TTC for a specific application, a systematic evaluation is necessary. This protocol outlines a general procedure for comparing the performance of different TTCs in the polymerization of a given monomer.
Materials
-
Monomer (e.g., Methyl Methacrylate, Styrene, n-Butyl Acrylate)
-
Trithiocarbonate CTAs with varying R and Z groups
-
Radical Initiator (e.g., AIBN, ACVA)
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
Inhibitor remover (for monomer purification)
-
Nitrogen or Argon gas for deoxygenation
-
Reaction vials or Schlenk flasks
-
Standard laboratory glassware and equipment
Experimental Workflow
Sources
- 1. Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00409D [pubs.rsc.org]
- 11. research.monash.edu [research.monash.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
For the diligent researcher, the culmination of an experiment is not merely the acquisition of data, but the responsible management of all materials involved. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-, a compound demanding careful handling due to its composite chemical nature. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.
Understanding the Hazard Profile
-
Corrosivity : The propanoic acid component renders the compound corrosive. Contact with skin or eyes can cause severe burns[1][2]. Ingestion can lead to chemical burns in the gastrointestinal tract[2].
-
Dithiocarbamate-related Hazards : Dithiocarbamates are a class of compounds known for their use as pesticides and their potential for skin irritation[3]. They can be unstable and may decompose to release hazardous substances[4][5].
-
Combustibility : While not highly flammable, organic acids can be combustible at elevated temperatures[2].
A summary of the key physicochemical properties is presented below for your reference.
| Property | Value | Source |
| Molecular Formula | C11H12O2S3 | ChemBK[6] |
| Molar Mass | 272.41 g/mol | ChemBK[6] |
| Density | 1.366 g/cm³ (Predicted) | ChemBK[6] |
| Melting Point | 86-88 °C | ChemBK[6] |
| Boiling Point | 500.5 °C (Predicted) | ChemBK[6] |
The Disposal Workflow: A Step-by-Step Protocol
The following procedure is designed to neutralize the primary hazards of the compound before disposal. This workflow prioritizes the safety of the handler and minimizes environmental impact.
Caption: Disposal workflow for Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-.
Experimental Protocol
Objective: To safely neutralize and prepare Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- for final disposal by an approved waste management service.
Materials:
-
Waste Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Water
-
Large glass beaker (at least 5 times the volume of the waste)
-
Stir bar and stir plate
-
pH paper or pH meter
-
Appropriate waste container, clearly labeled
Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical, don appropriate PPE, including:
-
Prepare Neutralizing Solution: In the large glass beaker, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The volume of this solution should be significantly larger than the volume of the waste to be neutralized to absorb any heat generated.
-
Neutralization:
-
Place the beaker with the neutralizing solution on a stir plate and begin gentle stirring.
-
Slowly and carefully add the waste Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- to the neutralizing solution in small increments. Be prepared for gas evolution (carbon dioxide) and potential foaming. The slow addition is crucial to control the reaction rate and prevent splashing[9].
-
Continue stirring throughout the addition process.
-
-
pH Monitoring:
-
After all the waste has been added, continue to stir the solution for at least 30 minutes to ensure the reaction is complete.
-
Check the pH of the solution using pH paper or a calibrated pH meter. The target pH is between 6 and 8.
-
If the solution is still acidic, add more sodium bicarbonate solution until the target pH is reached and remains stable.
-
-
Collection and Labeling:
-
Once the solution is neutralized, transfer it to a clearly labeled waste container. The label should include:
-
"Neutralized Waste: Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-"
-
The chemical composition of the neutralized solution (e.g., sodium propanoate, sodium sulfate, benzyl mercaptan derivatives).
-
The date of neutralization.
-
Your name and contact information.
-
-
-
Final Disposal:
-
Store the sealed waste container in a designated secondary containment area.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal according to local, state, and federal regulations. Do not pour down the drain .
-
Logical Relationships in Safe Chemical Handling
The principles of safe chemical handling are interconnected. Adherence to one principle often reinforces another, creating a self-validating system of safety.
Caption: Interconnectivity of safety principles in the laboratory.
By understanding the hazards of Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-, you can select the appropriate personal protective equipment and engineering controls. This foundational knowledge then informs the safe execution of the disposal protocol, which in turn leads to proper waste management and ultimately, a safer laboratory environment for all.
References
-
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- Request for Quotation . ChemBK. [Link]
-
3-(Methylthio)propanoic acid | C4H8O2S | CID 563 . PubChem. [Link]
-
3-(Phenylthio)propanoic acid | C9H10O2S | CID 222492 . PubChem. [Link]
-
Propanoic acid, 3-[[[(2-carboxyethyl)thio]phenylmethyl]thio]-, 1-(2-ethylhexyl) ester . US EPA. [Link]
-
Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control . MDPI. [Link]
-
Dithiocarbamate contamination of salad produce and the use of rubber gloves . Agriculture and Horticulture Development Board. [Link]
-
DITHIOCARBAMATES . New Jersey Department of Environmental Protection. [Link]
-
Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications . PMC. [Link]
-
Safety Data Sheet: Propionic acid . Carl ROTH. [Link]
-
Propanoic acid, 3-(acetylthio)-2-methyl- . US EPA. [Link]
Sources
- 1. 3-(Methylthio)propanoic acid | C4H8O2S | CID 563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. dep.nj.gov [dep.nj.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control | MDPI [mdpi.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.ca [fishersci.ca]
- 8. echemi.com [echemi.com]
- 9. carlroth.com:443 [carlroth.com:443]
Safeguarding Your Research: A Comprehensive Guide to Handling Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
For researchers at the forefront of scientific innovation, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, in-depth safety protocols and logistical plans for Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (CAS Number: 497931-76-7). As Senior Application Scientists, our goal is to empower you with the knowledge to not only use this compound safely but to understand the rationale behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard Landscape
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-, is a solid organic compound containing sulfur.[1] Based on available safety data, this chemical is classified as a skin and eye irritant.[2][3] The primary hazards associated with this compound are:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation, including redness and inflammation.[2][4]
-
Serious Eye Irritation (Category 2): Contact with the eyes can lead to serious irritation.[2][4]
While the current classification does not indicate acute toxicity or carcinogenicity, the presence of a dithiocarbamate-like functional group warrants a cautious approach. Dithiocarbamates as a class can have varying toxicological profiles, and it is prudent to handle this compound with measures that mitigate any potential for unforeseen hazards.[5] Therefore, the following personal protective equipment (PPE) and handling guidelines are based on a comprehensive risk assessment that considers both the known and potential hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.
Core PPE Requirements
The following table summarizes the essential PPE for handling Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against accidental splashes of solutions or contact with the solid powder, which can cause serious eye irritation.[2][6] |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended). | Prevents direct skin contact, which is the primary route of exposure leading to skin irritation.[2][7] Nitrile gloves offer good resistance to a range of organic compounds. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination with the chemical. |
| Respiratory Protection | Generally not required in a well-ventilated area. A NIOSH-approved N95 respirator should be available for weighing operations or when generating dust. | To minimize the inhalation of fine particles, especially when handling the solid compound outside of a chemical fume hood.[5] |
Selecting the Right PPE for the Task
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental workflow.
Sources
- 1. 3-[[(Benzylthio)carbonothioyl]thio]propionic Acid | 497931-76-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 3-(((Benzylthio)carbonothioyl)thio)propionic Acid | C11H12O2S3 | CID 16059259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-[[(Benzylthio)carbonothioyl]thio]propionic Acid | 497931-76-7 | TCI Deutschland GmbH [tcichemicals.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Ferbam [cdc.gov]
- 6. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
